2-Benzofuranylboronic acid MIDA ester
Description
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Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BNO5/c1-15-7-12(16)19-14(20-13(17)8-15)11-6-9-4-2-3-5-10(9)18-11/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPDKYQZQMDSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746284 | |
| Record name | 2-(1-Benzofuran-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104637-65-1 | |
| Record name | 2-(1-Benzofuran-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of MIDA Boronates in Modern Synthesis
An In-Depth Technical Guide to the Synthesis of 2-Benzofuranylboronic acid MIDA Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the demand for modular and reliable synthetic strategies is paramount. Boronic acids have long been celebrated as versatile intermediates, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility has often been hampered by inherent instability, susceptibility to protodeboronation, and difficult purification, especially for complex or heteroaromatic derivatives.
The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to these challenges. By forming a stable, bicyclic structure through a dative bond between the MIDA nitrogen and the boron atom, the boron center is rehybridized from sp² to sp³, effectively "masking" its reactivity.[1][2][3] These crystalline, bench-stable solids are remarkably robust, showing compatibility with a wide array of reaction conditions and, crucially, column chromatography on silica gel.[4][5]
This stability is not permanent. The MIDA protecting group can be cleaved under mild aqueous basic conditions to regenerate the parent boronic acid in situ.[6] This capacity for "slow-release" allows for the use of otherwise unstable boronic acids in high-yielding cross-coupling reactions and has unlocked the potential for iterative cross-coupling (ICC), a powerful strategy for the systematic assembly of complex small molecules from a library of bifunctional building blocks.[4][5][7]
This guide provides a detailed technical overview of the synthesis of this compound, a valuable building block for accessing novel chemical space in drug discovery. We will explore the primary synthetic routes, provide detailed experimental protocols, and discuss the critical aspects of purification and handling.
Part 1: Strategic Pathways to the Boronylated Benzofuran Core
The synthesis of the target MIDA ester is logically approached in two main stages: first, the installation of the boron moiety at the C2 position of the benzofuran ring, and second, the complexation with MIDA. Two highly effective and complementary catalytic methods exist for the initial borylation step.
Method A: Palladium-Catalyzed Miyaura Borylation of 2-Halobenzofuran
This is a classical and highly reliable approach, leveraging the robust palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent. The reaction begins with a readily available 2-halobenzofuran (typically the bromide or iodide) and couples it with bis(pinacolato)diboron (B₂pin₂).
Causality and Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand is critical; phosphine ligands such as SPhos or dppf are commonly used to facilitate the catalytic cycle.
-
Base: A weak base, typically potassium acetate (KOAc), is essential. It is believed to activate the diboron reagent and participate in the transmetalation step.[8]
-
Solvent: Anhydrous, aprotic solvents like dioxane or toluene are used to prevent premature hydrolysis of the boronic ester product and starting materials.
Method B: Iridium-Catalyzed Direct C-H Borylation of Benzofuran
A more modern and atom-economical alternative is the direct borylation of the benzofuran C-H bond. This powerful method avoids the need to pre-functionalize the starting material with a halogen. Iridium-based catalyst systems have shown exceptional efficiency and regioselectivity for the borylation of heteroarenes.[9][10] For benzofuran, borylation occurs with high selectivity at the electron-rich C2 position.[11][12]
Causality and Experimental Choices:
-
Catalyst System: The active catalyst is typically generated from an iridium(I) precursor, such as [Ir(OMe)(cod)]₂, and a bipyridine or N-heterocyclic carbene (NHC) ligand.[9][11]
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common boron source for these reactions.
-
Solvent and Temperature: Reactions are typically run in non-polar solvents like cyclohexane or octane at elevated temperatures to facilitate the C-H activation step.
| Parameter | Method A: Miyaura Borylation | Method B: Direct C-H Borylation |
| Starting Material | 2-Halobenzofuran | Benzofuran |
| Key Reagent | Bis(pinacolato)diboron (B₂pin₂) | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst | Palladium(0) / Phosphine Ligand | Iridium(I) / Bipyridine or NHC Ligand |
| Additive | Weak Base (e.g., KOAc) | None |
| Key Advantage | High reliability, well-established | Atom economy, avoids pre-functionalization |
| Key Consideration | Requires synthesis of halo-precursor | Requires specific iridium catalyst |
Part 2: The MIDA Esterification Protocol
Once the 2-benzofuranylboronic acid or its pinacol ester is obtained, the final step is complexation with N-methyliminodiacetic acid (MIDA). While traditional methods relied on harsh dehydrative condensation, a significantly milder and more efficient protocol using MIDA anhydride has become the standard.[13][14] This method is particularly advantageous for sensitive heterocyclic substrates.
Causality and Experimental Choices:
-
Reagent: MIDA anhydride is used in excess. It serves as both the source of the MIDA ligand and an in situ desiccant, driving the reaction to completion by consuming the water byproduct.[14]
-
Solvent: Anhydrous dioxane is the preferred solvent.
-
Temperature: Gentle heating (e.g., 70-80 °C) is sufficient to promote the condensation without degrading sensitive functional groups.[6]
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and substrate batches. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Synthesis of 2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
(Illustrative protocol based on Method A)
-
To an oven-dried flask, add 2-bromobenzofuran (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous dioxane via syringe.
-
Add PdCl₂(dppf) (0.03 equiv) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or carried forward to the next step if sufficiently pure.
Protocol 2: Synthesis of this compound
(Adapted from Organic Syntheses[6][15])
-
To an oven-dried flask, add the crude or purified 2-benzofuranylboronic acid pinacol ester (or the corresponding boronic acid, 1.0 equiv) and MIDA anhydride (3.0 equiv).[15]
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous dioxane (to form a ~0.3 M solution) via syringe to create a suspension.
-
Heat the flask in an oil bath at 70 °C for 24 hours. A white precipitate of N-methyliminodiacetic acid may form as the anhydride is consumed.[6]
-
Cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3x). The MIDA ester will be in the organic phase.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude MIDA ester.
Part 4: Purification, Handling, and Storage
A remarkable feature of MIDA boronates is their unique behavior on silica gel, which enables a highly efficient "catch-and-release" purification strategy.[14][16]
Purification Protocol:
-
Catch: Load the crude product (dissolved in a minimal amount of THF or dichloromethane) onto a silica gel column. Elute with a non-polar solvent system, such as 1:1 Hexanes:Et₂O or pure diethyl ether. In these solvents, the MIDA boronate has a very high affinity for the silica and will remain at the origin (Rf ≈ 0), while less polar impurities are washed away.[6][16]
-
Release: Once impurities are eluted, switch the eluent to a more polar solvent, such as pure THF or a 9:1 THF:Methanol mixture. The MIDA boronate will now be mobile and can be collected as a pure fraction.[6][14]
-
Concentrate the relevant fractions under reduced pressure to yield the pure, typically white, crystalline solid.
Handling and Storage: this compound, like most MIDA boronates, is an air- and moisture-stable crystalline solid. It can be handled on the benchtop without special precautions and stored for extended periods at room temperature.[5][17] This exceptional stability is one of its most significant advantages over traditional boronic acids and esters.
Conclusion
The synthesis of this compound is a robust and reliable process, accessible through multiple high-yielding pathways. The strategic choice between palladium-catalyzed cross-coupling and iridium-catalyzed C-H borylation allows for flexibility based on the availability of starting materials. The subsequent esterification with MIDA anhydride proceeds under mild conditions, and the unique properties of the product allow for a highly streamlined purification. The resulting bench-stable MIDA ester is an exceptionally valuable building block, poised for use in iterative cross-coupling campaigns to accelerate the discovery and development of novel chemical entities.
References
-
Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-113. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. ResearchGate. [Link]
-
Lee, J. C. H., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters. [Link]
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Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]
- Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules.
-
Knapp, D. M., et al. (2020). Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Institutes of Health. [Link]
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Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois IDEALS Repository. [Link]
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Kumar, A., et al. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]
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Ito, H., et al. (2019). Site‐selective C−H dimesitylborylation of benzofuran 2 m, which bears an additional furan substituent. ResearchGate. [Link]
-
Mullin, J. L., et al. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Esters: Assignment of the B-N Dative Bond Stretching Frequency. ResearchGate. [Link]
-
Ito, H., et al. (2019). Direct Dimesitylborylation of Benzofuran Derivatives by an Iridium‐Catalyzed C−H Activation with Silyldimesitylborane. ResearchGate. [Link]
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Dennis, C. R., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]
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Dennis, C. R., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]
-
Mullin, J. L., et al. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A. [Link]
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Knochel, P. (2009). MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Synfacts. [Link]
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Huang, Z., et al. (2020). Palladium-Catalyzed Regioselective Hydroboration of Aryl Alkenes with B2pin2. ResearchGate. [Link]
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Scott, D. J., et al. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. National Institutes of Health. [Link]
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Hartwig, J. F. (2017). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. [Link]
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Maji, A., & Kumar, S. (2024). C–H borylation: a tool for molecular diversification. Organic Chemistry Frontiers. [Link]
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Organic Chemistry Portal. Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
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Knapp, D. M., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]
-
Byers, P. J., et al. (2024). Base-free palladium-catalyzed borylation of enol carboxylates and further reactivity toward deboronation and cross-coupling. ChemRxiv. [Link]
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Liu, C., et al. (2020). Palladium-Catalyzed Decarbonylative Borylation of Aryl Anhydrides. ChemRxiv. [Link]
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Ghaffari, M., & Hajibeygi, M. (2024). Recent progress on the borylation of organosulfur compounds via C−S activation. Chemical Review and Letters. [Link]
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Al-Zoubi, R. M., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Semantic Scholar. [Link]
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Lee, J. C. H., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. Supporting Information. [Link]
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An In-Depth Technical Guide to the Preparation of 2-Benzofuran MIDA Boronate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzofuran scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals and bioactive natural products. Its functionalization is therefore of paramount importance in medicinal chemistry and drug development. This guide details a robust and highly efficient, two-step synthesis of 2-benzofuran MIDA boronate, a versatile and exceptionally stable building block. The strategy hinges on a state-of-the-art iridium-catalyzed C–H borylation for highly regioselective installation of a boronic ester at the C2 position of benzofuran, followed by conversion to the corresponding N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates offer superior stability, ease of handling, and compatibility with a wide range of synthetic transformations, making them ideal reagents for iterative cross-coupling strategies in the synthesis of complex molecular libraries.[1][2][3][4] This document provides a comprehensive overview of the synthetic strategy, a deep dive into the reaction mechanism, detailed experimental protocols, and practical field insights to ensure successful implementation.
Strategic Imperative: The Value of 2-Benzofuran MIDA Boronate
The utility of a synthetic building block is defined by the importance of the scaffold it represents and the operational simplicity of its application. 2-Benzofuran MIDA boronate excels on both fronts.
-
The Benzofuran Core: As a structural motif, benzofuran is present in drugs targeting a wide array of conditions, leveraging its ability to act as a bioisostere and engage in key binding interactions. Direct and reliable access to functionalized benzofurans is a critical enabler for discovery programs.
-
The MIDA Boronate Advantage: Traditional boronic acids, while powerful nucleophiles in Suzuki-Miyaura cross-coupling, are often prone to decomposition via protodeborylation or trimerization into boroxines. This instability complicates purification, storage, and quantitative application.[5] MIDA boronates elegantly solve these issues.[1][3] By forming a dative bond between the nitrogen atom of N-methyliminodiacetic acid and the vacant p-orbital of boron, the Lewis acidity of the boron center is masked.[4][6] This results in a building block that is typically a free-flowing, crystalline solid, stable to benchtop storage, air, moisture, and, crucially, silica gel chromatography.[3][4][6] The boronic acid can be readily unmasked in situ under mild aqueous basic conditions, enabling its participation in cross-coupling reactions.[7] This stability profile is the foundation for modern iterative cross-coupling (ICC) platforms.[1][8]
Pathway Selection: Direct C–H Borylation as the Method of Choice
The synthesis of 2-benzofuran MIDA boronate is most effectively achieved via a direct C–H functionalization strategy. This approach offers superior atom economy and procedural simplicity compared to classical methods requiring pre-functionalized substrates (e.g., 2-halobenzofurans).
The recommended pathway is an Iridium-Catalyzed C–H Borylation . This reaction has emerged as the preferred method for synthesizing aromatic organoboron compounds due to its high efficiency, broad functional group tolerance, and predictable regioselectivity.[9][10][11] For benzofuran, the reaction exhibits remarkable regioselectivity for the C2 position, which is often the desired site of functionalization.
Core Protocol Part 1: Iridium-Catalyzed C2-Borylation
This first stage involves the direct, regioselective borylation of the benzofuran C2–H bond using bis(pinacolato)diboron (B₂pin₂) as the boron source.
Causality Behind Experimental Choices
-
Catalyst System: The combination of an iridium(I) precursor, such as [Ir(COD)OMe]₂, and a bipyridine-type ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy) is a highly active and widely used system for arene borylation.[12] Electron-deficient phenanthroline ligands have also shown high efficacy.[13]
-
Regioselectivity: The observed high selectivity for the C2 position over C3 and the benzo-ring protons is governed by a combination of steric and electronic factors. The iridium catalyst is sterically demanding, favoring approach to the most accessible C–H bond, which is C2.[10] Electronically, the C2 position of benzofuran is also activated for electrophilic attack. Studies on various heteroarenes confirm that borylation tends to occur at positions distal to heteroatoms, with steric factors often being the dominant determinant of regioselectivity.[14][15]
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent, serving as a stable, easily handled source of the boryl group.
Detailed Experimental Protocol: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran
Table 1: Reagent Stoichiometry for C2-Borylation
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|---|
| Benzofuran | C₈H₆O | 118.13 | 5.0 | 1.0 | 591 mg |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 7.5 | 1.5 | 1.90 g |
| [Ir(COD)OMe]₂ | C₁₈H₃₀Ir₂O₂ | 662.88 | 0.075 | 0.015 (Ir) | 50 mg |
| 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) | C₁₈H₂₄N₂ | 268.40 | 0.15 | 0.03 | 40 mg |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | Solvent | 25 mL |
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add [Ir(COD)OMe]₂ (50 mg, 0.075 mmol) and dtbpy (40 mg, 0.15 mmol).
-
Reagent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add B₂pin₂ (1.90 g, 7.5 mmol) and benzofuran (591 mg, 5.0 mmol).
-
Solvent and Reaction: Add anhydrous THF (25 mL) via syringe. Seal the flask and stir the resulting mixture at 80 °C for 16 hours.
-
Monitoring: The reaction progress can be monitored by GC-MS or TLC analysis of a quenched aliquot.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 0% to 5%) to afford 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran as a white solid.
Mechanism Deep Dive: The Ir(III)/Ir(V) Catalytic Cycle
The reaction proceeds through a well-established Ir(III)/Ir(V) catalytic cycle.[10][16] The active catalyst, an iridium(III) tris(boryl) complex, is generated in situ.
-
C–H Oxidative Addition: The 16-electron Ir(III) tris(boryl) complex undergoes oxidative addition with the C2–H bond of benzofuran. This is typically the turnover-limiting step and forms an 18-electron Ir(V) hydride intermediate.[13][16]
-
Reductive Elimination: The Ir(V) intermediate undergoes reductive elimination, forming the C–B bond of the product and an Ir(III) hydride complex.
-
Catalyst Regeneration: The Ir(III) hydride reacts with B₂pin₂ to regenerate the active Ir(III) tris(boryl) catalyst and release H-Bpin, completing the cycle.
Core Protocol Part 2: Transformation to the MIDA Ester
With the pinacol boronate in hand, the final step is to swap the pinacol protecting group for the more robust MIDA ligand. This transformation significantly enhances the stability and utility of the building block.
Causality Behind Experimental Choices
-
Conversion Rationale: While the pinacol ester is isolable, its stability is inferior to the MIDA boronate, particularly with respect to chromatography and long-term storage. The MIDA esterification is a crucial step to "lock in" the boronic acid functionality in a highly stable form.[1][4]
-
Reaction Conditions: The reaction is a condensation between the boronic acid (generated in situ from the pinacol ester or directly) and N-methyliminodiacetic acid. To drive the equilibrium towards the product, water must be removed. This is typically achieved using a Dean-Stark apparatus with a suitable solvent like toluene or by using a dehydrating agent. Simplified procedures using N-methyliminodiacetic anhydride have also been developed.[17]
Detailed Experimental Protocol: Synthesis of 2-Benzofuran MIDA Boronate
Table 2: Reagent Stoichiometry for MIDA Esterification
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|---|
| 2-Benzofuran-Bpin | C₁₄H₁₇BO₃ | 244.10 | 4.0 | 1.0 | 976 mg |
| N-Methyliminodiacetic acid (MIDA) | C₅H₉NO₄ | 147.13 | 4.4 | 1.1 | 647 mg |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | Solvent | 20 mL |
| Toluene | C₇H₈ | 92.14 | - | Solvent | 20 mL |
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add 2-benzofuran pinacol boronate (976 mg, 4.0 mmol) and N-methyliminodiacetic acid (647 mg, 4.4 mmol).
-
Solvent Addition: Add a 1:1 mixture of DMSO and toluene (40 mL total).
-
Dehydration: Heat the mixture to reflux (approx. 120-130 °C) for 2-4 hours, with azeotropic removal of water collected in the Dean-Stark trap.
-
Monitoring: The reaction can be monitored by LC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. The product often crystallizes upon cooling. If not, the solvents can be removed under high vacuum.
-
Purification: The crude solid is triturated with diethyl ether, collected by filtration, and washed with additional diethyl ether to remove non-polar impurities. The high stability of MIDA boronates allows for further purification by silica gel chromatography if necessary, a significant advantage over other boronic acid derivatives.[1][17] The product is obtained as a stable, white crystalline solid.
Quality Control and Troubleshooting
| Parameter | Expected Outcome |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Characteristic signals for the benzofuran ring protons and the MIDA ligand CH₂ and N-CH₃ singlets. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the structure. |
| ¹¹B NMR | A single resonance around 9-12 ppm, characteristic of a tetracoordinate boron center. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ or [M+Na]⁺ observed. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low yield in C-H borylation | Inactive catalyst; moisture or oxygen contamination. | Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use fresh, high-purity reagents. |
| Poor regioselectivity | Incorrect ligand or reaction temperature. | Verify the ligand structure. While highly selective, minor isomers can form. Optimization of temperature may be required. |
| Incomplete MIDA esterification | Insufficient water removal. | Ensure the Dean-Stark trap is functioning correctly and the reaction is run for a sufficient duration at the correct temperature. |
| Difficulty in purification | Impurities from starting materials or side reactions. | MIDA boronates have unique chromatographic behavior; they can be "caught" on silica with non-polar eluents and "released" with more polar solvents like THF.[6][17] |
Conclusion
The synthesis of 2-benzofuran MIDA boronate via iridium-catalyzed C–H borylation represents a highly efficient, reliable, and modern approach to a key synthetic building block. The protocol leverages the precision of transition metal catalysis to achieve high regioselectivity and the unique chemical properties of the MIDA ligand to deliver a final product with exceptional stability and handling characteristics. This robust building block is primed for application in complex molecule synthesis and iterative cross-coupling platforms, empowering researchers in drug discovery and materials science to rapidly access novel chemical space.
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Introduction: Overcoming the Instability Challenge in Modern Synthesis
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Benzofuranylboronic acid MIDA Ester
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds.[1][2] However, the utility of this powerful reaction is often hampered by the inherent instability of many boronic acid building blocks.[1] Heteroaromatic boronic acids, particularly those with the boron moiety at the 2-position, are notoriously susceptible to degradation pathways such as protodeboronation and oxidation, complicating their storage, handling, and reactivity.[3]
To address this critical challenge, the development of N-methyliminodiacetic acid (MIDA) boronates has been a transformative innovation.[1][4] By chelating the boronic acid with the trivalent MIDA ligand, the boron center is rehybridized from a reactive, Lewis acidic sp² state to a stable, tetrahedral sp³ state.[1] This structural modification renders the boron moiety inert to a wide range of reaction conditions, including anhydrous cross-coupling.[1][5]
This guide provides a comprehensive overview of this compound, a key building block for the synthesis of the 2-arylbenzofuran motif—a privileged scaffold in numerous biologically active compounds.[2] We will explore its core chemical properties, synthesis, and reactivity, providing field-proven protocols and insights for its effective use in research and development.
Core Chemical and Physical Properties
This compound exemplifies the highly desirable physical characteristics of the MIDA boronate class. Unlike its corresponding free boronic acid, which can be unstable and difficult to handle[3], the MIDA ester is a free-flowing, crystalline solid that is indefinitely stable to storage on the benchtop under air.[1][3][4] This exceptional stability is a direct result of the protective MIDA ligand.
A paramount advantage of MIDA boronates is their universal compatibility with silica gel chromatography.[3][4][6] This allows for straightforward purification and reaction monitoring by TLC, a feature not shared by many boronic acids or other surrogates like trifluoroborate salts.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₂BNO₅ | [7] |
| Molecular Weight | 273.05 g/mol | [7] |
| Appearance | White to off-white powder/crystals | [7] |
| Melting Point | 198-202 °C | [7] |
| Stability | Air-stable, benchtop stable for >60 days | [3] |
| Solubility | Soluble in various organic solvents (THF, Dioxane, DMF, DMSO) | [3] |
| Chromatography | Compatible with silica gel | [3][4] |
Synthesis and Purification
The most common and robust method for preparing MIDA boronates is the condensation of the corresponding boronic acid with N-methyliminodiacetic acid (MIDA).[3] This process typically requires the removal of water to drive the reaction to completion, which can be achieved through azeotropic distillation (Dean-Stark conditions) or by using a desiccant.[3] A more recent and often higher-yielding method employs MIDA anhydride, which acts as a pre-activated and water-scavenging reagent, allowing the reaction to proceed under milder conditions.[8]
Caption: General workflow for the synthesis and purification of MIDA boronates.
Experimental Protocol: Synthesis via MIDA Anhydride
Causality: This protocol utilizes MIDA anhydride, which avoids the high temperatures and potentially harsh acidic conditions of older methods, leading to higher isolated yields, especially for sensitive boronic acids.[8]
-
Reagent Preparation : To a 100 mL oven-dried, round-bottomed flask equipped with a magnetic stir bar, add 2-benzofuranylboronic acid (1.0 equiv), MIDA anhydride (3.0 equiv), and anhydrous dioxane.[8]
-
Reaction : Place the flask under an inert atmosphere (Argon or Nitrogen). Heat the reaction mixture to 70 °C and stir for 24 hours. Monitor the reaction progress by TLC, observing the consumption of the starting boronic acid.
-
Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine. The use of brine helps to break up any emulsions and improve phase separation.
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.[3] Alternatively, due to the high crystallinity of MIDA boronates, the product can often be isolated via precipitation or recrystallization from a suitable solvent system like acetone/diethyl ether.[3][9]
Reactivity: The "On/Off" Switch for Cross-Coupling
The synthetic utility of this compound stems from its unique reactivity profile. It is a protected form of the boronic acid, stable to a wide array of reaction conditions that would degrade the free acid.[5] The key to unlocking its reactivity is a mild, base-mediated hydrolysis step.
Under standard anhydrous Suzuki-Miyaura conditions, the sp³-hybridized MIDA boronate is unreactive towards transmetalation with the palladium catalyst.[1] However, upon the introduction of a mild aqueous base (e.g., 1 M NaOH, K₃PO₄, or even NaHCO₃), the MIDA ligand is cleaved, releasing the free, sp²-hybridized 2-benzofuranylboronic acid in situ.[1][3] This newly liberated boronic acid is then free to participate in the catalytic cycle. This process enables a "slow-release" of the unstable boronic acid, maintaining a low, steady concentration that favors productive cross-coupling over decomposition.
Caption: Reactivity control of MIDA boronates in Suzuki-Miyaura coupling.
Application in Suzuki-Miyaura Cross-Coupling
The stability and slow-release characteristics of this compound make it an ideal coupling partner for synthesizing 2-arylbenzofurans, a process that can be challenging with the free boronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Trustworthiness: This protocol is self-validating. The reaction progress can be easily monitored by TLC or LC-MS. The stability of the MIDA boronate starting material ensures stoichiometric accuracy, leading to reproducible results.
-
Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere : Seal the vial and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the active Pd(0) species in the catalytic cycle is oxygen-sensitive.
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O 4:1 or Dioxane/H₂O 4:1), via syringe. The water is essential for the in situ hydrolysis of the MIDA ester.
-
Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. The reaction time can range from 4 to 24 hours.
-
Workup and Purification : After cooling to room temperature, perform a standard aqueous workup as described in the synthesis section. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-arylbenzofuran.[2]
Handling and Storage
The handling and storage of this compound are remarkably straightforward compared to its parent boronic acid.
-
Handling : It can be weighed and handled on the benchtop in the open air without special precautions against moisture or oxygen.[1][3]
-
Storage : For long-term storage, it should be kept in a tightly sealed container at room temperature. It has been shown to be stable for months to years under these conditions without noticeable decomposition.[3]
Conclusion
This compound represents a significant advancement in synthetic chemistry, transforming a notoriously unstable building block into a robust, reliable, and versatile reagent. Its exceptional benchtop stability, compatibility with standard purification techniques, and unique "slow-release" reactivity make it an invaluable tool for researchers in drug discovery, natural product synthesis, and materials science. By leveraging the protective power of the MIDA ligand, chemists can confidently and efficiently access the valuable 2-arylbenzofuran scaffold, accelerating the development of novel small molecules.
References
- Lipshutz, B. H., Ghorai, S. (2014). "Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.
- Gillis, E. P., Burke, M. D. (2009). "Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
- Sigma-Aldrich. (n.d.).
- BLDpharm. (n.d.). "MIDA Boronate: A New Organo-boron Reagent." BLDpharm.
- Kaur, N., et al. (2020). "Recent advances in the synthesis and reactivity of MIDA boronates.
- BLDpharm. (2021). "BLD Insights | MIDA Boronate: A New Organo-boron Reagent." BLDpharm.
- Lee, S. J., et al. (2024). "Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA)
- Lee, S. J., et al. (2024). "Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA)
- Benchchem. (n.d.). "Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling." Benchchem.
- Dick, G. R., et al. (2010). "Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates.
- Sigma-Aldrich. (n.d.). "this compound." Sigma-Aldrich.
- Sigma-Aldrich. (n.d.).
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The Stability of 2-Benzofuranylboronic acid MIDA Ester: A Technical Guide for Researchers
Introduction: The Rise of a Versatile Building Block
In the landscape of modern organic synthesis, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The utility of this reaction is intrinsically linked to the stability and accessibility of its boronic acid components. However, many boronic acids, especially heteroaromatic derivatives like 2-benzofuranylboronic acid, are notoriously unstable, prone to decomposition that can hinder their storage and reactivity.[1] To address this long-standing challenge, the development of air-stable surrogates has been a significant focus. Among these, N-methyliminodiacetic acid (MIDA) boronates have emerged as a highly effective solution, offering a unique combination of stability and controlled reactivity.[2]
This in-depth technical guide focuses on the stability of a key building block: 2-benzofuranylboronic acid MIDA ester. We will delve into the mechanistic underpinnings of its stability, explore its degradation pathways, provide best practices for its handling and storage, and present experimental protocols for assessing its integrity. This guide is intended for researchers, scientists, and drug development professionals who utilize this and similar MIDA boronates in their synthetic endeavors.
The MIDA Ligand: A Shield for Boronic Acids
The remarkable stability of this compound, and MIDA boronates in general, stems from the protective nature of the N-methyliminodiacetic acid (MIDA) ligand.[3] The trivalent MIDA ligand chelates to the boron center, inducing a change in its hybridization from sp² to sp³, and forming a tetracoordinate boronate complex.[1] This structural change has profound implications for the compound's stability:
-
Steric Shielding: The bulky MIDA ligand sterically encumbers the boron center, protecting it from unwanted reactions.
-
Electronic Deactivation: The dative bond from the nitrogen atom to the boron center fills boron's empty p-orbital, reducing its Lewis acidity and thereby its susceptibility to nucleophilic attack.[3]
This protective chelation renders MIDA boronates, including the 2-benzofuranyl derivative, as free-flowing, crystalline solids that are generally stable to benchtop storage under air for extended periods (over 60 days), compatible with silica gel chromatography, and tolerant of a wide array of synthetic reagents.[4][5] This contrasts sharply with the parent 2-benzofuranylboronic acid, which can decompose over several days.[5]
Understanding the Primary Degradation Pathway: Hydrolysis
Despite their overall robustness, the stability of MIDA boronates is not absolute. The primary pathway for the degradation of this compound is hydrolysis, which regenerates the parent boronic acid and the MIDA ligand.[6][7] Crucially, the rate of this hydrolysis is highly dependent on the reaction conditions, a feature that is exploited for its synthetic utility.[8][9][10] Mechanistic studies have revealed two distinct pathways for MIDA boronate hydrolysis:
-
Base-Mediated Hydrolysis (Fast): This pathway is significantly faster, proceeding more than three orders of magnitude quicker than the neutral pathway.[7][9] It involves the rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons.[8][9] This "fast-release" is typically achieved under mild aqueous basic conditions (e.g., 1M NaOH or NaHCO₃) at room temperature.[4]
-
Neutral Hydrolysis (Slow): This pathway does not require an external acid or base and involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules.[7][8][10] This "slow-release" mechanism is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where the gradual in situ generation of the unstable boronic acid minimizes its decomposition while allowing it to be efficiently consumed in the catalytic cycle.[2][11]
The rate of hydrolysis is dictated by pH, water activity, and mass-transfer rates between phases.[8][10] This understanding allows for the rational control of the MIDA boronate's deprotection.
Diagram 1: Hydrolysis Pathways of MIDA Boronates
Caption: The two primary hydrolysis pathways for MIDA boronates.
Other Potential Degradation Pathways
While hydrolysis is the most well-characterized degradation pathway, it is important to consider other potential routes of decomposition, particularly for the liberated 2-benzofuranylboronic acid:
-
Protodeboronation: This is a common decomposition pathway for boronic acids, especially under acidic or basic conditions, where the C-B bond is cleaved and replaced by a C-H bond.[12] The slow-release strategy from the MIDA ester helps to mitigate this by keeping the concentration of the free boronic acid low.[3]
-
Oxidation: Boronic acids can be susceptible to oxidation, which can be accelerated by heat, base, or the presence of a palladium catalyst.[2][13] Aliphatic boronic acids are generally more prone to oxidation than their aryl counterparts.[14]
-
Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[14] While this is a reversible process, it can affect the reactivity and solubility of the boronic acid.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[15] | Reduces the rate of potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, although it is generally benchtop stable in air.[4] | Minimizes exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque container. | Protects from light and moisture. |
| Handling | Use in a well-ventilated area. Avoid creating dust. | Standard laboratory safety practice. |
Experimental Protocol for Assessing Stability
To quantitatively assess the stability of this compound under specific conditions, a High-Performance Liquid Chromatography (HPLC) based assay is recommended.
Objective: To determine the percentage of intact this compound remaining after exposure to specific stress conditions (e.g., elevated temperature, humidity, acidic/basic media).
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Forced degradation chambers/vials
-
Appropriate acidic, basic, and oxidative stress reagents (e.g., HCl, NaOH, H₂O₂)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation for Stress Testing:
-
Thermal Stress: Store a known amount of the solid compound at an elevated temperature (e.g., 40°C or 60°C) for a defined period.
-
Hydrolytic Stress (Acidic/Basic/Neutral): Prepare solutions of the compound in aqueous acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions. Incubate at a controlled temperature.
-
Oxidative Stress: Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).
-
-
HPLC Analysis:
-
Inject the standard solutions and the stressed samples onto the HPLC system.
-
Use a suitable gradient elution method with a mobile phase consisting of water and acetonitrile, often with an acid modifier to improve peak shape.
-
Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on the retention time of the standard.
-
Quantify the amount of the intact compound in the stressed samples using the calibration curve.
-
Calculate the percentage of degradation by comparing the peak area of the intact compound in the stressed sample to that of a control sample (time zero).
-
Analyze for the appearance of new peaks, which may correspond to degradation products.
-
Diagram 2: Experimental Workflow for Stability Assessment
Caption: A streamlined workflow for assessing the stability of the MIDA ester.
Conclusion: A Robust and Reliable Synthetic Tool
This compound stands as a testament to the power of ligand design in overcoming the inherent instability of valuable synthetic building blocks. Its remarkable stability to air, moisture, and a wide range of reaction conditions, coupled with the ability for controlled, in situ release of the parent boronic acid, makes it an exceptionally versatile and reliable reagent.[16] By understanding the nuances of its stability, particularly the dual-pathway hydrolysis mechanism, researchers can confidently employ this and other MIDA boronates to construct complex molecular architectures with greater efficiency and predictability. This guide provides a foundational understanding to empower scientists in leveraging the full potential of this enabling technology.
References
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
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Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Retrieved from [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC. [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Bristol Research Portal. [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]
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Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. CORE. [Link]
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Lee, S. J., Gray, E. E., Paek, S. H., & Burke, M. D. (2011). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 133(47), 18259–18261. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
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LaPorte, A. J., Feldner, J. E., Spies, J. C., & Burke, M. D. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition, 62(40), e202309566. [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
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Plamondon, H., & Rioux, S. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765. [Link]
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Illinois Experts. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Retrieved from [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
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An In-Depth Technical Guide to 2-Benzofuranylboronic Acid MIDA Ester: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Moiety and the Rise of MIDA Boronates
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents.[1] Its presence often imparts significant pharmacological properties, including antifungal, anti-inflammatory, and cytotoxic activities.[1] Consequently, the development of efficient and robust synthetic methodologies to access functionalized benzofurans is of paramount importance to the medicinal and organic chemistry communities.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern carbon-carbon bond formation, prized for its mild conditions and broad functional group tolerance.[2][3] Boronic acids are key coupling partners in these transformations; however, many, particularly heteroaromatic boronic acids, suffer from instability, leading to challenges in purification, storage, and handling.[4] 2-Benzofuranylboronic acid is no exception and can be prone to decomposition.
To address these stability issues, the use of N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids has emerged as a transformative strategy.[4] The resulting MIDA boronates are typically crystalline, air- and moisture-stable solids that are compatible with silica gel chromatography.[5][6] This enhanced stability allows for the reliable storage and handling of otherwise sensitive boronic acid derivatives. The MIDA protecting group renders the boronic acid temporarily unreactive towards cross-coupling conditions, enabling a "slow-release" of the active boronic acid under specific basic conditions, or a complete deprotection prior to the coupling reaction.[7] This guide provides a comprehensive overview of 2-Benzofuranylboronic acid MIDA ester (CAS Number: 1104637-65-1), a key building block for the synthesis of 2-substituted benzofurans.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1104637-65-1 | [8] |
| Molecular Formula | C₁₃H₁₂BNO₅ | [8] |
| Molecular Weight | 273.05 g/mol | [9] |
| IUPAC Name | 2-(1-Benzofuran-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | [8] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Stability | Air- and moisture-stable, compatible with silica gel chromatography | [4][5] |
Synthesis of this compound
The most common and efficient method for the synthesis of MIDA boronates is the condensation of the corresponding boronic acid with N-methyliminodiacetic acid (MIDA). A particularly mild and effective method involves the use of MIDA anhydride, which acts as both the MIDA source and an in situ desiccant.[7]
Experimental Protocol: Synthesis from 2-Benzofuranylboronic Acid
This protocol is adapted from established procedures for the synthesis of MIDA boronates from boronic acids using MIDA anhydride.[7]
Materials:
-
2-Benzofuranylboronic acid
-
N-Methyliminodiacetic acid anhydride (MIDA anhydride)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-benzofuranylboronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,4-dioxane to form a suspension.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting boronic acid.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the crude residue, add ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes).
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the benzofuran ring system and the MIDA ligand. The aromatic protons of the benzofuran moiety will appear in the downfield region (typically δ 7.0-7.8 ppm). The MIDA ligand will exhibit a singlet for the N-methyl group (around δ 2.7-3.0 ppm) and two sets of diastereotopic doublets for the methylene protons of the acetate arms (typically δ 4.0-4.5 ppm) due to the rigid bicyclic structure of the MIDA boronate.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the benzofuran carbons, with the carbons of the furan ring appearing at lower field than those of the benzene ring. The MIDA ligand will show signals for the N-methyl carbon, the methylene carbons, and the carbonyl carbons of the ester groups.
¹¹B NMR Spectroscopy
Boron-11 NMR is a powerful tool for characterizing boronic acids and their derivatives.[10] For a tetracoordinate boron center in a MIDA boronate, a signal in the range of δ 9-13 ppm is expected in the ¹¹B NMR spectrum.[11] This is a significant upfield shift compared to the signal for the tricoordinate boron in the corresponding free boronic acid (typically δ 28-34 ppm).[12]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C₁₃H₁₂BNO₅. The expected exact mass for the [M+H]⁺ ion would be approximately 274.0881.
Reactivity and Synthetic Applications
This compound is a versatile building block for the introduction of the 2-benzofuranyl moiety into organic molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling
The MIDA group serves as a protecting group for the boronic acid, preventing its decomposition and allowing for controlled reactivity. The cross-coupling can be performed in two main ways:
-
Deprotection followed by Coupling: The MIDA ester is first hydrolyzed to the free boronic acid using a mild aqueous base (e.g., 1 M NaOH or NaHCO₃) at room temperature. The resulting boronic acid is then used in a subsequent Suzuki-Miyaura coupling reaction without isolation.[7]
-
Slow-Release Coupling: The MIDA ester is used directly in the cross-coupling reaction under conditions that promote the slow in situ hydrolysis of the MIDA group, gradually releasing the reactive boronic acid. This is particularly useful for coupling with sensitive substrates or when the free boronic acid is highly unstable.[7][13]
Caption: Two main pathways for Suzuki-Miyaura coupling using this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with 2-benzofuranylboronic acid, which can be adapted for the MIDA ester via the slow-release method.[2]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF with water)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Iterative Cross-Coupling in Natural Product Synthesis
The stability and controlled reactivity of MIDA boronates make them ideal for iterative cross-coupling strategies, a powerful approach for the modular synthesis of complex molecules.[5][14] In this strategy, bifunctional building blocks containing both a halide and a MIDA-protected boronic acid are sequentially coupled to build up a carbon skeleton. While a specific example utilizing this compound in an iterative synthesis has not been prominently reported, its properties make it an excellent candidate for such applications in the synthesis of poly-benzofuran-containing natural products or other complex targets.
Handling, Storage, and Safety
This compound is a stable solid that can be handled in air. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its enhanced stability compared to the free boronic acid simplifies its handling, storage, and purification, making it a reliable reagent for the introduction of the 2-benzofuranyl moiety. The ability to control its reactivity in Suzuki-Miyaura cross-coupling reactions, either through a pre-deprotection strategy or a slow-release protocol, offers chemists significant flexibility in designing synthetic routes to complex molecules, including biologically active compounds and natural products. As the demand for efficient and modular synthetic methods continues to grow, the importance of well-behaved building blocks like this compound in the toolbox of the modern organic chemist is undeniable.
References
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Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of chemical research, 48(8), 2297–2307. [Link]
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Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]
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PubChem. 2-(1-Benzofuran-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. [Link]
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Grillo, A. S., & Burke, M. D. (2016). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 49(3), 554-564. [Link]
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Gao, W., Liu, J., Jiang, Y., Li, Y., & Gao, W. (2013). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Arkivoc, 2013(5), 203-212. [Link]
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Wang, H., Grohmann, C., Nimphius, C., & Glorius, F. (2013). Mild Rhodium(III)-Catalyzed C-H Activation and Annulation with Alkyne MIDA Boronates: Short and Efficient Synthesis of Heterocyclic boronic Acid Derivatives. Angewandte Chemie International Edition, 52(22), 5825-5829. [Link]
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Das, B., & Maji, M. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(88), 12265-12283. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Lee, S. J., et al. (2012). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 89, 92. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura reaction and boron reagents–mechanism, synthesis and application. Chemical Society Reviews, 43(1), 412-443. [Link]
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Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 133(43), 17278-17281. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
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da Silva, A. B., et al. (2015). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 26(7), 1485-1493. [Link]
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Hsu, H. C., et al. (2020). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 12(11), 2580. [Link]
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Foreword: From Unstable Intermediates to Robust Building Blocks
An In-Depth Technical Guide to 2-Benzofuranylboronic acid MIDA Ester: Structure, Stability, and Application
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation.[1][2] Its power, however, has historically been constrained by the inherent instability of many of its key reagents: the boronic acids.[1][3] Heterocyclic boronic acids, prized for their prevalence in bioactive molecules, are notoriously prone to decomposition via pathways like protodeboronation and oxidation, limiting their shelf-life and compromising reaction efficiency.[1]
This guide delves into a transformative solution to this long-standing challenge: the protection of boronic acids as N-methyliminodiacetic acid (MIDA) esters. We will focus specifically on This compound , a versatile building block that marries the privileged benzofuran scaffold with the exceptional stability and controlled reactivity conferred by the MIDA ligand. As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the underlying chemical principles that make MIDA boronates a superior choice for complex molecule synthesis, empowering researchers to design more efficient, reliable, and ambitious synthetic campaigns.
The Molecular Architecture: A Union of Stability and Function
The efficacy of this compound stems from the synergistic interplay between its two core components: the medicinally relevant benzofuran heterocycle and the uniquely stabilizing MIDA ligand.
The Benzofuran Moiety: A Privileged Scaffold
The benzofuran core is a common motif in a vast array of natural products and pharmaceuticals, valued for its rigid, planar structure and specific electronic properties that facilitate interactions with biological targets. Its incorporation into drug candidates is a well-established strategy in medicinal chemistry. The challenge has always been the reliable manipulation of its boronic acid derivative, which is susceptible to degradation.
The MIDA Ester: A Paradigm of Boron Protection
The innovation of the MIDA ligand, developed by the laboratory of Professor Martin Burke, revolutionized the field by addressing the root cause of boronic acid instability.[1]
-
Rehybridization: A free boronic acid possesses a vacant p-orbital on its sp²-hybridized boron atom, which is the site of its reactivity and instability.[2] Complexation with the tridentate MIDA ligand rehybridizes the boron center to a more stable, tetrahedral sp³ geometry.[1][2] This structural change sequesters the empty orbital, effectively "turning off" the pathways for decomposition and unwanted reactivity.[2]
-
Exceptional Stability: The resulting MIDA boronate is a free-flowing, crystalline solid.[4] It is indefinitely stable for storage on the benchtop under air, a stark contrast to its free boronic acid counterpart.[1][4] Crucially, MIDA boronates are fully compatible with silica gel chromatography, permitting straightforward purification and reaction monitoring by TLC—a significant practical advantage over unprotected boronic acids.[4][5]
The diagram below illustrates this fundamental transformation, which is the key to the MIDA boronate platform.
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2-Benzofuranylboronic acid MIDA ester molecular weight
An In-Depth Technical Guide to 2-Benzofuranylboronic acid MIDA Ester: Properties, Synthesis, and Application in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and drug development, the demand for stable, versatile, and reliable chemical building blocks is paramount. This compound emerges as a superior reagent, addressing the inherent instability often associated with free boronic acids. With a molecular weight of 273.05 g/mol , this compound combines the privileged benzofuran scaffold, a common motif in biologically active molecules, with the robust N-methyliminodiacetic acid (MIDA) protecting group.[1][2] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis protocols, and strategic applications, particularly in the context of iterative cross-coupling for the synthesis of complex small molecules. It is intended for researchers, chemists, and professionals in the field of drug discovery who seek to leverage this powerful synthetic tool.
Introduction: The MIDA Boronate Solution
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, yet its efficiency can be hampered by the instability of many boronic acid reagents.[3] Boronic acids, especially those containing heterocyclic motifs, are often susceptible to decomposition via processes like protodeboronation and oxidation, complicating their storage, handling, and use in multi-step synthesis.[3]
The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group provided a transformative solution.[3][4] By complexing the boronic acid with the trivalent MIDA ligand, the boron center is rehybridized from a reactive sp² state to a more stable sp³ state.[3] The resulting MIDA boronate esters exhibit remarkable and enabling properties:
-
Exceptional Stability: They are typically free-flowing, crystalline solids that are indefinitely stable to air and moisture on the benchtop.[5][6]
-
Chromatographic Compatibility: Unlike many other boronic acid surrogates, MIDA boronates are universally compatible with silica gel chromatography, allowing for easy purification and reaction monitoring.[6][7]
-
Controlled Deprotection: The boronic acid can be readily unmasked in situ under mild aqueous basic conditions, enabling its participation in cross-coupling reactions at the desired synthetic stage.[3][7]
This unique combination of stability and controlled reactivity makes this compound an invaluable building block for incorporating the pharmacologically significant benzofuran core into potential drug candidates.[2]
Core Physicochemical Properties
A precise understanding of a reagent's properties is critical for its effective use in synthesis. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 273.05 g/mol | [1] |
| Chemical Formula | C₁₃H₁₂BNO₅ | [1] |
| CAS Number | 1104637-65-1 | [1] |
| Appearance | Powder | [1] |
| Melting Point | 198-202 °C | [1] |
| Solubility | Soluble in many organic solvents such as THF, dioxane, DMF, and DMSO.[6] |
Synthesis and Purification
The preparation of MIDA boronates is generally straightforward, proceeding from the corresponding boronic acid. The choice of method often depends on the stability of the starting boronic acid itself.
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A Senior Application Scientist's Guide to 2-Benzofuranylboronic acid MIDA Ester: From Commercial Availability to Application
Introduction: The Strategic Advantage of MIDA Boronates in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the benzofuran moiety is a privileged scaffold, appearing in a multitude of biologically active compounds.[1] The efficient construction of carbon-carbon bonds to create libraries of benzofuran derivatives is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for such transformations.[2] However, the utility of many key building blocks, such as 2-benzofuranylboronic acid, can be hampered by their inherent instability, which complicates storage and can lead to diminished coupling efficiency.[3][4]
This guide focuses on a robust solution to this challenge: 2-Benzofuranylboronic acid MIDA ester (CAS Number: 1104637-65-1). The N-methyliminodiacetic acid (MIDA) ligand protects the boronic acid, converting the typically reactive sp²-hybridized boron center to a more stable sp³-hybridized state.[3] This protection strategy renders the compound exceptionally stable to air and moisture, compatible with silica gel chromatography, and unreactive under standard anhydrous cross-coupling conditions.[3][5] The boronic acid can then be unmasked in situ under mild aqueous basic conditions for slow-release cross-coupling, providing a powerful tool for iterative synthesis and the coupling of challenging substrates.[3][6]
This document serves as a technical resource for researchers, providing comprehensive information on the commercial availability, properties, handling, and application of this compound.
Commercial Availability and Key Properties
This compound is accessible through several fine chemical suppliers. While catalog availability can fluctuate, it is often offered at purities suitable for synthetic applications. Direct inquiry with suppliers is recommended for current stock and bulk quantities.
Table 1: Commercial Suppliers and Properties of this compound
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight | Form | Melting Point |
| Sigma-Aldrich | This compound, 97% | 1104637-65-1 | 97% | C₁₃H₁₂BNO₅ | 273.05 | Powder | 198-202 °C |
| AOBChem | This compound | 1104637-65-1 | 95% | C₁₃H₁₂BNO₅ | 273.05 | N/A | N/A |
Note: Information is based on publicly available data and may be subject to change. "N/A" indicates data not available from the source.[7]
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of this compound.
-
Safety Precautions : This compound is classified as a non-combustible solid. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8] In case of dust formation, a type N95 (US) respirator is recommended. Hazard statements indicate that it may cause skin, eye, and respiratory irritation.[7]
-
Storage : Store in a tightly sealed container in a cool, dry place. A storage temperature of 4-8°C is recommended.[7] The compound is generally stable on the benchtop under air.[5]
-
Accidental Release : In case of a spill, avoid dust formation. Sweep up the solid material and place it in a suitable, closed container for disposal. Ensure the area is well-ventilated.[8]
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a stable precursor in Suzuki-Miyaura cross-coupling reactions to synthesize 2-arylbenzofurans.[2] The MIDA group allows for a "slow-release" of the active boronic acid under specific basic conditions, which is particularly advantageous for complex syntheses or when dealing with sensitive substrates.[6]
The Mechanism of MIDA Boronate Hydrolysis
The controlled release of the boronic acid from its MIDA ester is a key feature of this reagent. Two primary hydrolysis mechanisms have been identified: a neutral pathway and a base-mediated pathway. The base-mediated hydrolysis is significantly faster (over 1000-fold) and involves the attack of a hydroxide ion at one of the MIDA carbonyl carbons.[9] This "fast release" is typically achieved with aqueous NaOH. A "slow release" can be achieved with weaker bases like K₃PO₄, where hydrolysis takes several hours at elevated temperatures.[9] This tunable reactivity allows chemists to control the concentration of the active boronic acid in the reaction mixture.
Experimental Protocol: Synthesis of a 2-Arylbenzofuran
The following is a generalized, robust protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization may be required for specific substrates.
Step 1: Reaction Setup
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a suitable base (e.g., K₃PO₄, 3.0 equivalents), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂, 2 mol%; SPhos, 4 mol%).
-
Seal the vessel with a rubber septum.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. The choice of base is crucial for the deprotection of the MIDA ester and for the transmetalation step of the catalytic cycle.[2][9]
Step 2: Solvent Addition and Reaction
-
Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Causality: Degassing the solvent removes dissolved oxygen. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring is important, especially in biphasic systems, to ensure efficient mixing and mass transfer between the organic and aqueous phases.[9]
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[2]
Step 4: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water or brine.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-arylbenzofuran.[2]
Self-Validation: The success of the reaction can be validated at each stage. Complete consumption of the starting materials, observed via TLC or LC-MS, indicates reaction completion. The final purified product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Generalized Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Synthesis of this compound
For researchers interested in preparing MIDA boronates, several methods have been developed. A common and mild approach involves the reaction of the corresponding boronic acid with MIDA anhydride. This method avoids the high temperatures associated with earlier protocols and the MIDA anhydride itself acts as an internal desiccant.[10][11]
Caption: Simplified synthesis of a MIDA boronate.
Conclusion
This compound represents a significant advancement in the practical application of Suzuki-Miyaura cross-coupling for the synthesis of benzofuran-containing molecules. Its benchtop stability, compatibility with standard purification techniques, and tunable reactivity through controlled hydrolysis make it an invaluable building block for drug discovery and materials science.[12][13][14] By providing a reliable and storable source of the often-unstable 2-benzofuranylboronic acid, this MIDA ester empowers chemists to construct complex molecular architectures with greater efficiency and predictability.
References
-
Pharmaffiliates. Benzofuran Derivatives in Drug Discovery: The Role of Boronic Acids. [Link][1]
-
Gillis, E. P., et al. (2011). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link][9]
-
Woerly, E. M., et al. (2014). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of chemical research. [Link][12]
-
Organic Syntheses. PREPARATION OF N-METHYLIMINODIACETIC ACID (MIDA) ANHYDRIDE AND 5-ACETYLTHIOPHENE-2-BORONIC ACID MIDA ESTER. [Link][10]
-
Kelly, A. M., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link][11]
-
Kaur, G., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link][13]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link][4]
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- 4. researchgate.net [researchgate.net]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. 2-呋喃基硼酸甲基亚氨基二乙酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. aobchem.com [aobchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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- 13. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Buy (2-Methylpropyl)boronic acid mida ester [smolecule.com]
Methodological & Application
Introduction: Overcoming the Challenge of Heteroaromatic Instability in Modern Synthesis
An In-Depth Technical Guide to the Suzuki-Miyaura Cross-Coupling of 2-Benzofuranylboronic Acid MIDA Ester
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic chemistry, celebrated for its power in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1][2] These structural motifs are of paramount importance in the fields of medicinal chemistry and materials science. The 2-arylbenzofuran core, for instance, is a privileged scaffold found in numerous biologically active compounds.[3][4]
However, the immense utility of the Suzuki-Miyaura reaction has historically been hampered by the inherent instability of many essential building blocks.[5] Heteroaromatic boronic acids, especially those with the boron moiety at the 2-position (e.g., 2-benzofuranyl, 2-thiophenyl, 2-furanyl), are notoriously prone to protodeboronation—a decomposition pathway that cleaves the C–B bond, reducing reaction yields and limiting their shelf-life.[5][6]
This challenge has been elegantly addressed through the development of N-methyliminodiacetic acid (MIDA) boronates.[2][7] By complexing the boronic acid with the trivalent MIDA ligand, the boron center is rehybridized from a reactive sp² state to a stable, tetrahedral sp³ state.[2][7] This "protection" renders the boronic acid moiety inert to many standard synthetic conditions, including anhydrous cross-coupling.[2][8] The resulting this compound is a robust, air-stable, crystalline solid that is easily handled and purified by chromatography, overcoming the significant stability issues of its parent boronic acid.[7][9]
This guide provides a comprehensive overview and a detailed protocol for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions, leveraging its unique "slow-release" properties to enable the efficient synthesis of complex molecules.[6][10]
The Mechanism: Controlled Release of the Active Species
The success of the MIDA boronate strategy lies in its ability to remain dormant until its reactivity is required. Under anhydrous conditions, the MIDA boronate is unreactive in the Suzuki-Miyaura catalytic cycle.[2][11] The reaction is initiated by the presence of a mild aqueous base, which facilitates the slow hydrolysis of the MIDA ester. This controlled hydrolysis liberates the free, sp²-hybridized 2-benzofuranylboronic acid in situ.[12][13]
The slow release of the boronic acid ensures that its concentration in the reaction medium remains low at any given time. This minimizes the rate of competing decomposition pathways, such as protodeboronation, while allowing the desired cross-coupling to proceed efficiently.[10][14] Once liberated, the boronic acid enters the well-established Suzuki-Miyaura catalytic cycle.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, typically involving a base to form a more reactive boronate species. This is the step where the liberated 2-benzofuranylboronic acid participates.
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1]
Caption: The Suzuki-Miyaura cycle initiated by the slow hydrolysis of the MIDA boronate.
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Conditions may require optimization depending on the specific aryl halide used.
Materials and Reagents
-
Boron Reagent: this compound (1.2 equiv)
-
Electrophile: Aryl halide (e.g., Aryl Bromide, 1.0 equiv)
-
Palladium Precatalyst: SPhos Pd G2 (2 mol %) or Pd(OAc)₂ (2 mol %)
-
Ligand (if not using a precatalyst): SPhos (4 mol %)
-
Base: Potassium phosphate tribasic (K₃PO₄, 3.0 equiv)
-
Solvent System: 1,4-Dioxane and Water (e.g., 5:1 ratio, degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for Extraction and Chromatography: Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM)
Equipment
-
Oven-dried reaction vial or flask with a magnetic stir bar
-
Septum and needles
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating block or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried reaction vial, add this compound (1.2 equiv), the aryl halide (1.0 equiv), the palladium precatalyst (e.g., SPhos Pd G2, 0.02 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Causality Note: Using a precatalyst simplifies setup and ensures a consistent Pd(0):ligand ratio. K₃PO₄ is an effective base for both MIDA ester hydrolysis and the catalytic cycle.[5]
-
-
Inert Atmosphere:
-
Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.
-
-
Solvent Addition:
-
Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the mixture for 20-30 minutes.
-
Using a syringe, add the degassed solvent to the reaction vial to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.
-
Causality Note: Degassing is critical to prevent oxidative degradation of the Pd(0) catalyst and phosphine ligands. The aqueous component is essential for the slow hydrolysis of the MIDA boronate.[10][12]
-
-
Reaction:
-
Place the vial in a preheated heating block or oil bath set to 80-100 °C.
-
Stir the reaction mixture vigorously for 6-18 hours.
-
Monitoring: Progress can be monitored by periodically taking a small aliquot, diluting it with EtOAc, filtering through a small plug of silica, and analyzing by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete (or no further progress is observed), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Causality Note: The brine wash helps to remove residual water and some inorganic salts from the organic phase.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-arylbenzofuran product.
-
Caption: A step-by-step experimental workflow for the Suzuki coupling protocol.
Optimization Parameters and Considerations
The success of the coupling reaction often depends on the careful selection of several key parameters. The following table summarizes common variables and provides field-proven starting points.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Source | Precatalysts: SPhos Pd G2, XPhos Pd G3From Pd(0): Pd₂(dba)₃From Pd(II): Pd(OAc)₂ | Precatalysts offer excellent air stability and reliably generate the active Pd(0) species. For challenging couplings, Buchwald-type biarylphosphine ligands like SPhos are highly effective for heteroaryl substrates.[5][15][16] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong inorganic base is required to facilitate both the hydrolysis of the MIDA ester and the transmetalation step.[12] K₃PO₄ is a reliable and general choice. |
| Solvent System | Dioxane/H₂O, THF/H₂O, Toluene/H₂O(Typical ratios from 3:1 to 10:1) | The organic solvent solubilizes the reactants, while water is essential for the slow release of the boronic acid from its MIDA ester.[10] Some protocols have even been developed to run entirely in water.[17][18] |
| Temperature | 60 °C to 110 °C | Higher temperatures accelerate both the catalytic cycle and the MIDA ester hydrolysis. A starting point of 80 °C is often effective. Forcing conditions may be required for less reactive aryl chlorides.[6] |
| Equivalents | 1.1 - 1.5 equivalents of MIDA ester | A slight excess of the boronate is typically used to drive the reaction to completion, compensating for any minor decomposition or imperfect transfer. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient water in the solvent system.3. Temperature is too low. | 1. Ensure thorough degassing of solvents and use a fresh catalyst.2. Verify the solvent ratio; ensure water is present to hydrolyze the MIDA ester.3. Increase the reaction temperature in 10 °C increments. |
| Significant Protodeboronation of the Aryl Halide | The rate of reductive elimination is slow compared to the decomposition of the Ar-Pd(II)-X intermediate. | Switch to a more electron-rich or bulkier ligand (e.g., from SPhos to XPhos) to promote faster reductive elimination. |
| Homocoupling of the Boronate | Presence of oxygen leading to oxidative homocoupling. | Improve the degassing procedure for the solvents and ensure a robust inert atmosphere is maintained throughout the reaction. |
| Incomplete MIDA Ester Hydrolysis | The base is not effective, or the reaction time is too short. | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃) or extend the reaction time. |
Conclusion
The use of this compound represents a significant advancement in Suzuki-Miyaura cross-coupling, transforming a notoriously unstable building block into a versatile and reliable synthetic partner. Its benchtop stability, ease of handling, and capacity for controlled slow release of the active boronic acid make it an invaluable tool for researchers in drug discovery and materials science. By understanding the underlying mechanism and carefully controlling the key reaction parameters outlined in this guide, scientists can confidently and efficiently synthesize complex 2-arylbenzofuran derivatives, accelerating the development of novel chemical entities.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Mishra, A., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]
-
Nykaza, T. V., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(8), 817-824. [Link]
-
Das, S., & Sureshan, K. M. (2018). Palladium-catalyzed ligand-free and efficient Suzuki–Miyaura reaction of heteroaryl halides with MIDA boronates in water. RSC Advances, 8(11), 5894-5898. [Link]
-
Nykaza, T. V., et al. (2017). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry. [Link]
-
Cox, P. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
-
Nykaza, T. V., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed suzuki-miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Semantic Scholar. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 15(17), 4568-4571. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(12), 3142-3143. [Link]
-
Kaur, H., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(55), 6742-6756. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Dick, G. R., et al. (2012). A Mild, General Method for the Synthesis of N-Methyliminodiacetic Acid Boronates from Boronic Acids. Organic Syntheses, 89, 407. [Link]
-
Geng, Y., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2445. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Li, J., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. The Journal of Organic Chemistry, 80(1), 2-10. [Link]
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- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-catalyzed ligand-free and efficient Suzuki–Miyaura reaction of heteroaryl halides with MIDA boronates in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iterative Cross-Coupling Utilizing 2-Benzofuranylboronic Acid MIDA Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
The iterative cross-coupling of bifunctional building blocks represents a paradigm shift in small molecule synthesis, enabling the rapid and systematic assembly of complex molecular architectures. This mirrors nature's modular approach to biosynthesis.[1][2] This application note provides a detailed guide to the use of 2-Benzofuranylboronic acid N-methyliminodiacetic acid (MIDA) ester as a versatile building block in iterative Suzuki-Miyaura cross-coupling reactions. We will delve into the underlying principles of MIDA boronate chemistry, provide step-by-step experimental protocols, and offer expert insights into troubleshooting and optimization. The benzofuran motif is a privileged scaffold in medicinal chemistry, and the methodologies described herein offer a robust platform for the synthesis of novel 2-substituted benzofuran derivatives for drug discovery and development.
Introduction: The Power of Iterative Synthesis with MIDA Boronates
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation.[3] However, traditional iterative approaches are often hampered by the instability of boronic acids, which can be prone to decomposition, making their storage and use in multi-step sequences challenging. The development of N-methyliminodiacetic acid (MIDA) boronates has revolutionized this field by providing air- and moisture-stable, crystalline solids that are amenable to standard purification techniques like silica gel chromatography.
The key to the utility of MIDA boronates in iterative cross-coupling lies in their unique reactivity profile. The MIDA ligand chelates the boron atom, forming a stable, tetracoordinate species that is unreactive under anhydrous Suzuki-Miyaura coupling conditions.[1] This "protected" state allows for selective reaction at another functional group on the molecule. Subsequently, the MIDA group can be easily cleaved under mild aqueous basic conditions to liberate the free boronic acid in situ for the next coupling step.[1] This elegant protection-deprotection strategy forms the basis of a powerful iterative synthesis platform, analogous to solid-phase peptide synthesis, for the construction of complex small molecules from a library of bifunctional building blocks.[2][4]
The Principle of MIDA Boronate Chemistry in Iterative Cross-Coupling
The iterative cross-coupling cycle using a haloaryl MIDA boronate and 2-benzofuranylboronic acid MIDA ester is conceptually straightforward, involving a repeating sequence of coupling and deprotection steps.
The fundamental steps are:
-
Coupling: A haloaryl MIDA boronate is coupled with a suitable partner (in the first iteration, this could be another boronic acid or a terminal alkyne, for example). The MIDA boronate remains intact during this step.
-
Purification: The resulting MIDA boronate-containing product is purified, often by simple silica gel chromatography.
-
Deprotection: The MIDA group is hydrolyzed under mild aqueous basic conditions to reveal the free boronic acid.
-
Next Coupling: The newly formed boronic acid is then coupled with the next building block, such as a halogenated 2-benzofuran, to extend the molecular chain.
This cycle can be repeated to systematically build up complex molecular structures.
Diagram 1: Iterative Cross-Coupling Workflow
Caption: General workflow for iterative cross-coupling using MIDA boronates.
Experimental Protocols
Materials and Reagents
-
Substrates: this compound, appropriate haloaryl MIDA boronate.
-
Palladium Catalyst: Pd(OAc)₂ (Palladium(II) acetate) or a pre-catalyst such as XPhos Pd G3.
-
Ligand: A suitable phosphine ligand, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).
-
Base for Coupling: Anhydrous K₃PO₄ (potassium phosphate), finely ground.
-
Base for Deprotection: 1 M aqueous NaOH (sodium hydroxide) or NaHCO₃ (sodium bicarbonate).
-
Solvents: Anhydrous THF (tetrahydrofuran), Dioxane, Toluene, Ethyl acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM), Brine.
-
Drying Agent: Anhydrous Na₂SO₄ (sodium sulfate) or MgSO₄ (magnesium sulfate).
-
Purification: Silica gel for column chromatography.
Step-by-Step Protocol for a Single Iterative Cycle
This protocol describes the coupling of a generic bromoaryl MIDA boronate with a deprotected 2-benzofuranyl MIDA boronate.
Step 1: MIDA Deprotection of this compound
-
To a solution of this compound (1.0 equiv) in THF (0.2 M), add 1 M aqueous NaOH (3.0 equiv).
-
Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-benzofuranylboronic acid, which is used immediately in the next step.
Step 2: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the bromoaryl MIDA boronate (1.0 equiv), the freshly prepared 2-benzofuranylboronic acid (1.2 equiv), and finely ground anhydrous K₃PO₄ (3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and the phosphine ligand (e.g., SPhos; 4 mol%).
-
Add anhydrous THF or a dioxane/water mixture (e.g., 10:1) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Step 3: Workup and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the coupled MIDA boronate product.
Diagram 2: Chemical Transformation in an Iterative Cycle
Caption: Representation of a single iterative coupling and deprotection cycle.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a summary of typical conditions that can be used as a starting point for optimization.
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3 | Pre-catalysts often provide more consistent results. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are generally effective. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ is a common and effective choice for MIDA boronate couplings. |
| Solvent | THF, Dioxane, Toluene, often with a small amount of water | Anhydrous conditions are crucial for the coupling step to prevent premature deprotection of the MIDA ester. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive aryl chlorides. |
| Concentration | 0.1 - 0.5 M |
Troubleshooting
Even with robust protocols, challenges can arise. Below are some common issues encountered during iterative cross-coupling with this compound and potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Coupling Yield | - Inactive catalyst- Incomplete deprotection of the boronic acid MIDA ester- Protodeboronation of the 2-benzofuranylboronic acid- Poor solubility of reagents | - Use a fresh batch of catalyst and ligand.- Ensure complete MIDA deprotection before the coupling step by monitoring with TLC or LC-MS.- Use the freshly prepared boronic acid immediately. Minimize reaction time and temperature if protodeboronation is suspected.[5]- Try a different solvent system (e.g., dioxane/water, toluene) to improve solubility.[6] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture | - Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[5] |
| Premature Deprotection of MIDA Ester | - Presence of water in the coupling reaction | - Use anhydrous solvents and reagents for the coupling step. Ensure the base is finely powdered and dry. |
| Difficulty in Purifying the Product | - Co-elution of starting materials or byproducts | - Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) if silica gel is ineffective. |
| Inconsistent Reaction Rates | - Variable quality of reagents- Inefficient stirring | - Use high-purity reagents. Titrate organolithium reagents if used in substrate synthesis.- Ensure vigorous stirring, especially for heterogeneous mixtures. |
Conclusion
The use of this compound in iterative cross-coupling provides a powerful and flexible strategy for the synthesis of a diverse range of 2-substituted benzofuran derivatives. The stability and predictable reactivity of MIDA boronates, coupled with well-established Suzuki-Miyaura coupling protocols, make this an invaluable tool for medicinal chemists and synthetic organic chemists. By understanding the principles outlined in these application notes and utilizing the provided protocols as a guide, researchers can confidently employ this methodology to accelerate their drug discovery and development programs.
References
-
Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates (Doctoral dissertation, University of Illinois at Urbana-Champaign). [Link]
-
Li, J., Grillo, A. S., & Burke, M. D. (2015). From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks. Accounts of chemical research, 48(8), 2297-2307. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of chemical research, 48(8), 2297-2307. [Link]
-
Liu, L., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1163. [Link]
-
Klubnick, J. A. (2011). Expansion of the iterative cross-coupling synthesis strategy through Csp3 halide cross-coupling, Mida boronate synthesis, and chan-lam couplings. [Link]
-
Verma, A., & Kumar, V. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(88), 11559-11575. [Link]
-
Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2469. [Link]
-
Isbell, J., et al. (2023). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Szabó, K. J., et al. (2020). Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance. Catalysts, 10(9), 1022. [Link]
-
Yoneda, J. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
LaPorte, A. J., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition, 62(40), e202309566. [Link]
Sources
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grillolabuc.com [grillolabuc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Benzofuranylboronic Acid MIDA Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Arylbenzofurans and the MIDA Boronate Advantage
The 2-arylbenzofuran scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous biologically active natural products and pharmaceutical agents.[1][2] The efficient construction of this framework is, therefore, a critical endeavor in drug discovery and development. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging the crucial carbon-carbon bond between the benzofuran core and various aryl or heteroaryl partners.[2][3][4]
However, heteroaromatic boronic acids, including 2-benzofuranylboronic acid, can be prone to instability, leading to challenges in purification, storage, and consistent reactivity due to competitive protodeboronation.[5] To circumvent these issues, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable, crystalline, and easy-to-handle surrogates.[6][7][8] The MIDA ligand forms a dative bond with the boron center, rendering it tetracoordinate and thus unreactive under anhydrous cross-coupling conditions.[9] Under aqueous basic conditions, the MIDA group is cleaved in a controlled manner, slowly releasing the active boronic acid into the reaction medium. This "slow-release" mechanism is particularly advantageous for sensitive boronic acids, minimizing decomposition and maximizing coupling efficiency.[8]
This guide provides a comprehensive overview and detailed protocols for the synthesis and application of 2-benzofuranylboronic acid MIDA ester in palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
While this compound is commercially available, its synthesis from the corresponding boronic acid is straightforward. The following protocol is based on established methods for the preparation of MIDA boronates.[9][10]
Protocol 1: Synthesis via Dean-Stark Condensation
This method involves the azeotropic removal of water to drive the condensation reaction between 2-benzofuranylboronic acid and N-methyliminodiacetic acid (MIDA).
Reagents and Materials:
-
2-Benzofuranylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Toluene
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-benzofuranylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add a sufficient volume of toluene to suspend the reagents.
-
Heat the mixture to reflux and allow the water to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any unreacted MIDA.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization or flash column chromatography.
Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides
The following is a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction between this compound and a representative aryl bromide.
Experimental Workflow Diagram
Caption: General laboratory workflow for a Suzuki-Miyaura coupling experiment.
Protocol 2: Cross-Coupling with an Aryl Bromide
Reagents and Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water (4:1) or DMF)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), base (2.0-3.0 equiv), and the palladium catalyst (2-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas three times.[11]
-
Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[1][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylbenzofuran.[1]
Optimized Reaction Conditions
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields in Suzuki-Miyaura couplings. The following table summarizes representative conditions that have been successfully employed for the coupling of benzofuran derivatives.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 67-89 | [3] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | >90 | [2] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 80 | 85-95 | [2] |
| [Pd₂(dba)₃] (1.5) | XPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 74-95 | [5] |
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle with MIDA Boronates
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The use of a MIDA boronate introduces an initial deprotection step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling involving a MIDA boronate.
-
Deprotection (Slow Release): Under aqueous basic conditions, the MIDA boronate undergoes slow hydrolysis to release the corresponding 2-benzofuranylboronic acid.[8]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Ineffective base | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of the solvent by sparging with an inert gas or freeze-pump-thaw cycles.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). |
| Protodeboronation of the Boronic Acid | - Presence of excess water- High reaction temperature- Prolonged reaction time | - Use a less aqueous solvent system or anhydrous conditions if possible (though MIDA deprotection requires water).- Optimize for the lowest effective temperature.- Monitor the reaction closely and quench once the starting material is consumed. |
| Homocoupling of the Boronic Acid | - Presence of oxygen- Incomplete oxidative addition | - Ensure the reaction is set up under a strictly inert atmosphere.- Use a more reactive aryl halide (I > Br > Cl). |
| Difficulty in Product Purification | - Formation of palladium black- Similar polarity of product and byproducts | - Filter the crude reaction mixture through a pad of Celite® to remove palladium black.- Optimize the mobile phase for column chromatography; consider using a different stationary phase if necessary. |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. mdpi.com [mdpi.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Multistep synthesis of complex boronic acids from simple MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
The Strategic Synthesis of 2-Arylbenzofurans: A Detailed Guide to MIDA Boronate-Enabled Methodologies
Introduction: The Significance of 2-Arylbenzofurans and the MIDA Boronate Advantage
The 2-arylbenzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active natural products and pharmaceutical agents. Its prevalence in medicinal chemistry underscores the continuous demand for robust, efficient, and versatile synthetic methods for its construction. Traditional approaches, while valuable, can sometimes be hampered by harsh reaction conditions, limited substrate scope, or the use of unstable intermediates.
In recent years, the development of N-methyliminodiacetic acid (MIDA) boronates has revolutionized the field of cross-coupling chemistry.[1][2] These air- and moisture-stable, crystalline solids serve as exceptionally versatile and user-friendly surrogates for often unstable boronic acids.[3] Their remarkable stability allows for easy handling, purification via standard column chromatography, and compatibility with a wide array of reaction conditions, making them ideal reagents for complex molecule synthesis.[2][4] MIDA boronates participate in Suzuki-Miyaura cross-coupling reactions through a slow, controlled release of the corresponding boronic acid under basic conditions, which is crucial for high-yielding couplings, especially with challenging substrates.[5][6]
This application note provides a comprehensive guide for the synthesis of 2-arylbenzofurans, with a central focus on a powerful tandem strategy that leverages the unique properties of MIDA boronates. We will delve into the mechanistic underpinnings of this approach, provide detailed, step-by-step protocols, and discuss the key advantages this methodology offers to researchers in organic synthesis and drug discovery.
The Tandem Gold-Catalyzed Cycloisomerization/Palladium-Catalyzed Suzuki-Miyaura Coupling: A Powerful One-Pot Strategy
A highly efficient and modular approach to 2-arylbenzofurans involves a one-pot, two-step sequence combining gold-catalyzed cycloisomerization with a palladium-catalyzed Suzuki-Miyaura cross-coupling.[4] This strategy utilizes a key intermediate, an ortho-alkynylphenol derivatized with a MIDA boronate at the terminus of the alkyne.
The elegance of this method lies in its tandem nature. The initial gold-catalyzed step facilitates the intramolecular cyclization of the ortho-alkynylphenol to form a benzofuranyl MIDA boronate intermediate. Crucially, this intermediate is not isolated or purified. Instead, the reaction mixture is directly subjected to the conditions for a Suzuki-Miyaura coupling. A palladium catalyst is introduced, along with an appropriate aryl halide, to couple the aryl group at the 2-position of the newly formed benzofuran ring.[4]
This tandem approach offers several distinct advantages:
-
Operational Simplicity: By combining two transformations in a single reaction vessel without intermediate purification, the workflow is significantly streamlined, saving time and resources.[4]
-
Modularity and Diversity: A single ortho-(MIDA-borylethynyl)phenol precursor can be coupled with a wide variety of aryl halides in the second step, allowing for the rapid generation of a diverse library of 2-arylbenzofurans.[4]
-
Mild Reaction Conditions: The use of gold and palladium catalysis allows for the reactions to proceed under mild conditions, enhancing functional group tolerance.[4]
-
Stability of the Key Intermediate: The MIDA boronate functionality is stable to the conditions of the initial gold-catalyzed cyclization, a testament to its robustness.[4]
Mechanistic Rationale
The overall transformation can be dissected into two distinct, yet compatible, catalytic cycles:
-
Gold(I)-Catalyzed 5-exo-dig Cycloisomerization: The reaction is initiated by the coordination of a cationic gold(I) catalyst to the alkyne of the ortho-(MIDA-borylethynyl)phenol. This activation renders the alkyne susceptible to nucleophilic attack by the neighboring phenolic hydroxyl group. The subsequent 5-exo-dig cyclization forms the benzofuran ring and a vinylgold intermediate. Protodeauration then regenerates the active gold(I) catalyst and yields the 2-(MIDA-boryl)benzofuran.
-
Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling: Following the cycloisomerization, a palladium(0) catalyst, a suitable ligand, and a base are introduced. The MIDA boronate undergoes slow hydrolysis under the basic conditions to generate the corresponding boronic acid in situ. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Transmetalation of the aryl group from the boronic acid to the palladium center, followed by reductive elimination, furnishes the desired 2-arylbenzofuran and regenerates the palladium(0) catalyst.[7]
The following diagram illustrates the workflow of this tandem reaction:
Caption: Workflow for the tandem synthesis of 2-arylbenzofurans.
Experimental Protocols
Protocol 1: Synthesis of the Key Precursor - ortho-(MIDA-borylethynyl)phenol
This procedure is adapted from the Sonogashira coupling of an ortho-halophenol with ethynyl MIDA boronate.[4]
Materials:
-
ortho-Iodophenol (or ortho-bromophenol)
-
Ethynyl MIDA boronate
-
Copper(I) iodide (CuI)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Standard work-up and purification reagents (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add ortho-iodophenol (1.1 equiv.), ethynyl MIDA boronate (1.0 equiv.), CuI (0.09 equiv.), and PdCl₂(PPh₃)₂ (0.05 equiv.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF (to achieve a concentration of ~0.3 M with respect to ethynyl MIDA boronate) and triethylamine (as a 5:1 DMF:Et₃N solvent mixture).
-
Stir the reaction mixture at room temperature for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-(MIDA-borylethynyl)phenol.
Protocol 2: One-Pot Tandem Synthesis of 2-Arylbenzofurans
This protocol details the sequential gold-catalyzed cycloisomerization and palladium-catalyzed Suzuki-Miyaura coupling.[4]
Materials:
-
ortho-(MIDA-borylethynyl)phenol (from Protocol 1)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Gold(I) catalyst (e.g., JohnphosAu(NCMe)SbF₆)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Water (degassed)
Procedure:
Step 1: Gold-Catalyzed Cycloisomerization
-
To a flame-dried Schlenk tube, add ortho-(MIDA-borylethynyl)phenol (1.0 equiv.) and the gold(I) catalyst (e.g., 5 mol%).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous 1,4-dioxane.
-
Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC.
Step 2: Suzuki-Miyaura Cross-Coupling
-
After cooling the reaction mixture to room temperature, open the Schlenk tube briefly under a positive pressure of nitrogen.
-
Add the aryl halide (1.2 equiv.), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 equiv.).
-
Add degassed water to the reaction mixture.
-
Seal the tube and heat the reaction mixture (e.g., to 80 °C) for the specified time (typically 12-24 hours), monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target 2-arylbenzofuran.
The following table provides representative data for the synthesis of various 2-arylbenzofurans using this tandem protocol.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)benzofuran | 85 |
| 2 | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)benzofuran | 78 |
| 3 | 2-Bromopyridine | 2-(Pyridin-2-yl)benzofuran | 65 |
| 4 | 1-Iodo-3,5-dimethylbenzene | 2-(3,5-Dimethylphenyl)benzofuran | 82 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Troubleshooting and Key Considerations
-
Purity of Starting Materials: The purity of the ortho-(MIDA-borylethynyl)phenol is crucial for the success of the tandem reaction. Ensure thorough purification after the Sonogashira coupling.
-
Inert Atmosphere: Both the gold- and palladium-catalyzed reactions are sensitive to oxygen. Maintaining a strict inert atmosphere throughout the procedure is essential for optimal catalyst performance and to prevent side reactions.
-
Catalyst and Ligand Choice: While the conditions provided are a good starting point, optimization of the catalyst, ligand, and base may be necessary for challenging substrates.
-
Monitoring Reaction Progress: Careful monitoring of both steps by TLC is important to determine the appropriate time to add the Suzuki-Miyaura coupling reagents and to ensure the reaction goes to completion.
Conclusion
The use of MIDA boronates in a tandem gold-catalyzed cycloisomerization/palladium-catalyzed Suzuki-Miyaura coupling sequence represents a state-of-the-art strategy for the synthesis of 2-arylbenzofurans. This method is characterized by its operational simplicity, modularity, and the use of stable, easy-to-handle MIDA boronate intermediates. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers in academic and industrial settings to efficiently access this important class of heterocyclic compounds for applications in drug discovery and materials science.
References
-
Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]
-
Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research, 44(3), 184-195. [Link]
-
Goh, Y. S., et al. (2014). Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates. Organic & Biomolecular Chemistry, 12(45), 9071-9075. [Link]
-
Singh, A. K., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(56), 6825-6841. [Link]
-
National Center for Biotechnology Information. (2020). Wet carbonate-promoted radical arylation of vinyl pinacolboronates with diaryliodonium salts yields substituted olefins. [Link]
-
Cacchi, S., et al. (2010). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. Synthesis, 2010(1), 104-110. [Link]
-
Ohta, A., et al. (2021). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 26(1), 97. [Link]
-
Semantic Scholar. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. [Link]
-
PubMed. (2011). Synthesis of dibenzofurans directly from aryl halides and ortho-bromophenols via one-pot consecutive SNAr and intramolecular palladium-catalyzed aryl-aryl coupling reactions. [Link]
-
Liu, C. Y., et al. (2014). Accessing 2,1-Borazaronaphthols: Self-Arylation of 1-Alkyl-2-aryl-3-bromo-2,1-borazaronaphthalenes. The Journal of Organic Chemistry, 79(17), 8113-8119. [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17302-17305. [Link]
-
Eidamshaus, C., & Burch, J. D. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(19), 4211-4214. [Link]
-
Leonori, D., et al. (2020). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 142(35), 14947-14954. [Link]
-
Kumar, A., & Kumar, V. (2016). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Catalysts, 6(12), 195. [Link]
-
Reddy, T. J., et al. (2016). One-pot synthesis of 2-amino-3-arylbenzofurans. Tetrahedron Letters, 57(1), 115-118. [Link]
Sources
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- 3. semanticscholar.org [semanticscholar.org]
- 4. Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. mdpi.com [mdpi.com]
Application Note: Deprotection of 2-Benzofuranylboronic acid MIDA ester
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of MIDA Boronates in Modern Synthesis
Boronic acids are indispensable building blocks in contemporary organic synthesis, most notably for their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the utility of many boronic acids is hampered by their inherent instability.[2] Species such as 2-heterocyclic boronic acids, including 2-benzofuranylboronic acid, are prone to decomposition pathways like protodeboronation, oxidation, and polymerization, especially under the thermal and basic conditions of cross-coupling.[2] This instability can lead to diminished reaction yields and complicates storage and handling.[2]
To address this challenge, N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust solution.[2][3] The MIDA ligand forms a stable, tetracoordinate sp³-hybridized boron center, effectively "protecting" the boronic acid functionality.[4] This protection renders the molecule stable to air, moisture, and even silica gel chromatography, allowing for multi-step synthesis and long-term storage.[2][5][6] The 2-Benzofuranylboronic acid MIDA ester is a prime example of a benchtop-stable precursor to a valuable, yet otherwise labile, synthetic intermediate.
This application note provides a detailed guide to the deprotection of this compound, liberating the reactive sp²-hybridized boronic acid for subsequent transformations. We will explore the mechanistic underpinnings of this process and provide detailed protocols for both rapid ("fast-release") and gradual ("slow-release") deprotection strategies.
Mechanistic Insight: The Two Pathways of MIDA Boronate Hydrolysis
The deprotection of a MIDA boronate is a hydrolytic process that can proceed via two distinct, pH-dependent mechanisms.[7][8][9] Understanding these pathways is crucial for selecting the appropriate deprotection conditions to suit a specific synthetic goal, whether it be immediate use of the boronic acid or its controlled release during a subsequent reaction.
-
Base-Mediated Hydrolysis (Fast Release): This is the faster of the two mechanisms, often proceeding more than three orders of magnitude quicker than the neutral pathway.[7][8][9] It is initiated by the rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons.[7][8][9] This pathway is dominant at high pH, such as when using aqueous sodium hydroxide (NaOH). The hydrolysis is typically complete within minutes at room temperature.[2][7] This method is ideal when the free boronic acid is needed immediately for a subsequent reaction step.[10]
-
Neutral Hydrolysis (Slow Release): This mechanism does not require an external base and involves the rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[7][8][9] This pathway is significantly slower and is favored under conditions of lower pH and controlled water activity, for instance, when using a milder base like potassium phosphate (K₃PO₄) in a mixed solvent system like dioxane/water.[2][7] The "slow-release" of the boronic acid is highly advantageous for in-situ cross-coupling reactions, particularly with challenging or unstable boronic acids.[2][7] By generating the boronic acid at a controlled rate, its concentration remains low throughout the reaction, minimizing decomposition and maximizing coupling efficiency.[2][11][12]
The choice between these two deprotection strategies is dictated by the desired outcome. For isolating the pure 2-benzofuranylboronic acid, the fast-release method is preferred. For direct use in a one-pot Suzuki-Miyaura coupling, the slow-release method often provides superior results.[2]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of this compound under both fast and slow-release conditions.
Protocol 1: Fast-Release Deprotection for Boronic Acid Isolation
This protocol is designed for the rapid and complete hydrolysis of the MIDA ester to isolate the free 2-benzofuranylboronic acid.
Materials and Reagents:
-
This compound
-
Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl) aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Dissolve the this compound (1.0 equiv) in THF in a round-bottom flask.
-
Add 1 M aqueous NaOH (2.0-3.0 equiv) to the solution at room temperature (23 °C).
-
Stir the biphasic mixture vigorously for 10-15 minutes. Hydrolysis is typically rapid.[2][10]
-
Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3. This protonates the boronic acid and the MIDA ligand.
-
Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-benzofuranylboronic acid.
-
The resulting boronic acid can be used directly or purified further if necessary. Note that 2-benzofuranylboronic acid is known to be unstable and should be used promptly.[2]
Protocol 2: Slow-Release Deprotection for In-Situ Suzuki-Miyaura Cross-Coupling
This protocol is optimized for the gradual release of the boronic acid directly within a Suzuki-Miyaura cross-coupling reaction, which is particularly effective for unstable boronic acids.[2]
Materials and Reagents:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0-7.5 equiv)
-
1,4-Dioxane
-
Water
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, ligand, and K₃PO₄.
-
Evacuate and backfill the reaction vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 5:1 ratio).[2]
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.[2] The temperature can be adjusted to control the rate of boronic acid release; higher temperatures lead to faster release.[2]
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 3-24 hours).[2]
-
Upon completion, cool the reaction to room temperature.
-
Proceed with a standard aqueous workup and purification by column chromatography to isolate the desired cross-coupled product.
Data Summary and Comparison
The choice of deprotection conditions significantly impacts the reaction outcome, particularly in the context of a one-pot cross-coupling reaction.
| Condition | Base | Solvent System | Temperature (°C) | Time | Application | Key Feature |
| Fast Release | aq. NaOH | THF / H₂O | 23 | < 15 min | Isolation of Boronic Acid | Rapid, complete hydrolysis.[2][7] |
| Slow Release | K₃PO₄ | Dioxane / H₂O (5:1) | 60 - 100 | 3 - 24 h | In-situ Cross-Coupling | Controlled release of unstable boronic acid.[2] |
Workflow Visualizations
The following diagrams illustrate the deprotection process and its integration into a synthetic workflow.
Caption: Mechanisms for MIDA Boronate Deprotection.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms [escholarship.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Use of 2-Benzofuranylboronic acid MIDA Ester in Suzuki-Miyaura Cross-Coupling
Introduction: Overcoming the Instability of Heteroaryl Boronic Acids
The 2-arylbenzofuran scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of these motifs due to its functional group tolerance and mild conditions.[1] However, a significant bottleneck in these syntheses is the inherent instability of many heteroaryl boronic acids, including 2-benzofuranylboronic acid.[2] These reagents are often susceptible to decomposition via pathways like protodeboronation and oxidation, which complicates their storage, handling, and efficiency in coupling reactions.[2][3]
To circumvent these challenges, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally robust and versatile surrogates.[4] 2-Benzofuranylboronic acid MIDA ester is a benchtop-stable, crystalline solid that is compatible with air, moisture, and silica gel chromatography.[5][6] This stability is conferred by the MIDA ligand, which forms a tridentate complex with the boron atom, altering its hybridization and effectively "masking" its reactivity until desired.[7] This application note provides a comprehensive guide to the reaction conditions, mechanistic rationale, and practical protocols for leveraging this compound in challenging cross-coupling reactions.
The MIDA Advantage: From Inert Surrogate to Active Reagent
The utility of a MIDA boronate stems from its ability to exist in two states: a stable, unreactive form and an active, slowly-released boronic acid. This transition is the key to its effectiveness.
-
Protective State: The MIDA ligand coordinates to the boron atom, forcing an sp³ hybridization state. This tetrahedral geometry sterically shields the boron center and makes it electronically unsuited for the transmetalation step in the Suzuki-MIDAyaura catalytic cycle, rendering the MIDA boronate inert under standard anhydrous coupling conditions.[7]
-
Controlled Deprotection (Slow Release): In the presence of an aqueous base, the MIDA ester undergoes hydrolysis to liberate the parent sp²-hybridized boronic acid in situ. The genius of this system lies in the ability to control the rate of this release. While a strong base like aqueous NaOH causes rapid deprotection (fast release), a milder base like potassium phosphate (K₃PO₄) promotes a slow, sustained release of the boronic acid over several hours at elevated temperatures.[2][8]
This "slow-release" mechanism is critically important. By maintaining a low, steady-state concentration of the unstable 2-benzofuranylboronic acid in the reaction mixture, competing decomposition pathways are minimized. The boronic acid is consumed in the productive catalytic cycle as soon as it is formed, dramatically improving reaction yields, especially when coupling with less reactive partners like aryl chlorides.[2]
Caption: Fig 1. Slow-release of boronic acid feeding the catalytic cycle.
Data Summary: Stability and Yield Enhancement
The practical advantage of using the MIDA ester is quantitatively demonstrated by its superior shelf stability and performance in cross-coupling reactions compared to the free boronic acid.
| Compound Type | Benchtop Stability (Storage under Air) | Representative Yield (Coupling with 4-Chlorotoluene) |
| 2-Benzofuranylboronic acid | Significant decomposition observed | 50%[2] |
| This compound | >95% integrity after ≥60 days [3] | 92% [2] |
| 2-Thiopheneboronic acid | Significant decomposition observed | 37%[2] |
| 2-Thiopheneboronic acid MIDA ester | >95% integrity after ≥60 days [3] | 94% [2] |
Detailed Protocol: Slow-Release Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl chloride, adapted from literature-validated methods.[2]
Materials & Reagents:
-
This compound (1.2 equiv.)
-
Aryl Halide (e.g., 4-chlorotoluene) (1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Standard solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Brine)
Equipment:
-
Oven-dried reaction vial with a Teflon-lined screw cap or a round-bottom flask with condenser
-
Magnetic stir plate and stir bar
-
Inert gas line (Nitrogen or Argon)
-
Syringes and needles
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst, the Sphos ligand, and K₃PO₄ (3.0 equiv.).
-
Rationale: Adding all solids at the beginning in an inert atmosphere ensures the catalyst is not prematurely deactivated by oxygen.
-
-
Inert Atmosphere: Seal the vial with the screw cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Rationale: The Pd(0) species in the catalytic cycle is oxygen-sensitive. A thoroughly inert atmosphere is crucial for high yields.
-
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane followed by degassed deionized water to create the desired solvent ratio (typically between 5:1 and 10:1 dioxane:water). The final concentration of the limiting reagent should be approximately 0.1 M.
-
Rationale: The water is essential for the slow hydrolysis of the MIDA boronate. The solvent must be degassed to remove dissolved oxygen.
-
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final 2-arylbenzofuran product.
-
Rationale: MIDA boronates are stable on silica gel, but the final product may require purification from catalyst residues and other byproducts.[5]
-
Experimental Workflow Diagram
Caption: Fig 2. Step-by-step experimental workflow.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst/Ligand. 2. Insufficiently inert atmosphere. 3. Insufficient water for hydrolysis. | 1. Use fresh catalyst and ligand. 2. Ensure thorough degassing of solvents and proper purging of the reaction vessel. 3. Increase the water content slightly (e.g., from 10:1 to 5:1 dioxane:water). |
| Stalled Reaction | 1. Reaction temperature too low. 2. Catalyst decomposition over time. | 1. Increase the temperature in 10 °C increments. 2. Add a second small portion of catalyst and ligand. |
| Side Product Formation (Protodeboronation) | 1. Reaction time is excessively long or temperature is too high, leading to decomposition of the released boronic acid. | 1. Monitor the reaction more closely and stop it upon consumption of the starting material. 2. Attempt the reaction at a slightly lower temperature for a longer period. |
Conclusion
This compound is more than just a protected boronic acid; it is a strategic tool for enabling difficult Suzuki-Miyaura cross-couplings. Its exceptional benchtop stability simplifies handling and storage, while its capacity for controlled, slow release of the active boronic acid in situ circumvents issues of reagent decomposition. This leads to significantly improved yields, broader substrate scope, and greater reliability in the synthesis of valuable 2-arylbenzofuran derivatives. The adoption of this MIDA boronate technology represents a clear, field-proven advancement for researchers in drug development and materials science.
References
-
Taylor, N. P., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]
-
Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta. Available at: [Link]
-
Lee, S., et al. (2022). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters. Available at: [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. Available at: [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Semantic Scholar. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Semantic Scholar. Available at: [Link]
-
Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Deployment of 2-Benzofuranylboronic acid MIDA Ester in Complex Natural Product Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The benzofuran motif is a privileged scaffold, forming the core of numerous biologically active natural products and pharmaceutical agents. Its synthesis, particularly the formation of C-C bonds at the C2 position, can be challenging due to the sensitivity of the heterocyclic ring and its intermediates. This guide provides an in-depth exploration of 2-Benzofuranylboronic acid MIDA ester, a state-of-the-art reagent designed to overcome these challenges, enabling robust and modular access to complex molecular architectures.
The MIDA Boronate Advantage: Transforming Benzofuran Synthesis
Traditional boronic acids, while powerful nucleophiles in Suzuki-Miyaura cross-coupling, are often plagued by instability.[1][2] They are susceptible to protodeboronation, oxidation, and can undergo trimerization to form boroxines, complicating purification and compromising reaction yields.[3] These issues are often exacerbated with electron-rich heteroaryl boronic acids like those of benzofuran.
The advent of N-methyliminodiacetic acid (MIDA) boronates has revolutionized this landscape.[3][4] By chelating the boron atom, the MIDA ligand transforms the electron-deficient, sp²-hybridized boronic acid into a stable, sp³-hybridized boronate ester.[1] This structural change imparts remarkable properties that are particularly advantageous for the synthesis of complex molecules containing the 2-benzofuranyl moiety.
Key Advantages of this compound:
-
Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and, critically, silica gel chromatography.[5][6][7] This allows for their rigorous purification and long-term storage, a significant advantage over their often-unstable boronic acid counterparts.
-
Orthogonal Reactivity: The MIDA ester acts as a robust protecting group for the boronic acid. It is unreactive under a wide array of anhydrous reaction conditions, including other cross-coupling reactions, allowing for the multi-step synthesis of complex building blocks where the boronic acid is masked until its strategic deployment is required.[7][8][9]
-
Controlled, Slow Release: The true power of the MIDA boronate lies in its controlled deprotection. Under mild aqueous basic conditions, the MIDA ligand is slowly cleaved to liberate the reactive boronic acid in situ.[3][10] This slow release maintains a low steady-state concentration of the sensitive boronic acid in the reaction mixture, minimizing side reactions and maximizing the efficiency of the desired cross-coupling.[3]
The Mechanism of Protection and Release
The stability of the MIDA boronate stems from the formation of a dative bond from the nitrogen atom to the boron center, creating a tetracoordinate species. This saturates the boron's Lewis acidic p-orbital, rendering it inert to the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][8] The deprotection is a base-mediated hydrolysis that is typically performed in the same pot as the subsequent cross-coupling reaction.
Caption: Protection/Deprotection equilibrium of the MIDA boronate.
Strategic Application in Natural Product Synthesis: A Case Study Blueprint
While a specific total synthesis using this compound is not yet prevalent in published literature, its strategic value can be illustrated through a retrosynthetic analysis of a relevant natural product class, such as the Moracin family, which features a substituted 2-arylbenzofuran core.
Target: A Moracin-type Natural Product
The core challenge in synthesizing Moracin-like structures is the strategic formation of the C2-aryl bond. A retrosynthetic approach that leverages the MIDA boronate's stability and controlled reactivity is highly advantageous, particularly for late-stage coupling.
Caption: Retrosynthetic analysis for a Moracin-type target.
This strategy hinges on a late-stage Suzuki-Miyaura coupling. By using the MIDA-protected benzofuran building block, chemists can first synthesize and purify a potentially complex aryl halide partner (Building Block B) through multiple steps, without fear of the boronic acid moiety degrading. The final coupling is then performed in a single, high-yielding step.
Experimental Protocols
The following protocols provide a comprehensive guide for the preparation and utilization of this compound.
Protocol 1: Synthesis of this compound
This procedure is adapted from established methods for the synthesis of MIDA boronates from boronic acids using Dean-Stark conditions.[8]
Materials:
-
2-Benzofuranylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Magnetic stirrer and heat source
-
Rotary evaporator
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-benzofuranylboronic acid (1.0 eq), N-methyliminodiacetic acid (1.1 eq), toluene (40 mL), and DMSO (10 mL). The DMSO is crucial to help solubilize the MIDA ligand.[8]
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap as it is formed azeotropically.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until all the starting boronic acid is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. The MIDA boronate product is often crystalline and may precipitate from the solution.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel chromatography. Unlike free boronic acids, MIDA boronates are generally stable to silica gel.[7][8]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling
This general protocol outlines the use of this compound in a cross-coupling reaction with an aryl bromide. Conditions should be optimized for specific substrates.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture, 10:1 v/v)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 10:1) via syringe. The presence of water is essential for the hydrolysis of the MIDA ester, initiating the slow release of the boronic acid.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The slow release of the boronic acid often requires longer reaction times (12-24 hours) compared to couplings with free boronic acids.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2-arylbenzofuran.
Summary of MIDA Boronate Properties
The table below summarizes the key characteristics and compatibilities that make MIDA boronates superior reagents for complex synthesis.
| Feature | Description | Advantage in Synthesis | Reference(s) |
| Physical State | Typically free-flowing, crystalline solids | Easy to handle, weigh, and store. | [11],[5] |
| Stability | Air and moisture stable; indefinite benchtop stability | Eliminates the need for gloveboxes or special handling for storage. | [5],[6] |
| Chromatography | Stable to silica gel chromatography | Allows for high purification of the boron-containing building block. | [8],[7] |
| Reactivity | Inert under anhydrous cross-coupling conditions | Acts as a protecting group, enabling sequential cross-couplings. | ,[1] |
| Deprotection | Mild aqueous base (e.g., NaOH, K₃PO₄, NaHCO₃) at room temp. | Avoids harsh conditions that could degrade sensitive functional groups. | [8],[3] |
| Compatibility | Tolerant to a wide range of common synthetic reagents. | Enables multi-step elaboration of MIDA boronate building blocks. | [4],[9],[7] |
References
-
Burke, M. D. et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Burke, M. D. et al. (2020). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research. Available at: [Link]
-
Panda, S. et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. Available at: [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. Available at: [Link]
-
Request PDF. (2021). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. ResearchGate. Available at: [Link]
-
Burke, M. D. et al. (2008). Multistep synthesis of complex boronic acids from simple MIDA boronates. PubMed. Available at: [Link]
-
Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. Available at: [Link]
-
Biscoe, M. R. et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Silva, A. et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
ResearchGate. (2013). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]
-
Burke, M. D. et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. PubMed Central. Available at: [Link]
-
ResearchGate. (2021). Synthesis of Natural Products and New Development with Stabilized Boronate. ResearchGate. Available at: [Link]
-
R Discovery. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. R Discovery. Available at: [Link]
-
MDPI. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules. Available at: [Link]
-
Burke, M. D. et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. PubMed Central. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multistep synthesis of complex boronic acids from simple MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of the Benzofuran Moiety in Pharmaceutical Synthesis Using 2-Benzofuranylboronic Acid MIDA Ester
Introduction: Overcoming Synthetic Hurdles in Drug Discovery
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for constructing the carbon-carbon bonds necessary to assemble these complex molecules.[5][6] However, the utility of traditional boronic acids is often compromised by their inherent instability, leading to challenges in purification, storage, and reproducibility.[5][7][8]
To address these limitations, N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents.[9][10] 2-Benzofuranylboronic acid MIDA ester, in particular, is an exceptionally stable, crystalline solid that serves as a robust and reliable precursor to the corresponding boronic acid.[10][11][12][13] Its unique properties permit a "slow-release" of the reactive boronic acid in situ, enabling highly controlled and efficient coupling reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound, detailing its advantages and providing field-tested protocols for its use in pharmaceutical synthesis.
The MIDA Boronate Advantage: A Paradigm of Stability and Control
The power of MIDA boronates lies in a unique combination of stability and controlled reactivity, stemming from the trivalent MIDA ligand that reversibly protects the boronic acid.[8][12]
-
Exceptional Stability: Unlike many boronic acids which are prone to decomposition via protodeboronation or oxidation, MIDA boronates are indefinitely stable on the benchtop, open to the air.[5][11][13] They are free-flowing, crystalline solids, which simplifies handling and weighing. Crucially, they are fully compatible with silica gel chromatography, allowing for straightforward purification of both the reagent and its subsequent products.[10][12][14]
-
Reversibly Attenuated Reactivity: The MIDA ligand chelates the boron atom, changing its hybridization from a reactive sp² state to a stable, tetrahedral sp³ state.[5][8] This sp³-hybridized boronate is unreactive under standard anhydrous Suzuki-Miyaura conditions. This inertness is the key that unlocks the potential for complex, multi-step syntheses and iterative cross-coupling strategies, where other functional groups can be manipulated in the presence of the protected boronate.[9][11][15][16]
-
Controlled In Situ Deprotection: The protective MIDA group is readily cleaved under mild aqueous basic conditions (e.g., 1M NaOH, K₃PO₄, or even NaHCO₃) at room temperature.[5][8][11][14] This allows for the slow, controlled release of the active sp² boronic acid directly within the reaction mixture, minimizing its decomposition and preventing undesired side reactions like homocoupling.[12][17]
This combination of properties makes this compound an ideal building block for late-stage functionalization and the assembly of complex drug candidates, where reliability and high yields are paramount.
Workflow Visualization: Deprotection and Catalytic Coupling
The following diagrams illustrate the fundamental mechanisms underlying the use of MIDA boronates in Suzuki-Miyaura cross-coupling.
Caption: MIDA ester deprotection workflow.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a generalized procedure for the palladium-catalyzed cross-coupling of this compound with a representative aryl bromide.
Objective: To synthesize a 2-arylbenzofuran derivative with high efficiency and purity.
Materials & Reagents:
-
This compound (1.2 equiv)
-
Aryl or Heteroaryl Bromide (1.0 equiv)
-
Palladium Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Phosphine Ligand: SPhos or XPhos (4 mol%)
-
Base: Potassium Phosphate (K₃PO₄), powder (3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene, and Water (e.g., 10:1 ratio)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Oven-dried round-bottom flask or reaction vial with a magnetic stir bar
-
Septum and condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Magnetic stir plate with heating capabilities
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup (The "Why"): To a dry reaction flask under an inert atmosphere of nitrogen, add the this compound (1.2 equiv), the aryl bromide (1.0 equiv), the palladium catalyst, the phosphine ligand, and the powdered K₃PO₄ (3.0 equiv). The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
Solvent Addition (The "Why"): Via syringe, add the degassed organic solvent (e.g., Dioxane) followed by degassed water. The solvent mixture facilitates the dissolution of both organic and inorganic reagents. The presence of water is essential for the hydrolysis of the MIDA ester and plays a key role in the transmetalation step.[18][19]
-
Reaction Execution (The "Why"): Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The elevated temperature increases the rate of all steps in the catalytic cycle. The reaction progress should be monitored by a suitable technique, such as TLC or LC-MS, until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up (The "Why"): Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. The purpose of this step is to quench the reaction and separate the organic product from the inorganic salts (base, cleaved MIDA ligand) and catalyst residues.
-
Extraction and Drying (The "Why"): Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine (to remove residual water), and dry over anhydrous Na₂SO₄. This ensures all of the desired product is isolated in the organic phase and free of water before solvent removal.
-
Purification (The "Why"): Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. The stability of any unreacted MIDA ester or MIDA-protected byproducts on silica gel simplifies this process significantly.[11][12]
Summary of Reaction Parameters and Expected Outcomes
The choice of catalyst, ligand, and conditions can be adapted based on the reactivity of the coupling partner. The following table provides a reference for common scenarios.
| Coupling Partner (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield |
| Aryl Iodide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 80 | >90% |
| Aryl Bromide | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (10:1) | 100 | 85-95% |
| Activated Aryl Chloride | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (3) | Dioxane/H₂O (10:1) | 110 | 70-85% |
| Deactivated Aryl Chloride | Pd(OAc)₂ (2) | XPhos (8) | K₂CO₃ (3) | Dioxane/H₂O (5:1) | 110 | 50-75% |
| Heteroaryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (10:1) | 90 | 75-90% |
Conclusion
This compound is more than a mere reagent; it is a strategic tool that offers a superior solution for incorporating the vital benzofuran scaffold into pharmaceutically relevant molecules. Its unparalleled stability, ease of handling, and capacity for controlled, in situ activation streamline the synthetic process, enhance reproducibility, and enable complex molecular architectures that are difficult to achieve with conventional boronic acids. By adopting this technology, drug discovery programs can accelerate the synthesis of novel benzofuran derivatives, paving the way for the development of next-generation therapeutics.
References
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]
-
Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297-2307. [Link]
-
Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]
-
Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]
-
Kaur, N., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
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Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
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Asghari, S., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Pharmacognosy Reviews. [Link]
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Villalobos-Hernandez, J. R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. [Link]
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ScienceDirect. (2024). Benzofuran Derivatives: Significance and symbolism. ScienceDirect. [Link]
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Abdel-Wahab, B. F., et al. (2019). Important benzofurans as pharmaceutical agents. ResearchGate. [Link]
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Organic Syntheses. (2022). Synthesis of 5-Acetylthiophene-2-boronic acid MIDA ester. Organic Syntheses. [Link]
-
Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17707–17710. [Link]
-
Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]
-
Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. PubMed. [Link]
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Nielsen, D. K., & Burke, M. D. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Bull, J. A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
D'Meza, R. E., & Knapp, D. M. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 13(20), 5596–5599. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Application Notes and Protocols: C-H Arylation of Benzofurans with MIDA Boronates
For: Researchers, scientists, and drug development professionals.
Introduction: A Paradigm Shift in Benzofuran Functionalization
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and organic electronic materials. The development of efficient and selective methods for the funtionalization of the benzofuran ring system is therefore of paramount importance. Direct C-H arylation has emerged as a powerful and atom-economical strategy for the synthesis of 2-arylbenzofurans, which are privileged structures with a wide range of biological activities.[1][2]
Traditionally, cross-coupling reactions for the synthesis of 2-arylbenzofurans have relied on pre-functionalized starting materials, such as aryl halides or organometallic reagents. However, these approaches often involve multi-step syntheses and the generation of stoichiometric byproducts. Direct C-H arylation, in contrast, allows for the direct formation of a C-C bond between a C-H bond of the benzofuran and an arylating agent, streamlining synthetic routes and improving overall efficiency.
This application note details a robust and reliable protocol for the palladium-catalyzed C-H arylation of benzofurans at the C2 position using aryl N-methyliminodiacetic acid (MIDA) boronates as the arylating agent. This methodology, pioneered by Wu, Huang, and coworkers, offers significant advantages due to the unique properties of MIDA boronates, providing a practical and versatile tool for the synthesis of a diverse range of 2-arylbenzofuran derivatives.[1]
The MIDA Boronate Advantage: Stability Meets Reactivity
Aryl MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with silica gel chromatography.[3] This remarkable stability contrasts sharply with the often-unstable nature of many boronic acids, which can be prone to protodeboronation and other decomposition pathways. The use of MIDA boronates as boronic acid surrogates offers several key advantages in the context of C-H arylation:
-
Enhanced Stability and Handling: MIDA boronates can be stored for extended periods without degradation, ensuring reproducibility and simplifying experimental setup. Their solid nature and compatibility with standard purification techniques make them highly practical for routine use.
-
Controlled Release of the Active Species: Under the reaction conditions, the MIDA ligand is cleaved to slowly release the corresponding boronic acid in situ. This slow-release mechanism maintains a low concentration of the reactive boronic acid, which can suppress unwanted side reactions such as homocoupling.
-
Broad Substrate Scope: The stability of MIDA boronates allows for the use of a wide range of electronically and sterically diverse aryl groups, including those bearing functional groups that might be incompatible with the synthesis or use of traditional boronic acids.
Mechanistic Insights: The Palladium Catalytic Cycle
The palladium-catalyzed C-H arylation of benzofuran with aryl MIDA boronates is proposed to proceed through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. While the precise mechanism can be influenced by the specific reaction conditions, a plausible pathway involves the following key steps:
-
C-H Activation/Concerted Metalation-Deprotonation (CMD): The palladium catalyst, likely in a Pd(II) state, coordinates to the benzofuran. Subsequent C-H bond cleavage at the electron-rich C2 position occurs, forming a palladacycle intermediate. This step is often the rate-determining step and is facilitated by the acidic conditions.
-
Oxidative Addition or Transmetalation: The aryl MIDA boronate, after hydrolysis to the corresponding boronic acid, undergoes transmetalation with the palladacycle, transferring the aryl group to the palladium center. Alternatively, an oxidative addition of the aryl boronic acid to a Pd(0) species, if formed, could lead to a similar intermediate.
-
Reductive Elimination: The resulting diarylpalladium(II) or arylpalladium(IV) intermediate undergoes reductive elimination to form the desired 2-arylbenzofuran product and regenerate the active palladium catalyst.
The presence of an oxidant, such as benzoquinone, is crucial for regenerating the active Pd(II) catalyst and completing the catalytic cycle, particularly if a Pd(0) species is formed during the reaction.
Figure 1: Proposed Catalytic Cycle for the C-H Arylation of Benzofuran.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Reagents and solvents should be of high purity and dried according to standard procedures.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Product purification should be performed using column chromatography on silica gel.
Synthesis of Aryl MIDA Boronates
Aryl MIDA boronates can be readily synthesized from the corresponding boronic acids. A general and operationally simple procedure involves the condensation of the boronic acid with N-methyliminodiacetic acid (MIDA).
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the arylboronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and toluene.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
The solid MIDA boronate can be isolated by filtration, washed with a cold, non-polar solvent (e.g., hexane), and dried under vacuum.
| Arylboronic Acid | MIDA | Solvent | Temperature | Typical Yield |
| Phenylboronic acid | 1.1 equiv | Toluene | Reflux | >90% |
| 4-Methoxyphenylboronic acid | 1.1 equiv | Toluene | Reflux | >90% |
| 4-Chlorophenylboronic acid | 1.1 equiv | Toluene | Reflux | >85% |
| 3,5-Dimethylphenylboronic acid | 1.1 equiv | Toluene | Reflux | >90% |
Table 1: Representative examples for the synthesis of aryl MIDA boronates.
Protocol for the C-H Arylation of Benzofuran with Aryl MIDA Boronates
This protocol is based on the work of Wu, Huang, and coworkers and provides a general procedure for the C2-selective arylation of benzofuran.[1]
Reagents and Materials:
-
Benzofuran
-
Aryl MIDA boronate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoquinone (BQ)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add benzofuran (1.0 equiv), the aryl MIDA boronate (1.2-1.5 equiv), palladium(II) acetate (5-10 mol%), and benzoquinone (1.2-1.5 equiv).
-
Add the solvent (DCM or DCE) to the Schlenk tube.
-
Add trifluoroacetic acid (TFA) (1.0-2.0 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 60-100 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylbenzofuran.
| Entry | Benzofuran (equiv) | Aryl MIDA Boronate (equiv) | Pd(OAc)₂ (mol%) | Oxidant (equiv) | Acid (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | Phenyl MIDA boronate (1.2) | 10 | BQ (1.2) | TFA (1.0) | DCE | 80 | 12 | 85 |
| 2 | 1.0 | 4-Tolyl MIDA boronate (1.2) | 10 | BQ (1.2) | TFA (1.0) | DCE | 80 | 12 | 88 |
| 3 | 1.0 | 4-Anisyl MIDA boronate (1.5) | 10 | BQ (1.5) | TFA (2.0) | DCE | 100 | 24 | 75 |
| 4 | 1.0 | 4-Chlorophenyl MIDA boronate (1.2) | 10 | BQ (1.2) | TFA (1.0) | DCE | 80 | 16 | 78 |
Table 2: Optimized reaction conditions and representative yields for the C-H arylation of benzofuran.
Figure 2: Step-by-step experimental workflow for the C-H arylation of benzofuran.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous. The quality of the palladium catalyst is also critical. Consider increasing the reaction temperature or time. The stoichiometry of the oxidant and acid may also need to be re-optimized for specific substrates.
-
Side Products: The formation of homocoupled biaryl products can occur. This can often be minimized by the slow addition of the aryl MIDA boronate or by adjusting the reaction temperature.
-
Regioselectivity: The C2-selectivity of this reaction is generally very high for unsubstituted benzofuran. For substituted benzofurans, the electronic and steric nature of the substituent can influence the regioselectivity.
-
Substrate Scope: While this method is robust, highly electron-deficient benzofurans or sterically hindered aryl MIDA boronates may require more forcing conditions or give lower yields.
Conclusion
The palladium-catalyzed C-H arylation of benzofurans with aryl MIDA boronates represents a significant advancement in the synthesis of 2-arylbenzofuran derivatives. The operational simplicity, high regioselectivity, and the use of stable and readily available MIDA boronates make this a highly attractive method for both academic and industrial laboratories. The protocols and insights provided in this application note are intended to enable researchers to confidently and successfully apply this powerful transformation in their synthetic endeavors.
References
-
Iwai, M., Matsumura, M., & Yasuike, S. (2021). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 26(1), 97. [Link]
-
Mayhugh, A. L., & Luscombe, C. K. (2021). Room temperature C–H arylation of benzofurans by aryl iodides. Organic & Biomolecular Chemistry, 19(35), 7583-7587. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative assembly of small molecules with diverse structural motifs. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
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Troubleshooting & Optimization
Introduction: The Strategic Advantage of MIDA Esters for Heterocyclic Coupling
An essential resource for researchers and drug development professionals, this Technical Support Center provides in-depth guidance for optimizing the Suzuki-Miyaura cross-coupling of 2-Benzofuranylboronic acid N-methyliminodiacetic acid (MIDA) ester. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this powerful reaction.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1][2] However, heteroaromatic boronic acids, such as 2-benzofuranylboronic acid, are notoriously prone to decomposition pathways like protodeboronation, especially under the basic conditions required for the coupling.[3] This instability can lead to low yields and reproducibility issues.
The use of N-methyliminodiacetic acid (MIDA) boronates provides an elegant solution.[4] By converting the sp²-hybridized, trigonal planar boronic acid into a more stable sp³-hybridized, tetrahedral boronate ester, the MIDA ligand acts as a robust protecting group. This protection allows for easy handling, storage, and purification. The key to its utility is the controlled, slow release of the reactive boronic acid in situ under mild aqueous basic conditions, which maintains a low, steady concentration of the sensitive reagent, minimizing decomposition while allowing the catalytic cycle to proceed efficiently.
This guide is structured to address the specific challenges you may face when working with this valuable building block.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is typically indicative of an issue with catalyst activity or the failure to initiate the catalytic cycle. The primary suspect when using MIDA boronates is incomplete hydrolysis of the protecting group.
Potential Causes & Recommended Solutions:
-
Inadequate MIDA Ester Hydrolysis: The MIDA ester must be hydrolyzed to the corresponding boronic acid to participate in the transmetalation step.[1][3] This process is base-mediated and requires water.
-
Solution: Ensure the presence of both a suitable base and a controlled amount of water. For many systems, aqueous potassium phosphate (K₃PO₄) is effective as it facilitates a slow, steady release of the boronic acid. If using anhydrous solvents, the addition of 3-5 equivalents of water is critical. The rate of hydrolysis is dependent on the base strength and water concentration.[5]
-
-
Inactive Catalyst: The Pd(0) active catalyst may not have formed correctly or may have been deactivated.
-
Solution:
-
Degassing: Oxygen can oxidize the active Pd(0) species, leading to catalyst death and the formation of palladium black.[3] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.
-
Ligand Choice: Electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos are often necessary to promote the oxidative addition of the aryl halide and stabilize the Pd(0) center.
-
Precatalyst: Use a well-defined Pd(II) precatalyst (e.g., SPhos Pd G3, XPhos Pd G3) which reliably forms the active Pd(0) species under the reaction conditions.
-
-
-
Incorrect Base Selection: The choice of base is crucial for both MIDA hydrolysis and the transmetalation step.[6]
-
Solution: Stronger bases like NaOH can cause rapid hydrolysis, leading to a high concentration of the unstable 2-benzofuranylboronic acid, which may then decompose. Weaker bases like K₂CO₃ may not be sufficient to drive hydrolysis effectively.[7] K₃PO₄ often provides the optimal balance for a controlled release.[5]
-
Question 2: I'm observing significant protodeboronation of my MIDA ester, resulting in benzofuran as a major byproduct. Why is this happening?
Answer:
Protodeboronation is the replacement of the boronate group with a hydrogen atom. While MIDA esters are designed to prevent this, it can still occur if the rate of boronic acid release significantly exceeds the rate of its consumption by the palladium catalyst in the cross-coupling cycle.
Potential Causes & Recommended Solutions:
-
Premature or Excessively Fast Hydrolysis: As mentioned, if the boronic acid is generated too quickly, it will be susceptible to decomposition.[3]
-
Solution: Reduce the rate of hydrolysis. This can be achieved by:
-
Lowering the reaction temperature.
-
Using a milder base (e.g., switching from NaOH to K₃PO₄).
-
Reducing the amount of water in the reaction. The water-to-base ratio is a critical parameter to optimize.[5]
-
-
-
Slow Transmetalation Step: If the transfer of the 2-benzofuranyl group from boron to palladium is slow, the liberated boronic acid has more time to decompose.
-
Solution: Optimize the catalyst system to accelerate the overall catalytic cycle. Ensure the palladium-to-ligand ratio is optimal (typically 1:2 to 1:4). Consider a more electron-rich ligand to facilitate the transmetalation step.
-
Question 3: My desired product is forming, but I see a significant amount of homocoupling of my aryl halide partner. How can I suppress this side reaction?
Answer:
Homocoupling (e.g., Ar-X + Ar-X → Ar-Ar) can occur for several reasons, often related to reaction conditions or catalyst choice.
Potential Causes & Recommended Solutions:
-
High Reaction Temperature: Elevated temperatures can sometimes promote side reactions, including homocoupling.
-
Solution: Attempt the reaction at a lower temperature. MIDA boronate couplings can often be run effectively at temperatures ranging from room temperature to 80 °C, depending on the reactivity of the aryl halide.
-
-
Presence of Oxygen: As noted, oxygen can interfere with the catalytic cycle and promote side reactions.[3]
-
Solution: Rigorous degassing of all reagents and solvents is paramount.
-
-
Suboptimal Ligand or Catalyst Loading: The nature of the ligand can influence the relative rates of the desired cross-coupling versus undesired side reactions.
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands). Sometimes, slightly increasing the catalyst loading can favor the productive cross-coupling pathway.
-
Frequently Asked Questions (FAQs)
Q: What are the primary advantages of using 2-Benzofuranylboronic acid MIDA ester over the free boronic acid or its pinacol ester?
A: The key advantages are stability and controlled reactivity.[4]
-
Stability: The MIDA ester is a crystalline, air- and moisture-stable solid that is compatible with chromatography and can be stored long-term without degradation. The corresponding free boronic acid and even the pinacol ester are far more susceptible to protodeboronation and other decomposition pathways.[2][3]
-
Controlled Release: The slow hydrolysis mechanism minimizes the concentration of the unstable free boronic acid at any given time, dramatically improving reaction yields and reproducibility for sensitive substrates like 2-benzofuran.
-
Efficiency: In many cases, couplings that fail with the free boronic acid proceed in high yield with the MIDA boronate.[7]
Q: What is the optimal catalyst and ligand system for this coupling?
A: There is no single "best" system, as the optimal choice depends on the coupling partner (the aryl halide). However, a robust starting point is a combination of a palladium(II) precatalyst with a bulky, electron-rich biarylmonophosphine ligand.
| Catalyst/Ligand Class | Examples | Best For | Rationale |
| Buchwald Ligands | SPhos, XPhos, RuPhos | General purpose, especially for challenging aryl chlorides and sterically hindered substrates. | The steric bulk and electron-donating nature of these ligands promote fast oxidative addition and reductive elimination. |
| Palladacycle Precatalysts | SPhos Pd G3/G4, XPhos Pd G3/G4 | Highly active systems that provide reliable formation of the active Pd(0) catalyst. | These are air-stable precatalysts that offer high efficiency and reproducibility. |
It is always recommended to screen a small panel of catalysts and ligands to identify the optimal system for your specific substrates.
Q: Can I run the Suzuki coupling of a MIDA boronate under completely anhydrous conditions?
A: Generally, no. The foundational mechanism for using MIDA boronates in Suzuki coupling relies on their hydrolysis to the active boronic acid, a process that requires water.[1][5] While some Suzuki couplings can be performed under anhydrous conditions with other types of boron reagents, MIDA esters are specifically designed for slow release in aqueous basic media.[3] Attempting the reaction under strictly anhydrous conditions will likely result in little to no product formation as the MIDA ester itself is unreactive toward transmetalation.[8]
Visualizing the Mechanism & Workflow
The Catalytic Cycle
The diagram below illustrates the key steps in the Suzuki-Miyaura coupling using a MIDA boronate, highlighting the critical hydrolysis step.
Caption: Suzuki-Miyaura catalytic cycle featuring in situ hydrolysis of the MIDA boronate.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting poor outcomes in the coupling reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a reliable starting point for the coupling with a generic aryl bromide. Optimization will be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)
-
SPhos ligand (4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄, 3.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed Water
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound, the aryl bromide, the palladium precatalyst, the ligand, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and degassed water via syringe. A common solvent ratio is 5:1 dioxane:water. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (a good starting point is 80 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking aliquots and analyzing them by TLC, GC-MS, or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylbenzofuran.
References
-
Cironi, C., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Galli, B., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17307–17310. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Galli, B., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Available at: [Link]
-
Dougan, B. A., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 963–971. Available at: [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Purification of 2-Benzofuranylboronic acid MIDA Ester
Introduction: 2-Benzofuranylboronic acid MIDA ester is a highly valuable, air-stable building block used extensively in Suzuki-Miyaura iterative cross-coupling (ICC) reactions for the synthesis of complex molecules, natural products, and pharmaceutical precursors.[1][2] Unlike the parent boronic acid, which can be unstable and prone to decomposition, the N-methyliminodiacetic acid (MIDA) protected ester is typically a free-flowing, crystalline solid that is exceptionally stable to benchtop storage and compatible with a wide range of synthetic conditions.[3][4] However, achieving the high purity (>98%) required for robust and reproducible downstream applications necessitates a carefully considered purification strategy. Impurities can significantly hinder the efficiency of cross-coupling reactions.[5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the successful purification of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the purification of this compound in a practical question-and-answer format.
Part 1: Purity Assessment & Impurity Identification
Q1: How can I assess the purity of my crude this compound before purification?
Answer: A multi-pronged analytical approach is recommended for a comprehensive assessment.
-
¹H NMR Spectroscopy: This is the most direct method. The crude material should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Key diagnostics include:
-
The presence of sharp, well-defined peaks corresponding to the 2-Benzofuranyl and MIDA ligand protons.
-
Integration of key signals to check the stoichiometric ratio between the aromatic and MIDA ester moieties.
-
The absence or minimal presence of peaks corresponding to unreacted N-methyliminodiacetic acid (MIDA), the parent 2-benzofuranboronic acid, or residual solvents from the synthesis (e.g., toluene, DMF).[6][7]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for identifying the main product and potential impurities.[5] A reversed-phase method (e.g., C18 column) can separate the MIDA ester from more polar impurities like the hydrolyzed boronic acid. The mass spectrometer provides confirmation of the molecular weight of the desired product and helps identify byproducts. Note that standard reversed-phase HPLC conditions can sometimes promote on-column hydrolysis of boronic esters.[8][9]
Q2: What are the most common impurities I should look for?
Answer: The primary impurities typically fall into three categories:
-
Hydrolysis Product: The most common impurity is 2-benzofuranboronic acid , formed by the hydrolysis of the MIDA ester. This can occur if the reaction or workup is exposed to water, especially under basic or acidic conditions.[8][10]
-
Unreacted Starting Materials: Depending on the synthetic route, you may have residual N-methyliminodiacetic acid (MIDA) or the parent 2-benzofuranboronic acid .[3]
-
Boroxine Formation: The parent boronic acid impurity can self-condense to form a cyclic anhydride known as a boroxine, which can complicate NMR interpretation and chromatographic behavior.[5]
Part 2: Selecting the Right Purification Strategy
Q3: Should I use flash column chromatography or recrystallization to purify my MIDA ester?
Answer: The choice depends on the impurity profile and the scale of your reaction. MIDA boronates are generally amenable to both techniques.[1][11]
-
Flash Column Chromatography is the most versatile and widely used method. It is particularly effective for removing impurities with different polarities. MIDA boronates are universally compatible with silica gel chromatography.[3][12]
-
Recrystallization is ideal when you have a major product that is highly crystalline and impurities that are present in small amounts or have significantly different solubility profiles. It can be more efficient and scalable than chromatography if a suitable solvent system is found.[3]
The following decision tree can help guide your choice:
Caption: Purification method selection guide.
Part 3: Troubleshooting Flash Column Chromatography
Q4: My MIDA ester is streaking or showing poor separation on the silica column. What solvent system should I use?
Answer: This is a common issue. While MIDA boronates are stable on silica, their unique properties require specific solvent selection.
-
Avoid Protic Solvents in Eluent: Avoid using high concentrations of alcohols like methanol in your primary eluent for preparative chromatography. While useful for TLC analysis, prolonged exposure to methanol on silica can cause some decomposition or streaking.[3]
-
Recommended Systems: Start with a non-polar/polar aprotic solvent system. A gradient of ethyl acetate (EtOAc) in hexanes or dichloromethane (DCM) is often a good starting point. For more polar MIDA boronates, a system like diethyl ether/acetonitrile can be effective.[10]
-
The "Catch-and-Release" Strategy: MIDA boronates exhibit a unique binary affinity for silica gel.[13][14] You can exploit this for a highly effective purification:
-
Catch: Load your crude product and flush the column with a solvent system that elutes impurities but strongly retains the MIDA ester (e.g., Diethyl Ether with 1-2% Methanol).[13][15]
-
Release: After all impurities are washed away, switch the eluent to a solvent that disrupts the strong interaction and elutes your pure MIDA ester (e.g., pure Tetrahydrofuran (THF) or Acetonitrile (MeCN)).[13][14]
-
Q5: I suspect my MIDA ester is hydrolyzing on the column. How can I prevent this?
Answer: While MIDA boronates are significantly more stable than other boronic esters, hydrolysis on silica can occur if conditions are not optimal.
-
Use High-Quality, Dry Solvents: Ensure your chromatography solvents have a low water content.
-
Neutralize Silica (If Necessary): If you are working with a particularly sensitive MIDA ester, you can pre-treat the silica gel by flushing the packed column with your eluent containing 1% triethylamine, followed by several column volumes of the neutral eluent before loading your sample.
-
Work Quickly: Do not let the sample sit on the column for an extended period. Elute the product in a timely manner.
Caption: Troubleshooting workflow for column chromatography.
Part 4: Troubleshooting Recrystallization
Q6: I can't find a good solvent system for recrystallization. Where should I start?
Answer: Finding the right solvent is an empirical process. The ideal solvent should dissolve the MIDA ester when hot but not when cold, while impurities remain soluble at all temperatures.
-
Single Solvent Screening: Test solubility in small vials. Good candidates include ethyl acetate, acetonitrile, isopropanol, and toluene.
-
Two-Solvent System: This is often more successful. Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., DCM, Acetone, or THF) where it is very soluble.[13][16] Then, slowly add a "poor" solvent (e.g., hexanes, diethyl ether) in which it is insoluble until the solution becomes cloudy (turbid). Gently heat to redissolve, then allow to cool slowly.
Q7: My product "oiled out" or my yield was very low after recrystallization. What happened?
Answer:
-
Oiling Out: This happens when the solution becomes supersaturated too quickly or the melting point of the solid is lower than the temperature of the solution. Try using a more dilute solution, cooling more slowly, or scratching the inside of the flask with a glass rod to induce nucleation.
-
Low Yield: This can happen if too much "good" solvent was used, or if the product has some solubility in the cold mother liquor. After filtering, try cooling the filtrate further in an ice bath or storing it in a freezer to see if more crystals form. You can also reduce the volume of the mother liquor by evaporation to recover more product, though it may be of lower purity.
Part 5: Stability and Storage
Q8: How should I store my purified this compound?
Answer: MIDA boronates are remarkably stable.[4] For long-term storage, keep the purified, dry, crystalline solid in a sealed vial at room temperature or refrigerated (2-8 °C), protected from excessive moisture. Unlike many boronic acids, they do not require storage under an inert atmosphere for months-long stability.[3]
Detailed Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel (approx. 2-3x the mass of the crude product) by dissolving it in a minimal amount of DCM or EtOAc and adding the silica. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Column Packing: Dry-pack the column with silica gel (typically 50-100x the mass of the crude material). Wet the column with the initial, low-polarity eluent (e.g., 100% Hexanes or 5% EtOAc in Hexanes).
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Run the column using a gradient elution. Start with a low polarity mobile phase (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity (e.g., up to 40-50% EtOAc/Hexanes) based on TLC analysis.
-
Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: "Catch-and-Release" Flash Chromatography
This protocol is adapted from methodologies developed for automated synthesis and purification.[14][15]
-
Column Packing: Pack a silica gel column or cartridge as usual and equilibrate with the "catch" solvent.
-
Loading: Dissolve the crude mixture in a minimal amount of THF or DCM and load it onto the column.
-
Catch & Wash: Elute the column with 5-10 column volumes of the "catch" solvent (e.g., 98:2 Diethyl Ether/Methanol). This will wash through non-MIDA boronate impurities while the desired product remains strongly adsorbed at the top of the column.[13][14]
-
Release: Switch the eluent to the "release" solvent (e.g., 100% THF). The pure MIDA boronate will now elute rapidly from the column.[13][14]
-
Collection: Collect the single, pure product band and remove the solvent under reduced pressure.
Protocol 3: Two-Solvent Recrystallization
-
Dissolution: Place the crude MIDA ester in an Erlenmeyer flask with a stir bar. Add a minimal amount of a hot "good" solvent (e.g., Acetone) with stirring until the solid is fully dissolved.[16]
-
Precipitation: While the solution is still warm, slowly add a "poor" solvent (e.g., Diethyl Ether or Hexanes) dropwise until persistent cloudiness is observed.[13][16]
-
Clarification: Add a few drops of the hot "good" solvent to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under high vacuum.
Data Summary Tables
| Table 1: Recommended Solvent Systems for Flash Chromatography | |
| System Type | Typical Ratio / Gradient |
| Standard Aprotic | 5% -> 50% Ethyl Acetate in Hexanes |
| Standard Aprotic (alternative) | 10% -> 60% Ethyl Acetate in Dichloromethane |
| "Catch" Solvent (for retention) | 98:2 Diethyl Ether / Methanol[13][14] |
| "Release" Solvent (for elution) | 100% Tetrahydrofuran (THF)[13][14] |
| Table 2: Suggested Solvent Pairs for Recrystallization Screening | |
| "Good" Solvent (for dissolving) | "Poor" Solvent (for precipitating) |
| Dichloromethane (DCM) | Hexanes |
| Tetrahydrofuran (THF) | Hexanes[13] |
| Acetone | Diethyl Ether[16] |
| Ethyl Acetate | Hexanes |
References
Sources
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]
- 14. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. orgsyn.org [orgsyn.org]
preventing decomposition of 2-Benzofuranylboronic acid MIDA ester
Welcome to the technical support center for 2-Benzofuranylboronic acid MIDA ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable reagent. My aim is to equip you with the necessary knowledge to ensure the stability and reactivity of your MIDA ester, leading to successful and reproducible experimental outcomes.
Introduction: The Stability Challenge
N-methyliminodiacetic acid (MIDA) boronates have emerged as remarkably stable surrogates for often-unstable boronic acids, enabling complex molecular syntheses.[1][2] this compound is no exception, offering a bench-top stable, crystalline solid that is compatible with a wide range of reaction conditions and even silica gel chromatography.[1][3][4][5] However, like all reagents, its stability is not absolute. Understanding the potential decomposition pathways and the factors that influence them is critical for its effective use. This guide will address common questions and troubleshooting scenarios to help you maintain the integrity of your this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: While the MIDA ligand provides significant protection, the two main decomposition pathways to be aware of are hydrolysis (deprotection) and, to a lesser extent, protodeboronation of the subsequently formed boronic acid.[6][7][8] Direct oxidation of the MIDA ester is less common due to the coordinatively saturated boron center.[1][9][10]
-
Hydrolysis (Deprotection): This is the cleavage of the MIDA group to release the free 2-Benzofuranylboronic acid. This process is intentionally triggered under aqueous basic conditions for subsequent reactions like Suzuki-Miyaura cross-coupling.[1][4][11] However, unintentional exposure to moisture, especially in the presence of bases, can lead to premature deprotection and potential decomposition of the more sensitive free boronic acid.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a known decomposition pathway for arylboronic acids, particularly under basic conditions or in the presence of certain transition metals.[12][13][14] The MIDA ester itself is highly resistant to protodeboronation; this pathway primarily becomes a concern after in-situ hydrolysis to the free boronic acid.[15]
Q2: My this compound shows signs of degradation in storage. What are the likely causes?
A2: Degradation during storage is uncommon for MIDA boronates as they are generally indefinitely stable at room temperature when stored properly.[4] If you observe degradation, consider the following:
-
Improper Storage: The primary culprit is often moisture. Ensure the container is tightly sealed and stored in a desiccator.[16][17] While MIDA esters are air-stable, repeated exposure to humid air can introduce enough moisture to cause slow hydrolysis over time.
-
Contamination: The original vial may have been contaminated with a base or reactive reagent from a previous use. Always use clean spatulas and weighing paper.
Q3: I am observing low yields in my Suzuki-Miyaura coupling reaction. Could decomposition of the MIDA ester be the issue?
A3: Yes, issues with the MIDA ester can lead to low yields. Here's a troubleshooting guide:
-
Inefficient Deprotection: The "slow-release" of the boronic acid is a key feature of MIDA boronates, but the conditions must be right.[6][15] If your basic aqueous conditions are too mild (e.g., wrong base, insufficient water), the deprotection may be incomplete, leading to unreacted starting material.
-
Premature Decomposition of the Free Boronic Acid: Once deprotected, the free 2-Benzofuranylboronic acid is more susceptible to decomposition.[15] If the rate of boronic acid release significantly outpaces its consumption in the catalytic cycle, it can decompose via protodeboronation or other pathways.[1][18]
-
Oxygen Contamination: While the MIDA ester is air-stable, the free boronic acid can be susceptible to oxidative homocoupling, and the palladium catalyst can be deactivated by oxygen.[18][19][20] Ensure your reaction mixture is properly degassed.
Troubleshooting Guide
This section provides a more detailed approach to common experimental problems.
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion in a cross-coupling reaction | 1. Incomplete MIDA ester deprotection.[6] 2. Deactivated catalyst. 3. Decomposition of the free boronic acid before coupling.[15] | 1. Ensure sufficient aqueous base (e.g., 1M NaOH, K₃PO₄ in water) is present.[4][15] 2. Use a fresh, active palladium catalyst and ensure rigorous degassing of the reaction mixture.[20] 3. Optimize for "slow-release" conditions to match the rate of boronic acid formation to its consumption.[6][15] |
| Formation of 2-H-benzofuran (protodeboronation product) | 1. The free boronic acid is decomposing after deprotection.[12][13] 2. Harsh reaction conditions (high temperature, strong base). | 1. Use milder basic conditions if possible. 2. Ensure the palladium catalyst is highly active to consume the boronic acid as it is formed. 3. Lower the reaction temperature if the catalytic system allows. |
| MIDA ester appears clumpy or discolored in the vial | 1. Exposure to atmospheric moisture.[16] 2. Cross-contamination. | 1. Store in a desiccator. If clumpy, it may still be usable, but purity should be checked (e.g., by NMR). 2. Discard if significant discoloration or signs of contamination are present. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling
To ensure the long-term stability of this compound, follow these guidelines:
-
Storage: Store the solid reagent in its original vial, tightly capped, at room temperature in a desiccator.
-
Handling:
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol utilizes the "slow-release" principle to minimize decomposition of the in-situ generated boronic acid.[15]
-
Reaction Setup: In a clean, oven-dried flask, combine this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[20]
-
Solvent and Base Addition: Add degassed solvent (e.g., dioxane) followed by a degassed aqueous solution of the base (e.g., K₃PO₄, 3.0 equiv. in water). The solvent ratio (e.g., 5:1 dioxane/water) is crucial for controlling the hydrolysis rate.[15]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: The crude product can be purified by flash column chromatography.
Visualizing Decomposition and Prevention
Understanding the key relationships in the stability and reaction of this compound can be aided by visualization.
Caption: Workflow for stable handling and reaction of MIDA ester.
This diagram illustrates that the MIDA ester is stable under proper storage. In a reaction, controlled deprotection with an aqueous base forms the reactive free boronic acid, which should be rapidly consumed by the palladium catalyst to form the desired product, outcompeting the slower, undesired protodeboronation pathway.
References
- Organic Syntheses. (n.d.). PREPARATION OF MIDA ANHYDRIDE AND REACTION WITH BORONIC ACIDS.
-
Gillis, E. P., et al. (2015). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 7(10), 830–835. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14856–14871. [Link]
-
Wang, D., et al. (2017). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances, 7(57), 35973–35976. [Link]
-
Li, M., et al. (2020). The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. Green Chemistry, 22(15), 4875–4880. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis. ChemRxiv. [Link]
-
Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 138(28), 8994–9002. [Link]
-
Knapp, D. M., et al. (2020). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 97, 249–265. [Link]
-
Sandford, C., et al. (2018). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science, 9(4), 933–938. [Link]
-
Roberts, A. G., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 12(10), 3626–3634. [Link]
-
Isomura, N., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(18), 7172–7176. [Link]
-
Kumar, A., & Das, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Organic & Biomolecular Chemistry, 20(43), 8345–8362. [Link]
-
Roberts, A. G., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
- Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules.
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Isomura, N., et al. (2022). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. ResearchGate. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]
-
Roberts, A. G., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
- Burke, M. D., et al. (2018). Methods for forming protected organoboronic acids.
-
Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Angewandte Chemie International Edition, 52(41), 10973–10976. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Thomas, S. P., & Aggarwal, V. K. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 231-257). Springer.
-
Iovu, M. C., et al. (2021). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules, 54(16), 7545–7555. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Vedejs, E., et al. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(15), 5021–5027. [Link]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
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- 7. research.ed.ac.uk [research.ed.ac.uk]
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- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
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- 22. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 23. ossila.com [ossila.com]
Technical Support Center: Catalyst Selection for 2-Benzofuranylboronic Acid MIDA Ester Couplings
Welcome to the technical support guide for navigating the nuances of Suzuki-Miyaura cross-coupling reactions with 2-benzofuranylboronic acid N-methyliminodiacetic acid (MIDA) ester. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this stable yet powerful building block. Here, we move beyond generic protocols to provide a deeper understanding of the catalytic system, helping you rationalize your experimental choices and troubleshoot common issues effectively.
Part 1: Foundational Principles & FAQs
This section addresses the fundamental concepts you need to grasp before setting up your reaction. Understanding the "why" is the first step toward successful and reproducible couplings.
Q1: What are MIDA boronates and why are they advantageous for a substrate like 2-benzofuran?
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable derivatives of boronic acids.[1] Their stability arises from the formation of a dative bond between the nitrogen atom of the MIDA ligand and the empty p-orbital of the boron atom.[1] This intramolecular coordination protects the C-B bond from degradation pathways that plague many free boronic acids, particularly heteroaromatic ones.
For a substrate like 2-benzofuranylboronic acid, which is a 2-heteroaryl boronic acid, this stability is paramount. Such compounds are notoriously susceptible to protodeboronation—the undesired cleavage of the C-B bond by a proton source—especially under heating.[2][3] MIDA boronates are often bench-stable solids that can be easily handled, weighed, and purified by silica gel chromatography, overcoming the significant instability of their free boronic acid counterparts.[1][4]
The core advantage of using a MIDA boronate is the principle of "slow-release" cross-coupling .[1] The MIDA ester itself is inert under anhydrous coupling conditions.[2][5] It only becomes active upon hydrolysis by an aqueous base, which slowly liberates the reactive free boronic acid in situ. This strategy maintains a very low concentration of the unstable boronic acid throughout the reaction, minimizing decomposition and maximizing its entry into the desired catalytic cycle.[1][6]
Q2: How is the 2-benzofuranylboronic acid MIDA ester activated in the reaction?
Activation is a critical, deliberate step. The MIDA boronate must be hydrolyzed to the corresponding boronic acid before it can participate in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[6][7] This hydrolysis is typically achieved by including a mild aqueous base in the reaction mixture. The presence of water is therefore essential for the reaction to proceed.
Caption: Activation pathway for MIDA boronates in Suzuki-Miyaura couplings.
Part 2: Catalyst System Selection Guide
Choosing the right combination of catalyst, ligand, base, and solvent is crucial for success. The following FAQs will guide you through this selection process.
Q3: What is the best palladium precatalyst and ligand combination for this coupling?
There is no single "best" catalyst, but modern systems built around electron-rich, bulky phosphine ligands are generally the most effective for challenging heteroaromatic couplings.
-
Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, they require in situ reduction to the active Pd(0) state, which can sometimes lead to side reactions like boronic acid homocoupling.[2][8] For consistency and high activity, air-stable Buchwald precatalysts (e.g., G3 or G4) are highly recommended. These catalysts rapidly and quantitatively generate the active L-Pd(0) species under the reaction conditions, leading to more reliable results.[9][10]
-
Ligand Choice: The ligand stabilizes the palladium center and critically influences the rates of oxidative addition and reductive elimination.[2][11]
-
Buchwald-type Biaryl Phosphines (e.g., XPhos, SPhos): These are the gold standard for many challenging couplings. Their steric bulk and electron-donating ability facilitate the difficult reductive elimination step to form the product, making them highly effective for heteroaryl partners.[12][13][14]
-
Ferrocenyl Phosphines (e.g., dppf): PdCl₂(dppf) is a robust, versatile, and common workhorse catalyst that is effective for a wide range of couplings.[12][13][15] It is a reliable starting point for optimization.
-
| Catalyst/Ligand System | Class | Key Strengths & Use Cases |
| XPhos Pd G3 / SPhos Pd G3 | Buchwald Precatalyst | First Choice. High activity for heteroaromatics, air-stable, reliable generation of active Pd(0). Excellent for difficult couplings.[9][10] |
| PdCl₂(dppf) | Pd(II) / Ferrocenyl Ligand | Robust Workhorse. Good general applicability, commercially available, and well-understood. A solid starting point.[8][15] |
| Pd₂(dba)₃ + XPhos/SPhos | Pd(0) / Biaryl Ligand | Good for screening ligands separately from the Pd source. Requires careful handling as Pd(0) sources can be air-sensitive.[8] |
| Pd(OAc)₂ + P(tBu)₃ | Pd(II) / Alkylphosphine | Highly active system, but the ligand is pyrophoric and requires careful handling under inert atmosphere.[8] |
Q4: Which base and solvent are optimal for coupling this compound?
The choice of base and solvent is interconnected, as their primary role is to facilitate the slow hydrolysis of the MIDA ester to the active boronic acid.[6]
-
Base:
-
Potassium Carbonate (K₂CO₃): A common, effective, and inexpensive choice. It is typically used as an aqueous solution.[16]
-
Potassium Phosphate (K₃PO₄): Often superior for heteroaromatic couplings. It is a stronger base and can sometimes prevent side reactions.
-
Cesium Carbonate (Cs₂CO₃): A strong base that can accelerate sluggish reactions, but it is more expensive.
-
-
Solvent System: An aqueous component is mandatory.
A reliable starting point is K₂CO₃ in a Dioxane/Water (e.g., 4:1 v/v) mixture. If the reaction is slow or incomplete, switching to K₃PO₄ is a logical next step.
Part 3: Troubleshooting Guide
Even with a well-designed experiment, problems can arise. This guide provides a systematic approach to diagnosing and solving common issues.
Caption: A workflow for troubleshooting common Suzuki-Miyaura coupling issues.
Q5: My reaction is sluggish or has stalled. What are the likely causes?
-
Incomplete MIDA Ester Hydrolysis: This is the most common issue specific to MIDA boronates. The reaction cannot proceed if the active boronic acid is not generated.
-
Diagnosis: You will see unreacted MIDA ester starting material by LC-MS.
-
Solution: Confirm that you have added an aqueous base solution (not an anhydrous base). Ensure the base is sufficiently strong and soluble; switching from K₂CO₃ to K₃PO₄ can often resolve the issue.[3]
-
-
Catalyst Deactivation: The formation of palladium black is a clear sign of catalyst death.
-
Diagnosis: A fine black precipitate forms in the reaction vessel.
-
Solution: Your degassing procedure is insufficient. Solvents must be thoroughly sparged with an inert gas (Argon or Nitrogen) before use, and the reaction should be run under an inert atmosphere.[15] Using modern, air-stable precatalysts can also improve robustness.[17]
-
-
Low Catalyst Activity: The chosen catalyst/ligand system may not be potent enough for this specific transformation.
-
Diagnosis: The reaction proceeds very slowly, even with proper degassing and activation conditions.
-
Solution: Switch to a more powerful catalytic system. If you started with a PdCl₂(dppf)-based system, move to a Buchwald system like XPhos Pd G3, which is known to be more effective for heteroaromatic substrates.[9][10]
-
Q6: I'm observing significant protodeboronation or homocoupling. How can I suppress these side reactions?
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.
-
Cause: While the MIDA ester is designed to prevent this, if the liberated boronic acid lingers in solution for too long at high temperatures, it can still decompose.[2]
-
Solution: The goal is to make the cross-coupling kinetics faster than the decomposition kinetics. Use a more active catalyst (like XPhos Pd G3) to accelerate the reaction, allowing you to either shorten the overall reaction time or lower the temperature.[3]
-
-
Homocoupling: This is the coupling of two molecules of the boronic ester.
-
Cause: This side reaction is often promoted by the presence of oxygen during the initial catalyst activation phase, particularly when using a Pd(II) source.[2][8]
-
Solution: Rigorous degassing is the primary solution. Using a precatalyst that provides a clean, rapid initiation to the active Pd(0) species can also significantly reduce the window for this side reaction to occur.[8]
-
Part 4: Experimental Protocol
This section provides a robust starting protocol for the coupling of this compound with a generic aryl bromide.
General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Prepare a 2M aqueous solution of K₂CO₃ (or K₃PO₄) and degas it by sparging with argon or nitrogen for 15-20 minutes.
-
Degas the reaction solvent (e.g., 1,4-dioxane) by sparging with argon or nitrogen for 15-20 minutes.
-
-
Reaction Setup:
-
Seal the reaction vial with a septum cap.
-
Evacuate the vial and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent to the vial to achieve a substrate concentration of approximately 0.1 M.
-
Add the degassed aqueous base solution (3.0 equiv. relative to the aryl bromide). The total solvent ratio should be around 4:1 or 5:1 organic to aqueous.
-
-
Reaction Execution and Monitoring:
-
Work-up and Purification:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent like ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.[18]
-
References
-
Lee, J. C. H., McDonald, R. & Hall, D. G. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chemistry. [Link]
-
Lennox, A. J. J. & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Thomas, A. A. et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
ResearchGate. Palladium-catalyzed coupling of 2-ethylbenzofuran with para- substituted aryl bromides. ResearchGate. [Link]
-
Moseley, J. D. et al. A mild robust generic protocol for the Suzuki reaction using an air stable catalyst. Green Chemistry. [Link]
-
Cera, G. et al. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry. [Link]
-
Cera, G. et al. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. National Institutes of Health. [Link]
-
Vantourout, J. C. et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. [Link]
-
Gallou, F. & Lipshutz, B. H. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]
-
Pye, D. R. et al. Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
Dintzner, M. R. et al. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química. [Link]
-
Guo, L. et al. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. [Link]
-
Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. RSC Publishing. [Link]
-
Reddit r/Chempros. Your "Go-To", "just couple already", Suzuki conditions?. Reddit. [Link]
-
Reddit r/chemistry. What is the proper way to set up a suzuki coupling?. Reddit. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
Lennox, A. J. J. & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
Vantourout, J. C. et al. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of 2-Benzofuranylboronic Acid MIDA Ester
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-benzofuranylboronic acid N-methyliminodiacetic acid (MIDA) ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these reactions, with a specific focus on the critical role of base selection. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your own experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why should I use a MIDA ester of 2-benzofuranylboronic acid instead of the boronic acid itself?
A: The use of a MIDA ester is a strategic choice to overcome the inherent instability of many heteroaryl boronic acids, including the 2-benzofuranyl derivative.[1][2][3] 2-Heteroaryl boronic acids are notoriously susceptible to decomposition pathways such as protodeboronation (replacement of the C-B bond with a C-H bond), particularly under the basic and heated conditions of a Suzuki-Miyaura coupling.[4][5]
The MIDA ligand protects the boronic acid by forming a stable, tetracoordinate boron center.[2] This MIDA boronate is a crystalline, air-stable solid that is unreactive under anhydrous coupling conditions.[2][6] The active boronic acid is generated in situ through slow, controlled hydrolysis, which is initiated by the aqueous base in the reaction mixture. This "slow-release" mechanism maintains a low concentration of the unstable boronic acid at any given time, minimizing degradation while ensuring enough is available to participate in the catalytic cycle.[3][4][7]
Q2: What is the fundamental role of the base in the Suzuki-Miyaura coupling of a MIDA boronate?
A: The base plays a dual, critical role in this reaction:
-
Hydrolysis of the MIDA Ester: The primary and rate-determining step for MIDA boronate participation is its hydrolysis to the free boronic acid. This process is base-mediated.[8] The choice and strength of the base, along with the amount of water present, dictate the rate of this "slow-release."[3][8]
-
Activation of the Boronic Acid: Once the free boronic acid is generated, the base facilitates the formation of a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻).[9][10][11] This boronate is essential for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[10][11][12]
The interplay between these two roles is central to reaction success. The base must be strong enough to promote both hydrolysis and boronate formation but not so harsh that it accelerates the decomposition of the sensitive 2-benzofuranylboronic acid.
Q3: Which bases are recommended for the coupling of 2-benzofuranylboronic acid MIDA ester?
A: While the optimal base is always substrate-dependent, a few choices have proven to be robust starting points for heteroaryl MIDA boronates. The key is to select a base that provides a controlled rate of hydrolysis.
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for slow-release MIDA boronate couplings.[3][13] It is a moderately strong inorganic base that, in the presence of a co-solvent system containing water, facilitates a steady, controlled release of the boronic acid, which is ideal for preventing decomposition.[3]
-
Cesium Carbonate (Cs₂CO₃): This is another highly effective base, often used for challenging couplings.[14] Its high solubility in many organic solvents can lead to more homogeneous reaction conditions. It is considered a "stronger" or more active base than K₂CO₃ in many Suzuki systems, which can be beneficial but may also increase the risk of protodeboronation if not carefully controlled.
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective base for many Suzuki reactions.[15] It can be effective for MIDA boronates, particularly with more reactive coupling partners where a very slow release is not as critical.
Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally less effective for MIDA boronate hydrolysis and are not recommended as the primary base.[1]
Troubleshooting Guide: Base Selection & Optimization
This section addresses specific issues you may encounter during your experiments and provides actionable solutions centered around the choice of base.
Problem 1: Low or No Product Yield with Complete Consumption of Starting Aryl Halide.
This is a classic symptom of boronic acid decomposition. The MIDA ester is hydrolyzing, but the resulting 2-benzofuranylboronic acid is degrading (likely via protodeboronation) before it can couple with the palladium complex.
-
Causality: The base may be too strong or the water concentration too high, leading to a "burst" release of the boronic acid rather than a slow, steady generation. High temperatures can also accelerate decomposition.[3]
-
Troubleshooting Steps:
-
Switch to a Milder Base: If you are using Cs₂CO₃ or K₂CO₃, switch to K₃PO₄ . Its pKa and hydration properties are well-suited for controlled MIDA hydrolysis.[16]
-
Reduce Water Content: The rate of hydrolysis is dependent on water activity.[8] If your solvent system is highly aqueous (e.g., 1:1 Dioxane/H₂O), try reducing the water content to 5:1 or even 10:1. Ensure some water is present, as anhydrous conditions with K₃PO₄ can be ineffective.[17]
-
Use Powdered, Anhydrous Base: Ensure your inorganic base (especially K₃PO₄) is finely powdered and dry. Clumps will have lower surface area and lead to inconsistent hydrolysis rates.
-
Lower the Temperature: If the reaction is being run at 100 °C, try lowering it to 80 °C. This will slow both the desired coupling and the undesired decomposition, often favoring the former.
-
Problem 2: Incomplete Consumption of Starting Materials; Reaction Stalls.
This issue suggests that the catalytic cycle is inefficient or has stopped. The cause is often related to insufficient activation of the MIDA boronate or the palladium catalyst.
-
Causality: The base may be too weak or poorly soluble, leading to an extremely slow or incomplete hydrolysis of the MIDA ester. Alternatively, the resulting boronate may not be nucleophilic enough to engage in transmetalation.
-
Troubleshooting Steps:
-
Increase Base Strength/Solubility: If you are using a weak base like NaHCO₃, switch to K₃PO₄ or Cs₂CO₃ . Cesium carbonate's superior solubility can be particularly helpful in creating a more active basic environment.[14]
-
Optimize the Solvent System: The choice of solvent impacts both the solubility of the base and the rate of MIDA hydrolysis. A polar, aprotic solvent like 1,4-dioxane or THF with a controlled amount of water is a standard choice.
-
Screen Ligands: While base selection is key, a stalled reaction can also point to catalyst deactivation. The Lewis basic benzofuran oxygen could potentially coordinate to the palladium center, inhibiting the catalytic cycle. Using a more electron-rich and sterically bulky ligand (e.g., SPhos, XPhos) can often overcome this.
-
Problem 3: Significant Homocoupling of the Boronic Ester (Ar-Ar formation).
The formation of a bi-benzofuran byproduct indicates that two molecules of the boronic acid are coupling with each other.
-
Causality: Homocoupling is often promoted by the presence of Pd(II) species (from incomplete reduction of a Pd(II) precatalyst) and oxygen in the reaction mixture.[18] While less directly related to the base, the reaction conditions influenced by the base can play a role.
-
Troubleshooting Steps:
-
Thoroughly Degas: Ensure your solvent and reaction mixture are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). This is the most critical step to prevent homocoupling.
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd₂(dba)₃ to bypass the pre-reduction step that can sometimes lead to side reactions.
-
Control the Release Rate: A very high concentration of free boronic acid can increase the statistical likelihood of homocoupling. Using K₃PO₄ to ensure a slow, controlled release can help mitigate this side reaction.
-
Data & Protocols
Table 1: Comparative Guide for Initial Base Screening
This table provides a starting point for base selection, summarizing their general characteristics for MIDA boronate couplings. Optimization will be required for specific aryl halide partners.
| Base | Typical Equivalents | pKa (of conjugate acid) | Key Characteristics & Recommendations |
| K₃PO₄ | 2.0 - 3.0 | 12.3 | Recommended Starting Point. Ideal for "slow-release" of sensitive boronic acids. Requires aqueous co-solvent.[3][13] |
| Cs₂CO₃ | 2.0 | 10.3 | Excellent for Challenging Couplings. High solubility can improve reaction rates, but may accelerate decomposition.[14] |
| K₂CO₃ | 2.0 | 10.3 | Cost-Effective Standard. A good option for more robust or reactive coupling partners.[15] |
| NaOH | 2.0 - 3.0 | 15.7 | Not Recommended. Promotes very rapid, uncontrolled hydrolysis of the MIDA ester, leading to boronic acid decomposition.[8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust, well-validated starting point for the coupling of this compound with an aryl halide.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 8 mol%)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 5:1 v/v)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and powdered K₃PO₄ (1.5 mmol, 3.0 equiv).
-
Add the palladium pre-catalyst and the ligand.
-
Seal the vial with a Teflon-lined cap.
-
Evacuate and backfill the vial with argon gas. Repeat this cycle three times.
-
Add the degassed 5:1 Dioxane/H₂O solvent mixture (to achieve a final concentration of ~0.1 M with respect to the aryl halide) via syringe.
-
Place the vial in a preheated aluminum block at 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and pass it through a short plug of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
Visualizing the Process
Diagram 1: The Central Role of the Base
Caption: The dual role of the aqueous base in MIDA boronate Suzuki coupling.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
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- 2. ボロン酸MIDAエステル類 [sigmaaldrich.com]
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- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. reddit.com [reddit.com]
- 18. Yoneda Labs [yonedalabs.com]
solvent effects on 2-Benzofuranylboronic acid MIDA ester reactivity
Welcome to the technical support center for 2-Benzofuranylboronic acid MIDA ester. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we provide in-depth answers to frequently asked questions and troubleshooting strategies, focusing specifically on how solvent choice dictates reactivity and experimental success. Our goal is to equip you with the mechanistic understanding and practical knowledge to optimize your reactions, ensuring reproducibility and high yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the use of this compound, with a special focus on the causal relationship between the solvent system and the reagent's behavior.
Q1: What is this compound, and why is it used instead of the free boronic acid?
A: this compound is a stable, protected form of 2-benzofuranylboronic acid. The N-methyliminodiacetic acid (MIDA) ligand forms a tridentate chelate with the boron atom, changing its hybridization from the reactive sp² state to a more stable, unreactive sp³ state.[1][2] This has several profound advantages:
-
Enhanced Stability: Free 2-heterocyclic boronic acids, like 2-benzofuranylboronic acid, are notoriously unstable and prone to decomposition via pathways like protodeboronation, especially during storage, purification, or under cross-coupling conditions.[3][4] The MIDA ester form is exceptionally stable, often described as indefinitely benchtop-stable, and is compatible with silica gel chromatography.[5][6][7]
-
Controlled Reactivity: The sp³-hybridized boron center is unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions.[1][2] This allows for selective reactions at other sites on the molecule and enables complex, iterative cross-coupling strategies where the boronic acid's reactivity is "switched on" only when desired.[5][8]
-
Slow-Release Kinetics: The key to its utility is the ability to slowly release the active sp² boronic acid in situ under specific, mild aqueous basic conditions. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing decomposition and maximizing the efficiency of its participation in the catalytic cycle.[3][4][7]
Q2: What are the primary mechanisms of MIDA ester hydrolysis, and how does the solvent system control them?
A: The hydrolysis of a MIDA boronate is not a simple, single-pathway process. Groundbreaking mechanistic studies have revealed two distinct, competing pathways, and the choice of solvent and base is what dictates which pathway dominates.[9][10][11][12][13]
-
Base-Mediated Hydrolysis (Fast Release): This is the faster mechanism, capable of proceeding over 1,000 times faster than the neutral pathway.[10][11][14] It involves a rate-limiting attack of a hydroxide ion (OH⁻) on one of the MIDA ester's carbonyl carbons. This pathway is dominant under strongly basic conditions, such as when using aqueous sodium hydroxide (NaOH). Vigorous stirring is often required to create an emulsion, facilitating the transfer of the MIDA ester to the aqueous phase where the rapid hydrolysis occurs.[9]
-
Neutral Hydrolysis (Slow Release): This pathway does not require an external base like NaOH. Instead, the rate-limiting step is the cleavage of the B-N dative bond by a small cluster of water molecules, (H₂O)n.[9][10][11][14] This is the operative mechanism under milder basic conditions, such as with aqueous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), where the pH is not high enough to favor the base-mediated pathway.[4]
The solvent system is the primary tool for controlling these pathways. Whether hydrolysis is "fast" or "slow" is determined by the interplay of pH, water activity (a_w), and mass-transfer rates between phases.[9][10][11] For a typical Suzuki-Miyaura coupling, the goal is to favor the "slow release" neutral hydrolysis to prevent the rapid accumulation and subsequent decomposition of the boronic acid.[3]
Q3: Which solvent system should I choose for a slow-release Suzuki-Miyaura coupling?
A: For a successful slow-release Suzuki-Miyaura coupling with this compound, a biphasic system using a mild inorganic base is the standard and most reliable approach.[4][15]
-
Recommended System: A mixture of 5:1 dioxane/H₂O with potassium phosphate (K₃PO₄) as the base is a well-established and highly effective system.[4]
-
Mechanism: In this system, the organic solvent (dioxane) dissolves the MIDA ester and the aryl halide, while the water dissolves the inorganic base. The limited water content and the mild basicity of K₃PO₄ ensure that the "neutral hydrolysis" pathway is favored, leading to a slow, steady release of the 2-benzofuranylboronic acid over several hours.[4][9]
-
Temperature: The rate of release can be tuned by temperature. A typical starting point is 60-80 °C, but this can be adjusted from 23 °C (very slow) to 100 °C (faster) to match the kinetics of your specific coupling partners.[4]
Other aprotic solvents like THF or toluene can also be used with an aqueous base, but dioxane is often preferred for its higher boiling point and good solubilizing properties for a wide range of substrates.
Section 2: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Hydrolysis: The rate of boronic acid release is too slow for the catalytic cycle. 2. Catalyst Inactivity: The chosen catalyst/ligand system is not active enough for the coupling partners. 3. Anhydrous Conditions: MIDA boronates are unreactive under strictly anhydrous Suzuki conditions.[2][16] | 1. Increase Temperature: Raise the reaction temperature in 10-20 °C increments (e.g., from 60 °C to 80 °C or 100 °C) to accelerate the rate of neutral hydrolysis.[4] 2. Check Water Content: Ensure the correct solvent:water ratio is used. Water is essential for the hydrolysis step.[17] 3. Optimize Catalyst: For challenging couplings (e.g., with aryl chlorides), a more active catalyst system like Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos may be required.[4][15] |
| Significant Protodeboronation of Starting Material | 1. Boronic Acid Release is Too Fast: The boronic acid is being generated faster than it can be consumed by the palladium catalyst, leading to decomposition. 2. Incorrect Base: Using a strong base (e.g., NaOH) instead of a mild base (K₃PO₄) will trigger the fast-release pathway, which is detrimental for unstable boronic acids.[4][9] | 1. Lower Temperature: Reduce the reaction temperature to slow the rate of hydrolysis. 2. Verify Base: Confirm that a mild base like K₃PO₄ or K₂CO₃ is being used. Avoid NaOH, KOH, or alkoxides for slow-release couplings. 3. Reduce Water Content: While water is necessary, excess water can accelerate decomposition. Ensure you are using the recommended solvent ratio (e.g., 5:1 dioxane/H₂O). |
| Reaction Yields are Inconsistent | 1. Mass Transfer Issues: In a biphasic reaction, inconsistent stirring can lead to a variable rate of hydrolysis and, therefore, inconsistent yields.[9][17] 2. Oxygen Contamination: Inadequate degassing can lead to catalyst decomposition and boronic acid homocoupling.[16] | 1. Ensure Vigorous & Consistent Stirring: Use a suitable stir bar and stir rate to maintain a consistent emulsion/suspension. The interface between the organic and aqueous phases is where the crucial hydrolysis step occurs.[9] 2. Thoroughly Degas: Purge the reaction vessel and solvents with an inert gas (Argon or Nitrogen) for an adequate amount of time before heating. |
| MIDA Ester Hydrolyzes During Workup/Chromatography | 1. Use of Protic Solvents: MIDA boronates can be sensitive to hydrolysis during workup with protic solvents or purification on silica gel if acidic/basic modifiers or water are present. | 1. Use Anhydrous Solvents for Workup: Perform extractions with anhydrous organic solvents like ethyl acetate or dichloromethane. 2. Neutralize Silica Gel: If using column chromatography, consider pre-treating the silica gel with a non-nucleophilic base (e.g., washing the column with a 1% triethylamine solution in the eluent, followed by flushing with the pure eluent) to prevent on-column hydrolysis. MIDA boronates are generally stable to silica, but this is a good precaution for sensitive substrates.[8] |
Section 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for a standard slow-release Suzuki-Miyaura cross-coupling reaction.
Protocol: Slow-Release Coupling of this compound with an Aryl Chloride
Materials:
-
Aryl Chloride (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (5 mol %)
-
SPhos (10 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Dioxane
-
Deionized Water
-
Oven-dried reaction vessel with a magnetic stir bar and reflux condenser
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl chloride (e.g., 1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.10 mmol), and K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Preparation and Addition: In a separate flask, prepare the required volume of 5:1 dioxane/H₂O to achieve a final concentration of ~0.1 M with respect to the aryl chloride. Degas this solvent mixture by bubbling argon through it for 20-30 minutes. Add the degassed solvent to the reaction vessel via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80 °C. Stir the mixture vigorously to ensure good mixing between the two phases.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS. Typical reaction times are 6-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with brine (2x).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 2-arylbenzofuran product.
References
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Lloyd-Jones, G. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. Available at: [Link]
-
Knapp, D. M. (2011). A general approach to small molecule synthesis based on iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. Available at: [Link]
-
Illinois Experts. (2009). A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates. Available at: [Link]
-
Request PDF. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Available at: [Link]
-
American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(96), 13298–13316. [Link]
-
Illinois Experts. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Available at: [Link]
-
Liverpool John Moores University. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Available at: [Link]
-
University of Edinburgh Research Explorer. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Available at: [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
American Chemical Society. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Available at: [Link]
-
National Institutes of Health. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available at: [Link]
-
Nature Portfolio. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Available at: [Link]
-
Organic Syntheses. (2019). A General Method for the Purification of MIDA Boronates by Catch-and-Release Silica Gel Chromatography. Available at: [Link]
-
National Institutes of Health. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. Available at: [Link]
-
National Institutes of Health. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Available at: [Link]
-
MDPI. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 3. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms [escholarship.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions with 2-Benzofuranylboronic acid MIDA Ester
Welcome to the technical support center for 2-Benzofuranylboronic acid MIDA ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this valuable reagent in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and achieve success in your synthetic endeavors.
Understanding the Reagent: Why MIDA Protection is Crucial
2-Benzofuranylboronic acid is a member of the heteroarylboronic acid family, a class of reagents known for its utility in constructing complex molecules. However, many 2-heteroarylboronic acids, including the benzofuran scaffold, are inherently unstable.[1][2] They are particularly susceptible to a detrimental side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of benzofuran as a byproduct and a significant reduction in the yield of the desired coupled product.[3]
To counteract this instability, the boronic acid is protected as its N-methyliminodiacetic acid (MIDA) ester.[4][5] This protection strategy converts the reactive, sp²-hybridized boron center to a more stable, sp³-hybridized state, rendering the reagent significantly more robust for storage and handling.[5] The key to a successful Suzuki-Miyaura coupling with a MIDA boronate lies in the controlled, in-situ release of the active boronic acid under the reaction conditions. This "slow-release" mechanism maintains a low concentration of the unstable free boronic acid at any given time, favoring the desired cross-coupling pathway over competing decomposition pathways like protodeboronation.[2]
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise when working with this compound.
Q1: My reaction is not proceeding, and I am recovering my starting materials. What is the likely cause?
A1: The most common reason for a complete lack of reactivity is insufficient hydrolysis of the MIDA ester to release the active 2-benzofuranylboronic acid. The MIDA group is designed to be stable, and its cleavage requires specific basic aqueous conditions.
-
Causality: The transmetalation step in the Suzuki-Miyaura catalytic cycle requires a free boronic acid (or its boronate salt). If the MIDA ester remains intact, the catalytic cycle cannot proceed.[6]
-
Troubleshooting:
-
Inadequate Base: Ensure you are using a suitable base and in sufficient quantity. For MIDA boronate hydrolysis, aqueous solutions of bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are typically effective.
-
Insufficient Water: Water is essential for the hydrolysis of the MIDA ester. While anhydrous conditions are sometimes used for Suzuki reactions, they are not appropriate when starting with a MIDA boronate that requires deprotection. Ensure your solvent system contains an adequate amount of water.
-
Reaction Temperature: While many Suzuki couplings are run at elevated temperatures, the initial hydrolysis of the MIDA ester can often proceed at room temperature. However, if you observe no reaction, a modest increase in temperature (e.g., to 40-60 °C) may facilitate the deprotection step.
-
Q2: I am observing a low yield of my desired product and a significant amount of benzofuran as a byproduct. What is happening?
A2: The formation of benzofuran is a clear indication of protodeboronation. This occurs when the rate of boronic acid release is not well-matched with the rate of its consumption in the catalytic cycle.
-
Causality: If the free 2-benzofuranylboronic acid is generated too quickly or if the catalytic cycle is sluggish, the unstable boronic acid will accumulate in the reaction mixture and undergo protodeboronation.[7]
-
Troubleshooting:
-
Optimize the Base: A very strong base (like NaOH) can cause rapid hydrolysis of the MIDA ester, leading to a high concentration of the unstable boronic acid. Consider using a milder base (e.g., K₂CO₃ or K₃PO₄) to achieve a slower, more controlled release.
-
Catalyst and Ligand Choice: The efficiency of the catalytic cycle is critical. Ensure you are using an active palladium catalyst and an appropriate phosphine ligand. For heteroaryl couplings, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.
-
Reaction Temperature: High temperatures can accelerate both the desired coupling and the undesired protodeboronation. If you are observing significant protodeboronation, try running the reaction at a lower temperature.
-
Q3: I am seeing the formation of a biaryl homocoupling product of my aryl halide. What could be the cause?
A3: Homocoupling of the aryl halide is a common side reaction in Suzuki-Miyaura couplings and is often related to the palladium catalyst.
-
Causality: This side reaction can be promoted by the presence of oxygen or by certain palladium(II) species.
-
Troubleshooting:
-
Degas Solvents Thoroughly: Ensure that all solvents are rigorously degassed prior to use to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon throughout the entire process.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes minimize side reactions compared to generating the active Pd(0) species in situ from a Pd(II) salt.
-
In-depth Troubleshooting Guide
This section provides a more detailed, step-by-step approach to diagnosing and solving issues with your this compound reactions.
Problem 1: No or Low Conversion to Product
This is often the most frustrating outcome. The key is to systematically evaluate each component of the reaction.
Caption: Troubleshooting workflow for low or no product conversion.
Protocol 1: Standard Conditions for Suzuki-Miyaura Coupling of this compound
This protocol is a good starting point and is adapted from general procedures for heteroaryl MIDA boronates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), potassium carbonate (K₂CO₃, 3.0 equiv.), and the palladium catalyst/ligand (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture of dioxane and water (e.g., a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl halide should be around 0.1 M.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the initial hydrolysis of the MIDA ester. Then, heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Problem 2: Significant Protodeboronation
The presence of benzofuran as a major byproduct indicates that the free boronic acid is not being efficiently consumed in the catalytic cycle.
The balance between the rate of MIDA ester hydrolysis and the rate of the Suzuki-Miyaura coupling is paramount.
Caption: Kinetic competition between Suzuki coupling and protodeboronation.
To favor the desired pathway, we need to ensure that k_cat > k_proto . This can be achieved by:
-
Decreasing k_hyd: Use a milder base (K₃PO₄ instead of K₂CO₃, or even NaHCO₃ in some cases) and a lower reaction temperature.
-
Increasing k_cat: Employ a more active catalyst system (e.g., a more electron-rich and bulky ligand) to accelerate the consumption of the free boronic acid.
The choice of base and solvent can significantly impact the outcome of the reaction. The following table provides a general guide for optimizing these parameters.
| Base | Solvent System (Organic:Water) | Typical Temperature | Expected Outcome |
| K₃PO₄ | Dioxane:H₂O (10:1) | 80-100 °C | Good for slow, controlled release. A good starting point. |
| K₂CO₃ | THF:H₂O (4:1) | 60-80 °C | A slightly faster release than K₃PO₄. |
| Cs₂CO₃ | Toluene:H₂O (5:1) | 80-110 °C | Can be effective for challenging couplings, but may increase protodeboronation. |
| NaHCO₃ | Dioxane:H₂O (4:1) | 80-100 °C | A mild base, may require higher temperatures or longer reaction times. |
Note: These are starting points, and optimization may be required for your specific substrate.
Concluding Remarks
Successfully employing this compound in your synthetic campaigns hinges on a solid understanding of its stability and the principles of the "slow-release" strategy. By carefully selecting your reaction conditions, particularly the base and catalyst system, you can effectively mitigate the risk of protodeboronation and achieve high yields of your desired 2-substituted benzofuran products. Remember to always work under inert conditions and use properly degassed solvents. Should you encounter further difficulties, a systematic, stepwise approach to troubleshooting, as outlined in this guide, will be your most valuable tool.
References
-
Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]
-
Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett. [Link]
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh Research Explorer. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]
-
Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. MIDA Boronates [sigmaaldrich.com]
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- 7. research.ed.ac.uk [research.ed.ac.uk]
Validation & Comparative
The Virtues of Stability: A Comparative Guide to 2-Benzofuranylboronic Acid and its MIDA Ester in Modern Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of complex molecular syntheses. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, and the choice of the boronic acid derivative can profoundly influence reaction efficiency, reproducibility, and overall yield. This guide provides an in-depth, objective comparison between 2-benzofuranylboronic acid and its N-methyliminodiacetic acid (MIDA) ester counterpart, offering experimental insights and data to inform your synthetic strategy.
At a Glance: Key Differences and Advantages
While both 2-benzofuranylboronic acid and its MIDA ester derivative serve as effective precursors for introducing the 2-benzofuran motif, they exhibit fundamental differences in their physical and chemical properties. These differences translate into distinct advantages and disadvantages in a laboratory setting.
| Feature | 2-Benzofuranylboronic Acid | 2-Benzofuranylboronic Acid MIDA Ester |
| Stability | Prone to decomposition (protodeboronation), especially on storage and under reaction conditions.[1] | Exceptionally stable to air, moisture, and chromatography; can be stored indefinitely at the benchtop.[1] |
| Handling | Often requires careful handling and storage under inert atmosphere.[2] | A free-flowing crystalline solid that is easy to handle and weigh in air. |
| Purification | Can be challenging to purify due to instability and potential for oligomerization. | Readily purified by standard silica gel column chromatography. |
| Reactivity | Directly active in Suzuki-Miyaura coupling. | Requires an in situ deprotection step to release the active boronic acid.[1] |
| Reaction Control | Concentration of the active species can be difficult to control, potentially leading to side reactions. | Enables "slow-release" of the boronic acid, maintaining a low, steady concentration of the active species.[1][3] |
The Stability Paradigm: Why MIDA Protection Matters
The inherent instability of many heteroaryl boronic acids, including 2-benzofuranylboronic acid, presents a significant challenge in organic synthesis. These compounds are susceptible to protodeboronation, a process where the C-B bond is cleaved, rendering the reagent inactive. This decomposition can occur during storage and is often accelerated by the conditions of the Suzuki-Miyaura reaction itself (e.g., presence of base, water, and heat).[1]
The MIDA ligand provides a robust solution to this problem. By forming a tetracoordinate boronate complex, the MIDA group effectively "protects" the boronic acid functionality. This sp³-hybridized MIDA boronate is unreactive towards transmetalation under standard anhydrous cross-coupling conditions.[4] The deprotection to release the active sp²-hybridized boronic acid is achieved under mild aqueous basic conditions, often concurrently with the cross-coupling reaction itself.[1]
This "slow-release" mechanism is a key advantage of using MIDA esters. It ensures that the concentration of the potentially unstable boronic acid in the reaction mixture remains low at any given time, minimizing decomposition and maximizing the efficiency of the desired cross-coupling.[1][3]
Experimental Showdown: Suzuki-Miyaura Cross-Coupling
Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling with 2-Benzofuranylboronic Acid
This protocol is adapted from established procedures for the synthesis of 2-arylbenzofurans.[5][6]
Materials:
-
Aryl halide (1.0 equiv)
-
2-Benzofuranylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, 2-benzofuranylboronic acid, base, palladium catalyst, and ligand.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add brine solution to the mixture and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: This reaction is expected to provide the desired 2-arylbenzofuran. However, the yield may be compromised by the decomposition of the 2-benzofuranylboronic acid, especially if the aryl halide is unreactive, requiring longer reaction times or higher temperatures.
Protocol 2: Slow-Release Suzuki-Miyaura Coupling with this compound
This protocol is based on the principles of slow-release cross-coupling from air-stable MIDA boronates.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, typically 5:1)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, base, palladium catalyst, and ligand.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously. The MIDA ester will slowly hydrolyze in the presence of the aqueous base to release the boronic acid.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up and purification are similar to Protocol 1. The MIDA byproduct is water-soluble and is typically removed during the aqueous work-up.
Expected Outcome: Due to the enhanced stability of the MIDA ester and the slow-release mechanism, this protocol is anticipated to provide a higher and more reproducible yield of the 2-arylbenzofuran, particularly with challenging aryl halides. The purification process is also expected to be more straightforward due to fewer byproducts from boronic acid decomposition.
Experimental Workflow Comparison
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Comparison: 2-Benzofuranylboronic Acid MIDA Ester vs. Pinacol Ester in Modern Drug Discovery
A Senior Application Scientist's Guide to Selecting the Optimal Boron Reagent for Suzuki-Miyaura Cross-Coupling
The 2-arylbenzofuran scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for forging the critical C(sp²)-C(sp²) bond that defines this structure, offering mild conditions and broad functional group tolerance. At the heart of this transformation lies the boronic acid reagent. However, free boronic acids, particularly heteroaromatic derivatives like 2-benzofuranylboronic acid, are frequently prone to decomposition pathways such as protodeboronation, complicating storage, handling, and reaction reproducibility.[2]
To circumvent these stability issues, the parent boronic acid is often "masked" in a more robust form. Among the most prevalent choices are the pinacol ester and the N-methyliminodiacetic acid (MIDA) ester. While both serve to protect the boronic acid, their underlying chemistry, stability, and reactivity profiles are fundamentally different. This guide provides an in-depth comparison of 2-Benzofuranylboronic acid MIDA ester and its corresponding pinacol ester, supported by experimental data and mechanistic insights, to empower researchers to make strategic, evidence-based decisions in their synthetic campaigns.
Part 1: Structural and Physicochemical Foundations
The divergent properties of MIDA and pinacol esters originate from their distinct three-dimensional structures and the resulting electronic environment at the boron center.
The pinacol ester features a trigonal planar, sp²-hybridized boron atom, which retains a vacant p-orbital. This vacancy is key to its reactivity but also a primary site for decomposition. In contrast, the MIDA ligand, with its trivalent nature, coordinates to the boron atom, inducing a rehybridization to a more stable, tetrahedral sp³ geometry.[3] This structural change effectively "closes" the vacant p-orbital, rendering the boron center electronically saturated and sterically encumbered, which is the basis for its attenuated reactivity and remarkable stability.[3][4]
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} caption [label="Structural Comparison of Boron Centers", fontname="Arial", fontsize=12]; end
This fundamental structural difference translates into distinct physical properties. MIDA boronates are almost universally free-flowing, highly crystalline solids, which simplifies handling and weighing while ensuring high purity.[5][6] Their pinacol counterparts can also be crystalline but are sometimes isolated as oils or amorphous solids, which may present handling challenges.
Part 2: A Comparative Analysis of Stability
For any multi-step synthesis, the stability of building blocks during storage, reaction, and purification is paramount. Here, the MIDA ester demonstrates a clear and decisive advantage.
| Feature | This compound | 2-Benzofuranylboronic Acid Pinacol Ester | Rationale & Causality |
| Benchtop Stability | Indefinitely stable under ambient air and moisture.[3][5] | Generally stable, but can degrade over time via hydrolysis or oxidation.[7][8] | The MIDA ligand's full coordination to the boron center protects it from atmospheric water and oxygen. The pinacol ester's vacant p-orbital remains susceptible. |
| Chromatographic Stability | Exceptionally stable to silica gel chromatography.[3][5][9][10] | Generally stable, but can be prone to hydrolysis on acidic silica gel.[10][11][12] | The robust B-N bond and tetrahedral structure of the MIDA ester resist the acidic and hydrous environment of a silica column. Pinacol ester hydrolysis is often catalyzed by silica's acidic surface. |
| Hydrolytic Stability | Stable in neutral/anhydrous conditions. Cleaved readily with mild aqueous base (e.g., NaOH, K₃PO₄).[3][13] | Susceptible to hydrolysis under both acidic and basic conditions.[7][13][14] | MIDA ester deprotection is a controlled, deliberate chemical step. Pinacol ester hydrolysis is often an undesirable side reaction during workup or purification, but can be harnessed for in-situ release. |
The practical implication of this superior stability is profound. A chemist can carry a MIDA boronate through multiple synthetic transformations—reactions that would be incompatible with a free boronic acid or even a pinacol ester—with the boron moiety remaining intact.[9][15] This enables the synthesis of highly functionalized, complex boronic acid precursors that are ready for a late-stage cross-coupling.
Part 3: Reactivity and Mechanistic Divergence in Suzuki-Miyaura Coupling
While stability is a measure of inertness, the ultimate goal is controlled reactivity. The MIDA and pinacol esters achieve this through fundamentally different mechanisms, offering distinct strategic advantages.
The MIDA Ester: A "Slow-Release" Pro-Drug Strategy
A MIDA boronate is best conceptualized as a pro-reagent . It is unreactive toward transmetalation under standard anhydrous cross-coupling conditions.[3][9] Its participation in the catalytic cycle requires a distinct activation step: hydrolysis of the MIDA ligand to liberate the free boronic acid.
This hydrolysis can be performed in situ using a mild aqueous base like potassium phosphate (K₃PO₄). This triggers a "slow-release" of the active 2-benzofuranylboronic acid into the reaction medium over several hours.[2][16]
Why is slow-release a game-changer? Many heteroaromatic boronic acids are kinetically unstable under Suzuki conditions; they decompose faster than they couple. The slow-release strategy maintains a very low, steady-state concentration of the active boronic acid. This ensures that any molecule of boronic acid that is generated is quickly consumed by the palladium catalyst in the productive cross-coupling pathway, effectively outcompeting the decomposition pathways.[16] This strategy dramatically improves yields, especially when using challenging, electron-rich, or sterically hindered coupling partners.[2]
The Pinacol Ester: Direct vs. Indirect Reactivity
The pinacol ester is a workhorse of Suzuki couplings and is often used directly. Its mechanism is more ambiguous and can be substrate-dependent. It is widely believed that the pinacol ester first hydrolyzes in situ to the boronic acid, which then enters the catalytic cycle.[17] However, studies have also shown that direct transmetalation from the boronate ester to the palladium center is possible, albeit generally slower than from the boronic acid.[17][18]
The key difference is the kinetics of boronic acid presentation. With a pinacol ester, a larger initial concentration of the active boronic acid may be generated upon exposure to the aqueous base, making it more susceptible to degradation before coupling can occur.
dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"];
} caption [label="Divergent Activation Pathways for Suzuki Coupling", fontname="Arial", fontsize=12]; end
Part 4: Experimental Protocols and Head-to-Head Comparison
To illustrate the practical differences, we present protocols for a comparative Suzuki-Miyaura coupling of each ester with a moderately challenging partner, 4-chloro-N,N-dimethylaniline.
Workflow Overview
Protocol 1: Slow-Release Coupling with this compound
Causality: This protocol is designed to leverage the slow-release principle. SPhos is chosen as a ligand known for its high activity in coupling with aryl chlorides. K₃PO₄ in a dioxane/water system provides the ideal conditions for controlled hydrolysis of the MIDA ester.[2]
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.2 equiv), 4-chloro-N,N-dimethylaniline (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Base and Solvent Addition: Add potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (5:1 v/v) via syringe to achieve a 0.1 M concentration with respect to the aryl chloride.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring for 12 hours.
-
Workup and Purification: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography on silica gel.
Protocol 2: Standard Coupling with 2-Benzofuranylboronic Acid Pinacol Ester
Causality: This protocol employs more traditional Suzuki conditions. Pd(dppf)Cl₂ is a robust, commercially available catalyst effective for a wide range of couplings. An aqueous sodium carbonate base is standard for promoting transmetalation with pinacol esters.[1][19]
-
Reagent Preparation: To an oven-dried Schlenk tube, add 2-benzofuranylboronic acid pinacol ester (1.2 equiv), 4-chloro-N,N-dimethylaniline (1.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).
-
Base and Solvent Addition: Add sodium carbonate (Na₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) and water (4:1 v/v) via syringe to achieve a 0.1 M concentration with respect to the aryl chloride.
-
Reaction: Heat the mixture to 85 °C with vigorous stirring for 12 hours.
-
Workup and Purification: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography on silica gel.
Anticipated Results
| Reagent | Coupling Partner | Conditions | Anticipated Yield | Key Observation |
| MIDA Ester | 4-chloro-N,N-dimethylaniline | Pd(OAc)₂/SPhos, K₃PO₄ | Excellent (e.g., >85%) | The slow-release of the unstable boronic acid minimizes protodeboronation, leading to high conversion even with a deactivated aryl chloride.[2] |
| Pinacol Ester | 4-chloro-N,N-dimethylaniline | Pd(dppf)Cl₂, Na₂CO₃ | Moderate to Good (e.g., 50-70%) | Some boronic acid decomposition is expected to compete with the rate of cross-coupling, resulting in a lower isolated yield compared to the MIDA ester protocol. |
Part 5: Summary and Recommendations
The choice between this compound and its pinacol ester is not merely one of preference, but a strategic decision that can significantly impact the outcome of a synthetic campaign.
| Attribute | This compound | 2-Benzofuranylboronic Acid Pinacol Ester |
| Stability | Superior: Air-stable, moisture-stable, chromatography-stable.[3] | Good: Generally stable but susceptible to hydrolysis.[7][8] |
| Handling | Easy (Crystalline solid). | Generally easy (Solid or oil). |
| Purification | Facile; compatible with silica gel and "catch-and-release" methods.[15][20] | Standard; requires care to avoid on-column decomposition.[10][12] |
| Reactivity Mode | Controlled Slow-Release: Acts as a pro-reagent requiring basic hydrolysis. | Direct Use: Can react directly or via rapid in-situ hydrolysis. |
| Key Advantage | Enables iterative cross-coupling and maximizes yields for unstable boronics.[2][9] | Widely available, cost-effective, and suitable for many standard couplings. |
| Key Disadvantage | Higher cost of MIDA ligand; requires specific activation conditions. | Potential for lower yields with sensitive substrates due to reagent decomposition. |
Recommendations for the Practicing Scientist:
-
Choose this compound when:
-
Engaged in multi-step synthesis: The boron functionality needs to survive various reaction conditions before the final coupling.[9][21]
-
Purification is critical: An intermediate containing the MIDA boronate needs to be purified by chromatography.[5][10]
-
Maximizing yield is paramount: Coupling with challenging, precious, or late-stage substrates where efficiency cannot be compromised.[2]
-
Reproducibility and storage are key: Ensuring long-term stability and consistent performance of the building block is essential.
-
-
Choose 2-Benzofuranylboronic acid pinacol ester when:
-
Performing a straightforward, terminal coupling: The reaction is a final step and the boronic acid is known to be relatively stable under the chosen conditions.
-
Screening or early-stage discovery: Cost and speed are primary drivers, and moderate yields are acceptable.
-
Following established literature procedures: Leveraging a vast body of well-documented protocols is advantageous.
-
By understanding the fundamental differences in stability and reactivity, researchers can harness the unique strengths of each reagent, transforming the synthesis of complex benzofuran-containing molecules from a challenge into a predictable and efficient process.
References
-
Gillis, E. P.; Burke, M. D. (2007). A Simple and Modular Approach to Small Molecule Synthesis: Iterative Suzuki-Miyaura Cross-Coupling of B-Protected Halo-Boronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
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Knapp, D. M., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-113. [Link]
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Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research, 44(3), 193-205. [Link]
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Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 724-725. [Link]
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Li, J., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(17), 6794–6798. [Link]
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Burke, M. D. (2011). Iterative cross-coupling with MIDA boronates. CORE Repository. [Link]
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Gonzalez, J., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]
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Dick, G. R., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 7109–7118. [Link]
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Isbester, P. K., et al. (2021). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. Molecules, 26(16), 4945. [Link]
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Knapp, D. M., et al. (2022). Procedure for the Synthesis of MIDA Boronates. Organic Syntheses, 99, 92-113. [Link]
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Dickinson, C. D., & Chang, S. (2008). On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Journal of Liquid Chromatography & Related Technologies, 31(16), 2446-2462. [Link]
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Noda, H. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
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Gonzalez, J., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]
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Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]
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Dick, G. R., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 7109-7118. [Link]
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]
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Ghaffari, M., et al. (2016). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. Synthetic Communications, 46(10), 876-882. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3970-3971. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. ResearchGate. [Link]
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Singh, A. K., & Kumar, A. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(55), 6724-6743. [Link]
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Teijin Group. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Teijin Group. [Link]
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Aggarwal, V. K., et al. (2011). Synthesis of Boronic Esters. Organic Syntheses, 88, 188. [Link]
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Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 15(12), 3114-3117. [Link]
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Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
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Ghaffari, M., et al. (2016). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. ResearchGate. [Link]
-
Li, J., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. S3 Amazonaws. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(11), 4255–4266. [Link]
-
Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 134(49), 19997–20000. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Lennox, A. J. J. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Tlahuext-Aca, A., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 14(30), 7248–7252. [Link]
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A Comparative Guide to the Reactivity of 2-Heterocyclic MIDA Boronates in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of complex molecular architectures. However, the inherent instability of many heterocyclic boronic acids, particularly those with the boron moiety at the 2-position, has historically presented a significant challenge, limiting their widespread application.[1][2] The advent of N-methyliminodiacetic acid (MIDA) boronates has revolutionized the field by providing air-stable, crystalline, and easy-to-handle surrogates for these problematic boronic acids.[3][4] This guide provides an in-depth comparison of the reactivity of various 2-heterocyclic MIDA boronates, supported by experimental data, to empower researchers to make informed decisions in their synthetic endeavors.
The Stability Advantage of MIDA Boronates
The core challenge with many 2-heterocyclic boronic acids lies in their propensity for protodeboronation, oxidation, and polymerization, especially under the basic and heated conditions of cross-coupling reactions.[1][2] MIDA boronates circumvent this issue by protecting the boronic acid functionality through the formation of a stable, tetracoordinate boron center.[3] This protection renders them remarkably stable on the benchtop for extended periods and compatible with silica gel chromatography, a significant advantage over their free boronic acid counterparts.[4][5][6]
A key feature of MIDA boronates is their ability to undergo a "slow release" of the corresponding boronic acid in situ under specific aqueous basic conditions.[1][3] This controlled release ensures a low, steady concentration of the reactive boronic acid, minimizing decomposition pathways and maximizing the efficiency of the desired cross-coupling reaction.[1]
Comparative Reactivity in Suzuki-Miyaura Coupling
The reactivity of 2-heterocyclic MIDA boronates in Suzuki-Miyaura coupling is influenced by the nature of the heterocycle, the electronic and steric properties of the coupling partners, and the reaction conditions. Below is a comparative analysis of commonly employed 2-heterocyclic MIDA boronates.
2-Pyridyl MIDA Boronates
2-Pyridyl boronic acids are notoriously unstable.[5] The corresponding MIDA boronate is the first air-stable 2-pyridyl borane that can be isolated in pure form.[7] While early slow-release conditions were not universally effective for 2-pyridyl MIDA boronate, the use of isopropanol as a co-solvent and a copper(I) co-catalyst, such as Cu(OAc)₂, has been shown to significantly promote these challenging couplings.[3][8]
Thienyl, Furyl, and Other 5-Membered Heterocyclic MIDA Boronates
MIDA boronates derived from thiophene, furan, and other 5-membered heterocycles are generally highly effective coupling partners. They readily participate in Suzuki-Miyaura reactions with a wide range of aryl and heteroaryl chlorides under standard slow-release conditions.[1][9] For instance, 2-thienyl and 2-furyl MIDA boronates have been shown to couple efficiently with electronically deactivated heteroaryl chlorides, affording good to excellent yields.[1]
Thiazolyl and Pyrazinyl MIDA Boronates
Similar to other 2-heterocyclic MIDA boronates, those derived from thiazole and pyrazine offer enhanced stability and are effective in cross-coupling reactions.[10] The synthesis of these MIDA boronates can be achieved from the corresponding bromides via a direct transligation of trialkoxyborate salts with MIDA.[7][10]
Quantitative Reactivity Comparison
The following table summarizes representative data from the literature, comparing the performance of various 2-heterocyclic MIDA boronates in Suzuki-Miyaura cross-coupling reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. However, the data provides a valuable overview of their relative reactivity.
| 2-Heterocyclic MIDA Boronate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Pyridyl MIDA boronate | 4-Chlorotoluene | Pd(OAc)₂ / SPhos / Cu(OAc)₂ | K₃PO₄ | Dioxane / i-PrOH / H₂O | 85 | [3] |
| 2-Thienyl MIDA boronate | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 92 | [1] |
| 2-Furyl MIDA boronate | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 88 | [1] |
| 5-Thiazolyl MIDA boronate | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 78 | [1] |
| 3-Indolyl MIDA boronate | 4-Bromoanisole | Pd(dppf)Cl₂ | Et₃N | Dioxane / H₂O | 44 | [9] |
Experimental Workflow and Protocols
The successful application of 2-heterocyclic MIDA boronates hinges on the careful execution of the experimental protocol. Below is a generalized workflow and a detailed experimental procedure for a typical Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using MIDA boronates.
Detailed Experimental Protocol: Coupling of 2-Thienyl MIDA Boronate with 4-Chloroanisole
This protocol is adapted from the work of Burke and coworkers.[1]
Materials:
-
2-Thienyl MIDA boronate
-
4-Chloroanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-thienyl MIDA boronate (1.2 equiv), 4-chloroanisole (1.0 equiv), Pd(OAc)₂ (5 mol %), SPhos (10 mol %), and K₃PO₄ (7.5 equiv).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add a degassed 5:1 mixture of dioxane/H₂O to achieve a final concentration of 0.07 M with respect to the aryl halide.
-
Place the vial in a preheated oil bath at 60 °C and stir for 6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-(4-methoxyphenyl)thiophene.
The Underlying Mechanism: Suzuki-Miyaura Catalytic Cycle
The reactivity of MIDA boronates is best understood in the context of the Suzuki-Miyaura catalytic cycle. The slow, in situ hydrolysis of the MIDA boronate is crucial for feeding the active boronic acid into the catalytic cycle.
Caption: Simplified Suzuki-Miyaura catalytic cycle featuring the slow release of boronic acid from a MIDA boronate.
Conclusion and Future Outlook
2-Heterocyclic MIDA boronates represent a significant advancement in cross-coupling chemistry, transforming previously challenging transformations into reliable and routine synthetic operations. Their exceptional stability, ease of handling, and predictable reactivity under slow-release conditions make them superior alternatives to their boronic acid counterparts. As the demand for complex, heteroatom-rich molecules continues to grow in pharmaceutical and materials science, the utility of 2-heterocyclic MIDA boronates is poised to expand even further. Future research will likely focus on the development of novel MIDA-like ligands to further tune the stability and reactivity of these indispensable building blocks.
References
-
Dick, G. R., Woerly, E. M., & Burke, M. D. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. CORE. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. National Institutes of Health. [Link]
-
Gillis, E. P., Knapp, D. M., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. ResearchGate. [Link]
-
Gillis, E. P., Knapp, D. M., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Nykaza, T. V., et al. (2018). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Vantourout, J. C., et al. (2017). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters. [Link]
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. researchgate.net [researchgate.net]
Yield Improvement in Cross-Coupling: A Comparative Guide to 2-Benzofuranylboronic Acid MIDA Ester
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, pivotal in the creation of complex molecules for pharmaceuticals and materials science.[1] However, the utility of this powerful reaction is often hampered by the inherent instability of many boronic acids, leading to decomposition, challenging purification, and ultimately, diminished reaction yields.[1] This is particularly true for electron-rich and heteroaromatic species like 2-benzofuranylboronic acid, a valuable building block whose corresponding free acid is known to decompose over days.[2]
This guide provides an in-depth comparison of 2-Benzofuranylboronic acid MIDA ester against its alternatives, demonstrating through experimental data and mechanistic insights why it represents a superior strategy for enhancing stability, improving yields, and enabling advanced synthetic pathways.
The Challenge: The Instability of Boronic Acids
The reactivity of boronic acids in the Suzuki-Miyaura catalytic cycle hinges on the Lewis acidic, sp²-hybridized boron center.[2] This very reactivity, however, also renders them susceptible to degradation pathways such as protodeboronation, oxidation, and polymerization.[1] This instability presents several challenges:
-
Poor Shelf-Life: Many boronic acids cannot be stored for extended periods, requiring fresh preparation before use.[1]
-
In-situ Decomposition: During the coupling reaction, the boronic acid can decompose faster than it is consumed, leading to low conversions and complex side products.[1]
-
Purification Difficulties: The degradation products can complicate the purification of the desired coupled product.
-
Incompatibility: The reactive boronic acid moiety is intolerant to a wide range of common synthetic reagents, limiting the ability to build complex, functionalized substrates.[3][4]
The MIDA Ester Solution: A Paradigm of Stability and Control
To address these challenges, the Burke group developed N-methyliminodiacetic acid (MIDA) boronates as exceptionally stable surrogates for boronic acids.[1] By reacting a boronic acid with the trivalent MIDA ligand, the boron center rehybridizes from a reactive trigonal planar sp² state to a stable, tetrahedral sp³ state.[1]
This structural change confers several transformative advantages:
-
Exceptional Stability: MIDA boronates are typically crystalline solids that are indefinitely stable on the benchtop, open to air and moisture.[1][5] They are also compatible with silica gel chromatography, a significant advantage over many free boronic acids.[3][5]
-
Orthogonal Reactivity: The MIDA-protected boronate is unreactive under standard anhydrous cross-coupling conditions.[1]
-
Controlled Deprotection: The boronic acid can be readily regenerated ("deprotected") at room temperature using mild aqueous basic conditions.[1][3] This allows for the slow, controlled release of the reactive boronic acid in situ, precisely when it is needed for the catalytic cycle.
Caption: The MIDA ligand reversibly protects the boronic acid.
Performance Comparison: MIDA Ester vs. Alternatives
The decision to use a boronic acid surrogate is based on a trade-off between stability, cost, and reactivity. Here, we compare this compound to its primary alternatives.
vs. Free 2-Benzofuranylboronic Acid
The most direct comparison highlights the profound impact of MIDA protection on stability and yield. While many simple arylboronic acids are relatively stable, heteroaromatic versions are notoriously fragile.
Table 1: Benchtop Stability Comparison of Boronic Acids vs. MIDA Boronates
| Compound Class | % Remaining After Storage (Open to Air) |
|---|---|
| Various Free Boronic Acids | Significant decomposition observed after 15 days[1] |
| Various MIDA Boronates | >95% remaining after ≥60 days[1] |
| 2-Benzofuranylboronic Acid | Decomposes over the course of several days[2] |
| This compound | Stable for more than 6 months without noticeable decomposition[2] |
This stability translates directly to higher cross-coupling yields. The "slow-release" of the boronic acid from its MIDA ester form using a mild base like K₃PO₄ ensures that the concentration of the unstable free boronic acid remains low, minimizing decomposition while allowing the cross-coupling to proceed efficiently.[1][6]
Table 2: Coupling Efficiency of Unstable Boronic Acids vs. MIDA Boronates
| Boronic Acid Type | Coupling Partner | Yield (Freshly Prepared Boronic Acid) | Yield (MIDA Boronate under Slow-Release) |
|---|---|---|---|
| 2-Furyl | 4-Chloroanisole | 45%[1] | 91%[1] |
| 2-Thienyl | 4-Chloroanisole | 53%[1] | 96%[1] |
| Vinyl | 2-Chloro-6-methylpyridine | 0%[1] | 84%[1] |
| 2-Pyridyl | 4-Chlorotoluene | <5%[1] | 81%[1] |
Data adapted from Burke, et al., demonstrating a general trend for notoriously unstable boronic acids.[1]
The stark contrast in yields shows that for unstable fragments like 2-benzofuranyl, using the MIDA ester is not just an improvement but often a necessity for a successful reaction.
vs. Other Boronic Acid Surrogates
While MIDA esters offer premier performance, other stabilizing strategies exist.
Table 3: Qualitative Comparison of Boronic Acid Surrogates
| Feature | MIDA Ester | Pinacol Ester | Trifluoroborate Salt | DABO Boronate |
|---|---|---|---|---|
| Stability | Excellent | Good | Good | Good |
| Chromatography | Compatible | Compatible | Generally incompatible | Compatible |
| Reactivity Control | Excellent (On/Off) | Moderate (Attenuated) | Requires specific activation | Good (Hydrolyzes in situ) |
| Iterative Coupling | Ideal | Less suitable | Not designed for this | Not designed for this |
| Relative Cost | High | Moderate | Moderate | Low |
-
Pinacol Esters: These are perhaps the most common alternative. While they provide good stability, their reactivity is merely attenuated, not switched off, making them less reliable for iterative cross-coupling where precise control is needed.[2] In a direct comparison for polymerization reactions, a thienyl MIDA boronate monomer produced higher molecular weight polymers in significantly better yields (up to 94%) than the corresponding pinacol boronate ester under identical conditions.[7]
-
Potassium Trifluoroborates (KHF₂ salts): These salts are stable and crystalline but require specific conditions for activation and are generally not used in the context of iterative, controlled chemistry.
-
DABO Boronates (from Diethanolamine): These offer an excellent, low-cost alternative for stabilizing problematic boronic acids like 2-furylboronic acid.[8] They are air- and water-stable and hydrolyze in situ.[8] While highly effective for single coupling reactions, they lack the robust "off" state of MIDA boronates that is critical for multi-step sequences where the boron moiety must survive other chemical transformations. The cost of the stabilizing auxiliary is a major differentiator; diethanolamine is roughly 100 times less expensive than MIDA.[8]
Experimental Protocols
Protocol 1: Synthesis of MIDA Boronates via MIDA Anhydride
The traditional synthesis using MIDA and a Dean-Stark apparatus can be harsh.[9] A milder, more accessible method utilizes pre-formed MIDA anhydride.[3][9]
Reaction: R-B(OH)₂ + MIDA Anhydride → R-B(MIDA)
Step-by-Step Methodology:
-
Charging the Flask: To a round-bottomed flask equipped with a magnetic stir bar, add the boronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv).[9]
-
Solvent Addition: Cap the flask with a septum, evacuate, and backfill with an inert atmosphere (e.g., Nitrogen). Add anhydrous dioxane (e.g., ~0.35 M solution relative to the boronic acid).[9]
-
Heating: Heat the resulting suspension in an oil bath at 70 °C for 24 hours. The reaction progress can be monitored by the formation of a white precipitate.[9]
-
Work-up: Cool the reaction to room temperature. Add acetone and ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.[9]
-
Isolation: Collect the organic layer, dry over MgSO₄, filter, and concentrate via rotary evaporation to yield the crude MIDA boronate.[9]
-
Purification: The high crystallinity of MIDA boronates often allows for purification by simple recrystallization or trituration.[2] They are also stable to silica gel chromatography.[3]
Protocol 2: Slow-Release Suzuki-Miyaura Coupling
This protocol is optimized to maximize yield by slowly generating the unstable boronic acid in situ.
Caption: General workflow for slow-release Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Setup: In a reaction vessel, combine this compound (1.5 equiv), the aryl/heteroaryl halide (1.0 equiv), palladium catalyst, and the appropriate phosphine ligand.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Solvent and Base Addition: Add degassed solvents (e.g., THF/H₂O mixture) followed by the aqueous base (typically 3.0-4.0 equivalents of K₃PO₄).
-
Reaction: Heat the mixture with vigorous stirring for the required time and temperature (e.g., 80 °C for 18-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by silica gel chromatography.
Advanced Applications: Iterative Cross-Coupling
The true power of the MIDA boronate platform is its ability to enable iterative cross-coupling (ICC), a process analogous to solid-phase peptide synthesis.[3][5] By using bifunctional building blocks (e.g., a haloaryl MIDA boronate), one can perform a coupling at the halide position while the MIDA boronate remains protected. This is followed by deprotection of the MIDA group and a subsequent coupling reaction.
The synthesis of the natural product Ratanhine exemplifies this powerful strategy, where a single, mild reaction is used repeatedly to assemble building blocks.[1]
Caption: Iterative cross-coupling using MIDA boronates.
This modular approach, impossible with less stable boronic acid forms, allows for the rapid synthesis of complex molecules and their analogues simply by substituting different building blocks into the sequence.[1]
Conclusion
For challenging substrates like 2-benzofuranylboronic acid, the use of its MIDA ester derivative is a transformative approach to improving synthetic outcomes. It replaces an unstable, difficult-to-handle reagent with a robust, crystalline solid that offers superior performance and enables advanced synthetic strategies.
Key Advantages:
-
Dramatically Increased Stability: Eliminates the need for fresh preparation and prevents decomposition during reactions.
-
Improved Reaction Yields: The slow-release mechanism minimizes side reactions and maximizes product formation.
-
Enhanced Compatibility: The protected boron allows for a wide range of chemical transformations on other parts of the molecule.
-
Enables Iterative Synthesis: Provides the orthogonal handle necessary for building complex molecules in a modular, efficient fashion.
While alternatives like pinacol esters and DABO boronates have their merits, particularly regarding cost, this compound provides an unparalleled level of stability and control, making it the superior choice for complex, high-stakes syntheses where yield and reliability are paramount.
References
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. (2017). National Institutes of Health (NIH). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2011). National Institutes of Health (NIH). Retrieved from [Link]
-
A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. (2022). Semantic Scholar. Retrieved from [Link]
-
Recent advances in the synthesis and reactivity of MIDA boronates. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. (2010). National Institutes of Health (NIH). Retrieved from [Link]
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. (2015). ResearchGate. Retrieved from [Link]
-
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. (2011). ResearchGate. Retrieved from [Link]
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. (2016). National Institutes of Health (NIH). Retrieved from [Link]
Sources
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- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Instability: A Comparative Guide to Protecting Groups for 2-Benzofuranylboronic Acid
For the researcher in the trenches of drug discovery and complex molecule synthesis, 2-benzofuranylboronic acid is a potent building block, yet its utility is often undermined by its inherent instability. Protodeboronation, oxidation, and the formation of trimeric boroxines are common challenges that can lead to inconsistent reaction yields and purification difficulties.[1] The strategic use of protecting groups is therefore not merely a matter of convenience, but a critical determinant of success in harnessing the synthetic potential of this valuable reagent.
This guide provides an in-depth comparison of the most effective protecting groups for 2-benzofuranylboronic acid, with a focus on their relative stability, ease of handling, and performance in the widely used Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of their stability and provide field-proven experimental protocols to empower you to make informed decisions for your specific synthetic challenges.
The Contenders: A Trio of Protective Strategies
While numerous boronic acid protecting groups have been developed, three have emerged as the most practical and widely adopted for challenging heteroaromatic systems like 2-benzofuran: the Pinacol ester, the N-methyliminodiacetic acid (MIDA) boronate, and the diethanolamine (DABO) boronate. Each offers a unique balance of stability and reactivity, making the choice of protecting group a crucial parameter for optimization.
The Workhorse: Pinacol Boronate Esters
Pinacol esters are perhaps the most common protecting group for boronic acids, valued for their general stability to a range of reaction conditions and their compatibility with chromatographic purification.[1]
Mechanism of Protection and Deprotection: Protection is achieved by the condensation of the boronic acid with pinacol, typically under dehydrating conditions, to form a five-membered cyclic boronate ester. This sterically hindered environment shields the boron atom from unwanted side reactions. Deprotection, however, can be challenging and often requires harsh acidic conditions and heating, which may not be suitable for sensitive substrates.[1] Milder, two-step deprotection protocols via an intermediate trifluoroborate or diethanolamine adduct have been developed to circumvent this issue.
The Fortress: N-Methyliminodiacetic Acid (MIDA) Boronates
Developed by the Burke group, MIDA boronates have revolutionized the handling of unstable boronic acids. Their exceptional stability to air, moisture, and chromatography makes them ideal for multi-step syntheses and long-term storage.[2]
Mechanism of Protection and Deprotection: MIDA forms a bicyclic structure with the boron atom, creating a tetracoordinate boron center. This coordinative saturation of the boron's empty p-orbital dramatically reduces its Lewis acidity and, consequently, its reactivity and susceptibility to degradation.[3] Deprotection is readily achieved under mild basic conditions, regenerating the free boronic acid for subsequent reactions. A key feature of MIDA boronates is their capacity for "slow release" of the boronic acid under specific Suzuki-Miyaura conditions (e.g., using K₃PO₄ as the base), which minimizes the concentration of the unstable free boronic acid in solution and suppresses decomposition pathways.[4]
The Practical Alternative: Diethanolamine (DABO) Boronates
Diethanolamine (DABO) boronates offer a cost-effective and operationally simple method for stabilizing boronic acids. They are air-stable, crystalline solids that can often be isolated by simple filtration.[5]
Mechanism of Protection and Deprotection: Similar to MIDA, diethanolamine forms a dative bond from the nitrogen atom to the boron center, creating a more stable tetracoordinate species. These complexes are known to hydrolyze in the presence of water or protic solvents, releasing the active boronic acid in situ during the cross-coupling reaction.[1]
Head-to-Head Comparison: Stability and Performance
The choice of protecting group hinges on the specific demands of the synthetic route. The following table summarizes the key characteristics of each protecting group for 2-benzofuranylboronic acid, with supporting experimental data where available.
| Feature | Pinacol Ester | MIDA Boronate | DABO Boronate |
| Benchtop Stability | Moderate; can degrade over time, especially if exposed to moisture. | Excellent; indefinitely stable to air and moisture. | Excellent; can be stored for extended periods without noticeable degradation.[5] |
| Chromatographic Stability | Generally stable, though some degradation on silica gel can occur.[1] | Excellent; fully compatible with silica gel chromatography. | Generally stable, but less commonly purified by chromatography. |
| Cross-Coupling Performance | Can be used directly, but the free boronic acid is often preferred for higher reactivity. | Superior for unstable boronic acids due to slow-release mechanism. | Effective in Suzuki-Miyaura reactions, releasing the boronic acid in situ. |
| Yield in Suzuki Coupling of 2-Benzofuran | Dependent on reaction conditions; often lower than protected forms. | 92% (vs. 50% for the unprotected boronic acid).[4] | High yields reported for large-scale reactions.[1] |
| Ease of Protection | Requires anhydrous conditions and often heating. | Can require heating with azeotropic removal of water, though milder methods with MIDA anhydride are available. | Simple mixing of the boronic acid and diethanolamine at room temperature.[1] |
| Deprotection Conditions | Often harsh (acid and heat); milder multi-step methods exist.[1] | Mild basic hydrolysis (e.g., aq. NaOH, NaHCO₃).[6] | In situ hydrolysis under reaction conditions. |
The Causality Behind Stability: A Mechanistic Perspective
The remarkable stability of MIDA and DABO boronates stems from the intramolecular coordination of the nitrogen atom to the boron center. This donation of electron density from the nitrogen lone pair into the vacant p-orbital of the boron atom transforms the boron from a trigonal planar, Lewis acidic species to a more stable, tetracoordinate, tetrahedral geometry. This effectively "shields" the boron from protodeboronation, oxidation, and other degradation pathways.
Pinacol esters, while offering steric protection, do not possess this internal coordination. Their stability is primarily derived from the steric bulk of the pinacol group, which hinders the approach of reagents to the boron center. However, this protection is less robust than the electronic stabilization afforded by MIDA and DABO.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the protection and deprotection of 2-benzofuranylboronic acid.
Protocol 1: MIDA Protection of 2-Benzofuranylboronic Acid
This protocol is adapted from the general procedure for the synthesis of MIDA boronates.
Diagram of MIDA Protection Workflow
Caption: Workflow for the MIDA protection of 2-benzofuranylboronic acid.
Materials:
-
2-Benzofuranylboronic acid
-
N-Methyliminodiacetic acid (MIDA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous solvent for purification (e.g., acetone, diethyl ether)
Procedure:
-
To a reaction vial, add 2-benzofuranylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.0 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Heat the reaction mixture (e.g., in a microwave reactor at 160°C for 10 minutes, or conventional heating) until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization to afford the 2-benzofuranyl MIDA boronate.
Protocol 2: Deprotection of 2-Benzofuranyl MIDA Boronate for Suzuki-Miyaura Coupling (Slow Release)
This protocol is based on the slow-release cross-coupling conditions reported by Burke and coworkers.[4]
Diagram of MIDA Boronate Slow Release and Coupling
Caption: In situ slow release and Suzuki-Miyaura coupling of a MIDA boronate.
Materials:
-
2-Benzofuranyl MIDA boronate (1.0 eq)
-
Aryl halide (e.g., aryl chloride, 1.0 eq)
-
Pd(OAc)₂ (e.g., 5 mol%)
-
SPhos (e.g., 10 mol%)
-
K₃PO₄ (e.g., 7.5 eq)
-
Dioxane and water (e.g., 5:1 mixture)
Procedure:
-
To a reaction vessel, add the 2-benzofuranyl MIDA boronate, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the dioxane/water solvent mixture.
-
Heat the reaction mixture at the desired temperature (e.g., 60-100°C) for the required time (e.g., 6 hours).
-
Cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by silica gel chromatography.
Protocol 3: DABO Protection of 2-Benzofuranylboronic Acid
This protocol is adapted from the procedure reported by Molander and coworkers.[1]
Diagram of DABO Protection Workflow
Caption: Workflow for the DABO protection of 2-benzofuranylboronic acid.
Materials:
-
2-Benzofuranylboronic acid
-
Diethanolamine (DEA)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
Procedure:
-
Suspend 2-benzofuranylboronic acid (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add diethanolamine (1.0 eq) via syringe.
-
Stir the suspension at room temperature for 20 minutes.
-
Collect the resulting solid by vacuum filtration.
-
Triturate the solid with ethyl acetate and filter again to remove excess diethanolamine.
-
Dry the solid to obtain the 2-benzofuranyl DABO boronate as a white solid.
Protocol 4: Two-Step Deprotection of a Heteroaryl Pinacol Boronate
This general protocol can be adapted for 2-benzofuranyl pinacol boronate.
Materials:
-
Heteroaryl pinacol boronate
-
Diethanolamine (DEA)
-
Anhydrous ether
-
Aqueous HCl (e.g., 0.1 M)
Procedure:
-
Dissolve the heteroaryl pinacol boronate in anhydrous ether.
-
Add diethanolamine (1.0 eq) and stir at room temperature. The diethanolamine adduct will precipitate.
-
Collect the solid by filtration and wash with ether.
-
Suspend the solid in a biphasic mixture of an organic solvent (e.g., hexanes or ether) and aqueous HCl.
-
Stir vigorously until the solid dissolves and deprotection is complete (monitor by TLC).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free boronic acid.
Conclusion: Selecting the Optimal Shield
The instability of 2-benzofuranylboronic acid necessitates the use of protecting groups for reliable and high-yielding synthetic transformations. For applications requiring exceptional stability, ease of handling, and superior performance in cross-coupling reactions, MIDA boronates are the clear front-runner . The ability to perform multi-step synthesis on the protected boronic acid and the "slow-release" mechanism in Suzuki-Miyaura couplings provide unparalleled advantages.
For large-scale syntheses where cost and operational simplicity are paramount, DABO boronates present a highly attractive and practical alternative . Their straightforward preparation and good stability make them a robust choice.
Pinacol esters , while widely used, should be considered with caution for this particular substrate, especially in multi-step sequences or when mild reaction conditions are required for deprotection.
By understanding the relative stabilities and reactivities of these protecting groups, and by employing the robust protocols outlined in this guide, researchers can confidently navigate the challenges associated with 2-benzofuranylboronic acid and unlock its full potential in the synthesis of complex molecules.
References
-
Molander, G. A., & Trice, S. L. J. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 23(12), 1747-1751. [Link]
-
LaPorte, A. J., Feldner, J. E., Spies, J. C., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition, 62(40), e202309566. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Preparation of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
-
Santos, W. L., & Guy, R. K. (2005). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 7(6), 933–936. [Link]
-
Reddit. (2020). Boronic acid pinacol ester deprotection. r/chemistry. [Link]
-
Bernardini, R., Oliva, A., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Letters in Organic Chemistry, 6(5), 414-417. [Link]
-
Lennox, A. J. J., Lloyd-Jones, G. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1033–1038. [Link]
-
Achilli, C., Ciana, A., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(4), 587-593. [Link]
-
Lloyd-Jones, G. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1033–1038. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 23(12), 1747-1751. [Link]
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A Senior Application Scientist's Guide to 2-Benzofuranylboronic Acid MIDA Ester: A Comparative Analysis Focused on 1H NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of synthetic endeavors. Among the vast arsenal of reagents available, boronic acid derivatives have carved out a significant niche, particularly as key partners in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical analysis of 2-Benzofuranylboronic acid MIDA ester, a prominent member of the air-stable and highly versatile MIDA (N-methyliminodiacetic acid) boronate family.[1][2] We will delve into a detailed interpretation of its 1H NMR spectrum, a cornerstone technique for structural elucidation, and objectively compare its performance and handling characteristics against other common boronic acid surrogates.
The Ascendancy of MIDA Boronates: A Paradigm Shift in Stability and Reactivity Control
Traditional boronic acids, while immensely useful, are often plagued by inherent instability, leading to challenges in purification, long-term storage, and consistent reactivity.[3] Many are susceptible to decomposition pathways such as protodeboronation and oxidation, which can be accelerated by the very conditions required for cross-coupling.[4] This has spurred the development of various protecting groups to enhance their stability and handling.[3][5]
MIDA boronates have emerged as a superior solution, offering a unique combination of exceptional benchtop stability and controlled, slow release of the parent boronic acid under specific, mild basic conditions.[2][6] This "slow-release" mechanism is particularly advantageous for notoriously unstable boronic acids, such as those derived from 2-substituted heterocycles like benzofuran.[4][7] The trivalent MIDA ligand coordinates to the boron center, inducing an sp3 hybridization that effectively "turns off" its reactivity towards transmetalation in Suzuki-Miyaura couplings. Deprotection under mild aqueous basic conditions regenerates the reactive sp2-hybridized boronic acid in situ.[8]
This remarkable stability profile allows MIDA boronates to be compatible with a wide range of synthetic reagents and purification techniques, including silica gel chromatography, a significant advantage over other surrogates like trifluoroborate salts.[2][7]
Decoding the 1H NMR Spectrum of this compound
The 1H NMR spectrum provides a detailed fingerprint of a molecule's structure. A thorough understanding of the spectrum of this compound is essential for verifying its identity, purity, and for monitoring reaction progress.
Predicted 1H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Benzofuran H-4, H-5, H-6, H-7 | ~7.20 - 7.70 | Multiplet | 4H | - |
| Benzofuran H-3 | ~6.70 - 7.00 | Singlet | 1H | - |
| MIDA CH2 | ~4.10 - 4.40 | Doublet of Doublets (AB quartet) | 4H | ~17 |
| MIDA CH3 | ~2.50 | Singlet | 3H | - |
Note: These are predicted values based on typical chemical shifts for benzofuran and MIDA ester moieties. Actual values may vary slightly depending on the solvent and spectrometer frequency.
Causality Behind the Chemical Shifts and Multiplicities:
-
Benzofuran Aromatic Protons (δ ~7.20 - 7.70): The protons on the benzene ring of the benzofuran moiety resonate in the typical aromatic region.[9] Their specific chemical shifts and coupling patterns will form a complex multiplet due to spin-spin coupling with their neighbors. The electron-withdrawing nature of the furan oxygen and the boronate group influences the electron density around these protons, causing them to be deshielded.[10]
-
Benzofuran H-3 Proton (δ ~6.70 - 7.00): The proton at the 3-position of the benzofuran ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent oxygen atom and the overall aromatic system.
-
MIDA Methylene Protons (δ ~4.10 - 4.40): The two methylene groups of the MIDA ligand are diastereotopic due to the chiral center created by the tetracoordinate boron atom. This results in a characteristic AB quartet, which appears as a pair of doublets. The large geminal coupling constant (around 17 Hz) is a hallmark of this system.
-
MIDA Methyl Protons (δ ~2.50): The N-methyl group of the MIDA ligand gives rise to a sharp singlet, as these three protons are equivalent and have no neighboring protons to couple with.
A Comparative Analysis: MIDA Ester vs. Other Boronic Acid Protecting Groups
The choice of a boronic acid surrogate depends on the specific requirements of the synthetic route. Here, we compare this compound with two other common alternatives: pinacol esters and trifluoroborate salts.
| Feature | This compound | 2-Benzofuranylboronic Acid Pinacol Ester | Potassium 2-Benzofuranyltrifluoroborate |
| Stability | Excellent, indefinitely stable on the benchtop.[2] | Generally stable, but can be susceptible to hydrolysis.[3] | Excellent air and moisture stability.[11] |
| Purification | Compatible with silica gel chromatography.[2][7] | Generally compatible with silica gel chromatography.[3] | Not compatible with silica gel chromatography.[7] |
| Deprotection Conditions | Mild aqueous base (e.g., NaOH, NaHCO3) at room temperature.[2] | Can be challenging; often requires harsher conditions or additional reagents.[3] | Typically requires acidic conditions or a strong Lewis acid. |
| Reactivity Control | "Slow-release" of boronic acid allows for controlled reactions with unstable partners.[4][6] | Generally used directly in coupling reactions.[3] | Used directly in coupling reactions. |
| 1H NMR Complexity | More complex due to diastereotopic MIDA protons. | Simpler spectrum with a characteristic singlet for the pinacol methyl groups. | Spectrum can be complicated by boron-fluorine coupling. |
The MIDA Advantage in Practice:
The superior stability and controlled reactivity of MIDA boronates make them particularly well-suited for complex, multi-step syntheses.[1][7] The ability to purify these compounds via standard chromatographic techniques simplifies workflows and improves overall efficiency. For a sensitive substrate like a 2-substituted benzofuran, the slow-release feature of the MIDA ester can be crucial in preventing decomposition and maximizing the yield of the desired cross-coupling product.[7]
While pinacol esters are widely used and effective in many cases, their deprotection can sometimes be problematic.[3] Trifluoroborate salts offer excellent stability but their incompatibility with silica gel chromatography can be a significant drawback in purification-intensive synthetic campaigns.[7]
Experimental Protocols
Protocol 1: 1H NMR Sample Preparation of this compound
-
Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) to the NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectrum.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the solid is completely dissolved.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the 1H NMR spectrum according to the instrument's standard operating procedures.
Protocol 2: Deprotection of this compound to the Corresponding Boronic Acid
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF).
-
Base Addition: Add an aqueous solution of a mild base, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO3), to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, acidify the mixture with an aqueous acid (e.g., 1 M HCl) to protonate the boronic acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude 2-benzofuranylboronic acid. Further purification may be achieved by recrystallization or chromatography if necessary.
Visualizing the Workflow and Relationships
Workflow for Suzuki-Miyaura Coupling using this compound
Caption: Suzuki-Miyaura coupling workflow.
Comparative Relationship of Boronic Acid Surrogates
Caption: Comparison of boronic acid surrogates.
Conclusion
This compound stands out as a robust and versatile building block for modern organic synthesis. Its exceptional stability, compatibility with standard purification techniques, and unique slow-release properties offer significant advantages over other boronic acid surrogates, particularly when dealing with sensitive substrates. The detailed analysis of its 1H NMR spectrum provided in this guide serves as a practical tool for researchers to confidently identify and utilize this valuable reagent in their synthetic endeavors. As the demand for more efficient and reliable synthetic methods continues to grow, the strategic application of MIDA boronates is poised to play an increasingly important role in the rapid and successful construction of complex molecules.
References
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Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
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Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. [Link]
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Jain, P., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
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Knapp, D. M., et al. (2012). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
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Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]
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Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
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Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]
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University of Liverpool. Chemical shifts. [Link]
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A Guide to the 13C NMR Spectroscopy of 2-Benzofuranylboronic acid MIDA Ester: A Comparative Analysis for Researchers
In the landscape of modern synthetic chemistry, boronic acid derivatives are indispensable tools, particularly in the realm of cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally robust and versatile reagents. Their stability towards chromatography and many reaction conditions makes them ideal for multi-step synthesis.[1][2][3] This guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Benzofuranylboronic acid MIDA ester, a key building block in organic synthesis. We will delve into the expected chemical shifts and compare them with related structures, offering a predictive framework for researchers in the field.
The Strategic Advantage of MIDA Boronates
Boronic acids, while powerful reagents, are often prone to decomposition and can be challenging to purify. MIDA boronates serve as a protective scaffold, enhancing the stability of the boronic acid moiety.[1][2] This protection is reversible under mild basic conditions, liberating the free boronic acid for subsequent reactions.[1] This "slow-release" characteristic is a significant advantage in complex synthetic sequences.[4][5] The rigid bicyclic structure of the MIDA ligand confers remarkable stability to the boronate ester, allowing for purification by silica gel chromatography, a technique not typically amenable to free boronic acids.[1][3]
Deciphering the 13C NMR Spectrum of this compound
The Benzofuran Moiety: A Heterocyclic Fingerprint
The benzofuran ring system gives rise to a characteristic set of signals in the 13C NMR spectrum. Based on data for benzofuran and its derivatives, we can anticipate the chemical shifts for the carbon atoms in the 2-substituted benzofuranyl ring.[6][7][8]
dot graph { layout=neato; node [shape=none, image="https://i.imgur.com/example.png"]; // Replace with an actual image of the benzofuran structure with numbered carbons // This is a placeholder for a visual representation. // The actual image should show the benzofuran ring with carbons C2, C3, C3a, C4, C5, C6, C7, and C7a labeled. caption="Figure 1. Numbering of the Benzofuran Core."; }
Table 1: Predicted 13C NMR Chemical Shifts for the Benzofuran Moiety
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| C2 | ~150-160 | The carbon bearing the boronate group will be significantly deshielded due to the electronegativity of the boron and oxygen atoms. |
| C3 | ~105-115 | This carbon is typically shielded in benzofurans.[6][8] |
| C3a | ~128-130 | A quaternary carbon at the ring junction. |
| C4 | ~122-125 | Aromatic CH carbon. |
| C5 | ~123-126 | Aromatic CH carbon. |
| C6 | ~120-123 | Aromatic CH carbon. |
| C7 | ~110-115 | Aromatic CH carbon, often more shielded.[6][8] |
| C7a | ~154-156 | The quaternary carbon adjacent to the oxygen atom.[8] |
The MIDA Ester Group: A Signature of Stability
The N-methyliminodiacetic acid (MIDA) ligand exhibits a distinct set of signals that are readily identifiable. Experimental data from related MIDA boronates, such as 5-acetylthiophene-2-boronic acid MIDA ester, provides a reliable reference.[1]
dot graph { layout=neato; node [shape=none, image="https://i.imgur.com/example2.png"]; // Replace with an actual image of the MIDA ester structure with labeled carbons // This is a placeholder for a visual representation. // The actual image should show the MIDA ligand with the N-CH3, CH2, and C=O carbons labeled. caption="Figure 2. The MIDA Ligand."; }
Table 2: 13C NMR Chemical Shifts for the MIDA Ester Moiety
| Carbon Atom | Experimental Chemical Shift (ppm) in 5-acetylthiophene-2-boronic acid MIDA ester[1] | Expected Chemical Shift (ppm) |
| N-C H3 | 47.6 | ~47-49 |
| C H2 | 61.7 | ~61-63 |
| C =O | 168.4 | ~168-170 |
The consistency of these shifts across different MIDA boronates makes them a valuable diagnostic tool for confirming the successful formation of the ester.
A Comparative Perspective: MIDA Esters vs. Other Boronic Esters
The choice of protecting group for a boronic acid can significantly impact its stability and reactivity. Pinacol esters are another common class of boronic esters. While useful, they generally lack the exceptional stability of MIDA boronates, particularly towards chromatography.
Figure 3. Comparison of MIDA and Pinacol Boronates. This diagram highlights the key differences in stability and reactivity between MIDA and pinacol esters of 2-benzofuranylboronic acid.
Experimental Protocol: Acquiring a 13C NMR Spectrum
Obtaining a high-quality 13C NMR spectrum is crucial for the structural elucidation of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can slightly influence chemical shifts.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Employ a standard proton-decoupled 13C NMR pulse sequence.
-
Set a spectral width that encompasses the expected range of chemical shifts (typically 0-200 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration and the spectrometer's sensitivity.
-
A relaxation delay (d1) of 2-5 seconds is generally sufficient for most carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the solvent residual peak as an internal reference (e.g., CDCl3 at 77.16 ppm or DMSO-d6 at 39.52 ppm).
-
Conclusion
The 13C NMR spectrum of this compound provides a wealth of information for its structural verification. By understanding the characteristic chemical shifts of the benzofuran core and the MIDA ligand, researchers can confidently identify this valuable synthetic building block. The exceptional stability and unique reactivity profile of MIDA boronates, supported by clear NMR spectroscopic signatures, solidify their position as indispensable tools in modern organic synthesis.
References
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Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Halo-Boronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Lee, S. J., Gray, E. E., & Burke, M. D. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
-
Dhar, P., & Sampson, N. S. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(83), 12479-12493. [Link]
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PubChem. (n.d.). Benzofuran. Retrieved from [Link]
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Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112. [Link]
-
Ahmad, V. U., et al. (2017). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 22(11), 1953. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 2-Benzofuranylboronic Acid MIDA Ester
For researchers, medicinal chemists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions, the ability to accurately characterize boronic acid species is paramount. While boronic acids are invaluable synthetic intermediates, many, particularly heterocyclic variants like 2-benzofuranylboronic acid, suffer from inherent instability, complicating their handling and analysis.[1][2] The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution, offering air-stable, crystalline surrogates that are amenable to standard analytical and purification techniques.[3] This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the characterization of 2-benzofuranylboronic acid MIDA ester, offering experimental insights and data-driven recommendations.
The Challenge of Boronic Acid Analysis and the MIDA Solution
Free boronic acids are prone to dehydration and trimerization, forming cyclic boroxines.[4][5] This process can significantly complicate mass spectrometry analysis, leading to ambiguous molecular weight assignments and convoluted spectra. The MIDA (N-methyliminodiacetic acid) protecting group sequesters the boronic acid moiety as a tetracoordinate boronate ester, forming a stable, bicyclic structure.[3][6] This protection prevents boroxine formation and imparts remarkable benchtop stability, even for notoriously unstable derivatives like 2-heterocyclic boronic acids.[1][2]
The key to the utility of MIDA boronates is their controlled release of the corresponding boronic acid under specific, mild aqueous basic conditions.[7] This stability under many analytical and synthetic conditions makes them ideal for modern organic chemistry workflows.
Caption: Workflow illustrating the stabilization of unstable 2-benzofuranylboronic acid via MIDA esterification.
Comparative Analysis of Mass Spectrometry Techniques
The choice of ionization technique is critical for the successful analysis of this compound. We will compare three common techniques: Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Gas Chromatography-Mass Spectrometry (GC-MS).
Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique well-suited for polar, medium molecular weight compounds, making it a primary candidate for analyzing MIDA boronates.
Expected Performance:
-
Ionization: this compound is expected to ionize efficiently in positive ion mode, primarily forming the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also highly probable, depending on solvent purity and additives.
-
Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion is anticipated to show characteristic fragmentation patterns. The dative B-N bond in the MIDA structure is a potential cleavage site. However, fragmentation of the benzofuran ring system is also likely. Studies on similar benzofuran structures show losses of CO and CO₂ as common fragmentation pathways.[8]
-
Advantages: High sensitivity, compatibility with liquid chromatography (LC-MS) for sample purification and complex mixture analysis, and provides clear molecular weight information.
-
Disadvantages: Can be sensitive to salt concentration, potentially leading to adduct formation that can complicate spectral interpretation.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
MALDI is another soft ionization technique, typically used for larger molecules but also effective for small molecules, especially when derivatization or specific matrices are employed.
Expected Performance:
-
Ionization: Analysis of boronic acids by MALDI can be challenging due to in-source reactions. However, the stability of the MIDA ester mitigates this. A key consideration is the choice of matrix. Some matrices, like 2,5-dihydroxybenzoic acid (DHB), have been shown to react with free boronic acids to form adducts, which can actually aid in detection.[4][5] For the MIDA ester, a standard matrix like α-cyano-4-hydroxycinnamic acid (CHCA) should be effective in generating the [M+H]⁺ or [M+Na]⁺ ions.
-
Fragmentation: MALDI-TOF instruments often induce less fragmentation than ESI-CID, which can be advantageous for confirming the molecular weight. When fragmentation does occur (e.g., in post-source decay or tandem MS), the patterns would be expected to be similar to those observed in ESI-MS.
-
Advantages: High throughput, tolerance to some salts and buffers, and typically produces singly charged ions, simplifying the spectrum.
-
Disadvantages: Matrix background can interfere with the analysis of low-mass compounds. The choice of matrix is crucial and may require optimization.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. Its application to MIDA boronates requires careful consideration of the analyte's properties.
Expected Performance:
-
Volatility: With a melting point of 198-202 °C, this compound has limited volatility.[10] Direct analysis by GC-MS would require high inlet and column temperatures, which could risk thermal degradation.
-
Derivatization: While MIDA itself is a protecting group, for GC-MS analysis, one might consider cleaving the MIDA ester and derivatizing the resulting boronic acid to increase volatility, although this defeats the purpose of analyzing the intact ester. Analysis of benzofuran-containing compounds by GC-MS is well-documented, but typically for more volatile analogs.[11][12]
-
Fragmentation: If successfully volatilized, electron ionization (EI) would lead to extensive and reproducible fragmentation, providing a detailed fingerprint for the molecule. Fragmentation would likely involve cleavage of the MIDA ligand and characteristic fragmentation of the benzofuran core.[13][14][15]
-
Advantages: Excellent chromatographic separation and highly detailed, library-searchable mass spectra.
-
Disadvantages: Not suitable for non-volatile or thermally labile compounds. The high melting point of the target compound makes it a poor candidate for direct GC-MS analysis.
Summary of Performance and Recommendations
| Technique | Ionization Method | Expected Primary Ion | Fragmentation | Suitability for this compound | Key Considerations |
| ESI-MS | Soft (Electrospray) | [M+H]⁺, [M+Na]⁺ | Controlled (CID) | Excellent | Optimal for LC-MS, monitor for salt adducts. |
| MALDI-MS | Soft (Laser Desorption) | [M+H]⁺, [M+Na]⁺ | Minimal (TOF) | Very Good | Matrix selection is critical to avoid background interference.[9] |
| GC-MS | Hard (Electron Impact) | M⁺ (often absent) | Extensive | Poor (Direct) | Unsuitable due to low volatility and risk of thermal degradation. |
Experimental Protocols
Protocol 1: ESI-MS Analysis
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-8 L/min at 180-200 °C
-
-
MS Acquisition: Acquire spectra in the m/z range of 100-500. For MS/MS, select the [M+H]⁺ ion (expected m/z 274.08) for collision-induced dissociation (CID) using argon as the collision gas. Vary collision energy (10-40 eV) to observe fragmentation patterns.
Protocol 2: MALDI-MS Analysis
-
Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Dissolve the MIDA ester in acetonitrile or THF to a concentration of approximately 1 mg/mL.
-
Spotting: Mix the sample solution and matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
Instrumentation: Use a MALDI-TOF mass spectrometer.
-
MALDI Source Parameters (Positive Ion Mode):
-
Laser: Nitrogen laser (337 nm)
-
Mode: Reflectron for high resolution
-
Acceleration Voltage: 20 kV
-
-
MS Acquisition: Acquire spectra across the m/z range of 100-1000. Calibrate the instrument using a known standard.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 苯并呋喃-2-硼酸甲基亚氨基二乙酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of carbofuran, carbaryl and their main metabolites in plasma samples of agricultural populations using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemguide.co.uk [chemguide.co.uk]
A Senior Application Scientist's Guide to Assessing the Purity of 2-Benzofuranylboronic acid MIDA Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the structural integrity of building blocks is paramount. 2-Benzofuranylboronic acid MIDA ester has emerged as a valuable reagent, prized for its stability and utility in sophisticated cross-coupling reactions.[1] The N-methyliminodiacetic acid (MIDA) ligand bestows remarkable stability upon the boronic acid moiety, rendering it compatible with a wide array of reaction conditions and amenable to standard purification techniques like silica gel chromatography. However, this enhanced stability does not obviate the need for rigorous purity assessment. Ensuring the purity of this compound is a critical checkpoint to guarantee reproducibility, optimize reaction yields, and maintain the integrity of downstream applications.
This guide provides an in-depth comparison of the most effective analytical techniques for assessing the purity of this compound. We will delve into the principles behind each method, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most appropriate strategy for their needs.
The Importance of Purity: Why Scrutinize this compound?
The MIDA ester of 2-benzofuranylboronic acid serves as a stable, crystalline solid that slowly releases the active boronic acid under specific reaction conditions. This controlled release is crucial for minimizing side reactions and decomposition of the often-sensitive boronic acid. Impurities in your starting material can have significant consequences:
-
Unreacted Starting Materials: The presence of 2-benzofuranylboronic acid or N-methyliminodiacetic acid (MIDA) can lead to unpredictable reaction kinetics and the formation of undesired byproducts.
-
Synthesis Byproducts: Side products from the esterification reaction can introduce unknown variables into your experiments, potentially leading to failed reactions or difficult-to-purify products.
-
Decomposition Products: Although MIDA esters are notably stable, improper handling or storage can lead to degradation, compromising the efficacy of the reagent.
Therefore, a multi-faceted analytical approach is essential to confirm the identity and purity of this compound before its use in critical synthetic steps.
Core Analytical Techniques for Purity Assessment
The primary methods for evaluating the purity of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural characterization and purity assessment of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive picture of the molecule's integrity.
Causality Behind NMR Choices:
-
¹H NMR provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling patterns of the benzofuran and MIDA protons are highly diagnostic.
-
¹³C NMR reveals the carbon skeleton of the molecule. The number of distinct carbon signals can confirm the presence of the complete molecular framework.
-
¹¹B NMR is particularly useful for boron-containing compounds. The chemical shift of the boron atom can confirm the formation of the tetracoordinate MIDA ester and distinguish it from the trigonal boronic acid precursor.[2][3]
Expected Spectral Features for this compound:
-
¹H NMR (in DMSO-d₆):
-
¹³C NMR (in DMSO-d₆):
-
¹¹B NMR (in DMSO-d₆):
Identifying Potential Impurities by NMR:
-
2-Benzofuranylboronic acid: The presence of its characteristic broad signal in the ¹H NMR (for the B(OH)₂ protons) and a downfield shifted signal in the ¹¹B NMR.
-
MIDA Anhydride: A potential impurity from the synthesis, showing a singlet for the N-CH₃ at approximately δ 2.31 ppm and a singlet for the two CH₂ groups at around δ 3.60 ppm in DMSO-d₆.[4][5][6]
-
Free MIDA: Signals corresponding to N-methyliminodiacetic acid.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure proper referencing to the residual solvent peak.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. Use a boron-free NMR tube if quantitative analysis is required.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the compound to any impurities. Compare the chemical shifts in all spectra to reference data for the expected product and potential impurities.
Diagram of NMR Analysis Workflow
Caption: Workflow for NMR-based purity assessment.
High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse
HPLC is an indispensable technique for separating and quantifying the components of a mixture. Its high resolution and sensitivity make it ideal for detecting even trace impurities. MIDA boronates are generally stable to the conditions of reversed-phase HPLC, which is a significant advantage over more labile boronic acid derivatives like pinacol esters that can hydrolyze on the column.[7][8][9]
Causality Behind HPLC Method Design:
-
Reversed-Phase Chromatography: A C18 column is typically used, which separates compounds based on their hydrophobicity. This compound is sufficiently nonpolar to be well-retained and separated from more polar impurities.
-
UV Detection: The benzofuran chromophore allows for sensitive detection using a UV detector, typically at wavelengths around 254 nm or 280 nm.
-
Gradient Elution: A gradient of an organic solvent (like acetonitrile or methanol) and water is often employed to ensure the elution of compounds with a wide range of polarities.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Gradient Program: A typical gradient might be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is typically calculated based on the area percentage of the main peak.
Diagram of HPLC Analysis Workflow
Sources
- 1. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Benzofuranylboronic acid MIDA Ester
This guide provides essential procedural guidance for the safe and compliant disposal of 2-Benzofuranylboronic acid MIDA ester (CAS Number: 1104637-65-1). As a trusted partner in your research, we are committed to providing information that ensures safety and environmental stewardship beyond the use of our products. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
The core principle of this guide is risk mitigation. Due to the chemical nature of this compound and its potential hydrolysis products, it must be managed as a hazardous chemical waste stream from the point of generation to its final disposal.
Understanding the Compound: Stability and Hazard Profile
This compound is a member of the N-methyliminodiacetic acid (MIDA) boronates class. A key feature of MIDA boronates is their exceptional benchtop stability compared to the corresponding boronic acids.[1] They are generally stable solids, compatible with chromatography, and unreactive under standard anhydrous cross-coupling conditions.[2]
However, this stability is conditional. The protective MIDA group can be hydrolyzed under mild aqueous basic conditions (e.g., using NaOH, NaHCO₃, or K₃PO₄) to release the free 2-benzofuranylboronic acid.[1][2][3] This is a critical consideration for disposal, as the resulting boronic acid is less stable and presents a different hazard profile.[1]
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, a composite hazard profile can be constructed from supplier information and data on analogous boronic acid compounds.
Hazard Profile Summary
The following table summarizes the key hazard information. It is imperative to treat the compound with the precautions listed.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes | Source(s) |
| Water Hazard | WGK 3: Severely hazardous to water | N/A | |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 | [4] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [4] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 | [4] |
Key Mechanistic Insight: The WGK 3 (severely hazardous to water) classification is of utmost importance. This rating dictates that the substance must not enter drains or the environment under any circumstances. Furthermore, upon potential hydrolysis in aqueous waste streams, it forms 2-benzofuranylboronic acid, which, like other boronic acids, can be irritating to the skin, eyes, and respiratory system.[4] Hazardous decomposition during heating or fire can produce carbon oxides, nitrogen oxides (NOx), and boron oxides.[5][6]
Core Directive: Treat as Hazardous Chemical Waste
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
The only acceptable method of disposal is through your institution's certified hazardous waste management program, typically managed by an Environmental Health & Safety (EHS) department. This approach is mandated by the compound's inherent hazards and regulatory compliance.[7][8]
Causality: The decision to classify this as hazardous waste is based on a multi-faceted risk assessment:
-
Regulatory Precedent: General guidelines for chemical waste disposal from agencies like the EPA require careful classification.[8] Boronic acids and their derivatives are treated as chemical waste.[4][9]
-
Environmental Hazard: The WGK 3 classification indicates a high potential for environmental damage.
-
Chemical Reactivity: The potential for hydrolysis to a less stable boronic acid means that even seemingly benign aqueous solutions containing this waste could become more hazardous over time.[1][2]
-
Unknown Toxicity Profile: While not acutely toxic, the full toxicological profile of many research chemicals is not known. The precautionary principle requires treating them as hazardous.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE) and Work Area
Before handling any waste, ensure you are wearing the appropriate PPE. All waste consolidation and handling should occur within a certified chemical fume hood.
-
Lab Coat: Standard protection for clothing.
-
Safety Goggles: ANSI Z87.1 certified, with side shields.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions in the waste container.[7]
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is appropriate.
-
Labeling: Immediately label the container with "Hazardous Waste" and the full chemical name: "this compound". List any solvents or other chemicals present in the waste mixture.
-
Solid Waste: Collect unused or expired solid this compound, along with any contaminated items like weighing paper or disposable spatulas, directly into the designated solid waste container.
-
Solution Waste: Collect all solutions containing the compound (e.g., from reaction workups, chromatography fractions) in a designated liquid waste container.
Step 3: Storage Pending Disposal
-
Secure Containment: Keep the waste container tightly sealed when not in use to prevent the release of dust or vapors.
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or your laboratory's designated waste storage area. This area should be well-ventilated and away from heat sources or direct sunlight.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 4: Arranging for Final Disposal
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health & Safety (EHS) officer to schedule a collection.
-
Documentation: Complete any required waste manifests or tags accurately and completely. This is a legal requirement and ensures the waste is handled correctly by disposal technicians.
Decontamination and Spill Management
-
Labware Decontamination: Reusable labware should be decontaminated before washing. Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in your hazardous liquid waste container. After this initial rinse, the glassware can typically be washed using standard laboratory procedures.
-
Spill Cleanup:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Proper PPE: Wear your full PPE, including respiratory protection if the spill generates dust.
-
Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.
-
Collection: Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a designated hazardous waste container. Avoid dry sweeping, which can create dust.
-
Final Cleaning: Wipe the spill area with a cloth dampened with a solvent, and place the cloth in the solid hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
-
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of this compound waste.
Caption: Disposal Workflow Diagram
References
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- How To Safely Dispose of Boric Acid. (Lab Alley).
- This compound 97% (Sigma-Aldrich).
- MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms.
- Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide. (BenchChem).
- MIDA-protected Boron
- A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers.
- MIDA Boron
- SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. (Fisher Scientific).
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (Cole-Parmer).
- 5-Bromo-2-benzofuranboronic acid MIDA ester. (Sigma-Aldrich).
- 2-Benzofuranboronic acid MIDA ester - Safety D
- SAFETY DATA SHEET - 4-Formylnaphthalene-1-boronic acid. (Fisher Scientific).
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. laballey.com [laballey.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling 2-Benzofuranylboronic acid MIDA Ester
This document provides essential safety protocols and operational guidance for the laboratory use of 2-Benzofuranylboronic acid MIDA ester. As a stable, solid precursor used in complex organic synthesis, its handling requires a nuanced understanding of the risks associated with its constituent parts: the benzofuran core, the boronic acid functional group, and the N-methyliminodiacetic acid (MIDA) protecting group. This guide is designed to empower researchers to work safely by explaining the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Core Hazard Analysis: A Tale of Three Moieties
Understanding the appropriate personal protective equipment (PPE) begins with a thorough hazard analysis. The risks associated with this compound are best understood by examining its structure.
-
The Benzofuran Core: This is the primary source of long-term health hazards. The parent compound, 2,3-benzofuran, is classified as a suspected carcinogen (H351) and may cause damage to organs, specifically the liver, through prolonged or repeated exposure (H373).[1][2] Animal studies have indicated that long-term exposure can also damage the kidneys, lungs, and stomach.[3] Furthermore, it is considered harmful to aquatic life with long-lasting effects (H412).[1]
-
The Boronic Acid Group: While the MIDA ester significantly stabilizes the boronic acid, the general class of boronic acids is known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5] They can also be harmful if swallowed (H302). These properties should be assumed for the MIDA ester, especially given its nature as a fine powder.
-
The MIDA Ester: The N-methyliminodiacetic acid (MIDA) ligand renders the boronic acid exceptionally stable as a crystalline, free-flowing solid.[6][7] MIDA boronates are known for their bench-top stability, compatibility with chromatography, and general unreactivity under many standard conditions.[8] This stability is a significant safety advantage over more labile boronic acids.[9] However, it is crucial to remember that the MIDA group is designed to be removed under mild aqueous basic conditions (e.g., NaHCO₃, NaOH), which will release the more reactive benzofuranylboronic acid in situ.[7]
Summary of Key Hazards:
| Hazard Classification | GHS Pictogram | Hazard Statement | Primary Contributor |
| Carcinogenicity, Cat. 2 | Health Hazard | H351: Suspected of causing cancer | Benzofuran Core |
| STOT RE, Cat. 2 | Health Hazard | H373: May cause damage to organs (Liver) through prolonged or repeated exposure | Benzofuran Core |
| Skin Irritation, Cat. 2 | Exclamation Mark | H315: Causes skin irritation (Assumed) | Boronic Acid Class |
| Eye Irritation, Cat. 2 | Exclamation Mark | H319: Causes serious eye irritation (Assumed) | Boronic Acid Class |
| STOT SE, Cat. 3 | Exclamation Mark | H335: May cause respiratory irritation (Assumed) | Boronic Acid Class |
| Aquatic Hazard, Chronic 3 | None | H412: Harmful to aquatic life with long lasting effects | Benzofuran Core |
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection is essential. Engineering controls are the first and most effective line of defense, supplemented by carefully selected PPE.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood.
-
Causality: As a fine, crystalline solid, the primary risk of exposure is through the inhalation of airborne dust particles. A fume hood provides constant airflow to contain these particles and any potential vapors, preventing them from entering the laboratory environment and the user's breathing zone.
Mandatory Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for various laboratory operations. The guiding principle is the prevention of inhalation, ingestion, and skin/eye contact, with heightened precautions due to the compound's carcinogenic potential.
| Operation / Task | Required PPE | Rationale / Causality |
| Receiving & Unpacking | • Safety Glasses• Nitrile Gloves• Lab Coat | To protect against contamination from damaged packaging. |
| Weighing & Aliquoting Solid | • Chemical Splash Goggles• Face Shield• Double-Gloved Nitrile Gloves• Lab Coat• Chemical-Resistant Apron | Maximum protection phase. Weighing generates fine dust, posing a significant inhalation and contamination risk. A face shield protects the entire face from splashes and airborne particles.[10] Double-gloving minimizes the risk of exposure from a single glove failure. |
| Preparing Solutions | • Chemical Splash Goggles• Face Shield• Double-Gloved Nitrile Gloves• Lab Coat• Chemical-Resistant Apron | High risk of splashes and spills. The combination of goggles and a face shield is critical for eye and face protection.[11] A chemical-resistant apron (e.g., neoprene or butyl rubber) protects against splashes soaking through a standard lab coat.[11] |
| Running & Monitoring Reactions | • Chemical Splash Goggles• Nitrile Gloves• Lab Coat | The compound is contained within the reaction vessel, reducing direct exposure risk. Standard PPE is sufficient unless sampling or addition of reagents is required. |
| Reaction Work-up & Quenching | • Chemical Splash Goggles• Face Shield• Double-Gloved Nitrile Gloves• Lab Coat• Chemical-Resistant Apron | This stage involves handling potentially basic aqueous solutions which can deprotect the MIDA ester, increasing reactivity. The risk of splashes is high during transfers and extractions. |
| Small Spill Cleanup (<1g, solid) | • Chemical Splash Goggles• Face Shield• Double-Gloved Nitrile Gloves• Lab Coat | Controlled cleanup inside a fume hood. Focus on preventing dust generation. |
| Large Spill Cleanup (>1g or outside hood) | • Chemical Splash Goggles• Face Shield• Chemical-Resistant Apron• HAZ-MAT Boots• Double-Gloved Nitrile Gloves• N95 Respirator (minimum) | Isolate the area. An N95 or higher-rated respirator is crucial to prevent inhalation of the dispersed powder.[12] Full body protection is necessary to prevent widespread contamination. |
Safe Handling and Disposal Protocols
Adherence to a strict, step-by-step protocol is non-negotiable.
Step-by-Step Handling Procedure
-
Preparation: Before retrieving the compound, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in the table above for "Weighing & Aliquoting Solid."
-
Weighing: Place a tared weigh boat on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound using a clean spatula. Avoid any actions that could generate dust.
-
Transfer: Gently tap the weigh boat to transfer the solid into the reaction vessel. Use a small amount of the reaction solvent to rinse the weigh boat, ensuring a quantitative transfer.
-
Dissolution: Add the solvent to the reaction vessel and initiate stirring. Keep the vessel capped or covered to the extent possible.
-
Post-Handling: Immediately after handling the solid, remove the outer pair of gloves and dispose of them as hazardous solid waste. Wipe down the spatula and any affected surfaces within the fume hood with a solvent-dampened cloth. Dispose of the weigh boat and cloth as hazardous solid waste.
Emergency Procedures: Spills & Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[13][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
Solid Spill Inside Fume Hood: Gently cover the spill with a paper towel. Wet the towel with a suitable solvent (e.g., isopropanol) to prevent dust from becoming airborne. Carefully wipe up the material, place all contaminated materials in a sealed bag, and label it as hazardous waste.
-
Spill Outside Fume Hood: Evacuate and secure the area. Alert laboratory personnel and management. Do not attempt to clean up without the appropriate respiratory protection and full PPE.
Waste Management & Disposal Plan
All waste streams containing this compound or its byproducts must be treated as hazardous waste due to the carcinogenicity and ecotoxicity of the benzofuran moiety.
-
Solid Waste: This includes contaminated gloves, weigh paper, paper towels, and silica gel. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: This includes reaction mixtures and solvent washes from extractions. Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Pathway: All waste must be disposed of through a licensed hazardous waste facility in accordance with local, state, and federal regulations.[4][15] Never dispose of this chemical down the drain.[15][16]
Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound, from initial planning to final disposal.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
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- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. na.bhs1.com [na.bhs1.com]
- 11. Choosing the Right Apron for Chemical Handling - Blog [droppe.com]
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- 14. file.bldpharm.com [file.bldpharm.com]
- 15. laballey.com [laballey.com]
- 16. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
